molecular formula C12H18N2 B071352 3-(1-Piperidyl)benzylamine CAS No. 175696-71-6

3-(1-Piperidyl)benzylamine

Cat. No.: B071352
CAS No.: 175696-71-6
M. Wt: 190.28 g/mol
InChI Key: BISSHLVDQOLHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Piperidyl)benzylamine is a versatile aromatic amine compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzylamine scaffold substituted with a piperidine ring, a structural motif commonly found in pharmacologically active compounds. Its primary research value lies in its role as a key synthetic intermediate or building block for the development of novel ligands and potential therapeutic agents. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in the design of compounds targeting central nervous system (CNS) receptors, G-protein-coupled receptors (GPCRs), and various enzyme systems. The amine and cyclic tertiary amine functionalities make it a valuable precursor for the synthesis of amides, sulfonamides, Schiff bases, and complex heterocyclic systems. This compound is intended for use in laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-piperidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISSHLVDQOLHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383773
Record name 1-[3-(Piperidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175696-71-6
Record name 3-(1-Piperidinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175696-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Piperidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(1-piperidyl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Piperidyl)benzylamine: Chemical Properties, Structure, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 3-(1-Piperidyl)benzylamine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel piperidine and benzylamine derivatives. The information presented herein is a compilation of data from various scientific sources and is intended to serve as a foundational resource for further investigation.

Chemical Properties and Structure

This compound, with the CAS number 175696-71-6, is a substituted benzylamine derivative. Its core structure consists of a benzylamine moiety where the phenyl ring is substituted at the meta-position with a piperidine ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name [3-(1-Piperidinyl)phenyl]methanamine[1]
CAS Number 175696-71-6[2]
Molecular Formula C₁₂H₁₈N₂[2]
Molecular Weight 190.29 g/mol [2]
Physical Form Liquid[1]
Storage Temperature 2-8°C (Refrigerator)[1][2]
SMILES C1CCN(CC1)C2=CC=CC(=C2)CN[2]
InChI Key BISSHLVDQOLHNQ-UHFFFAOYSA-N[1]
Structural Elucidation

The chemical structure of this compound can be represented in multiple ways, including its IUPAC name, SMILES string, and a 2D chemical structure diagram.

G start Starting Materials: 3-Fluorobenzaldehyde and Piperidine step1 Step 1: Nucleophilic Aromatic Substitution - Reaction of 3-fluorobenzaldehyde with piperidine - Base catalyst (e.g., K₂CO₃) - Solvent (e.g., DMF) - Heat start->step1 intermediate Intermediate: 3-(Piperidin-1-yl)benzaldehyde step1->intermediate step2 Step 2: Reductive Amination - Reaction of the aldehyde with a source of ammonia (e.g., NH₄Cl) - Reducing agent (e.g., NaBH₃CN or H₂/Pd-C) intermediate->step2 product Final Product: This compound step2->product G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Dopamine, Serotonin, Norepinephrine) Vesicle Vesicles MA->Vesicle Packaging MA_cleft Monoamines Vesicle->MA_cleft Release Receptor Postsynaptic Receptors MA_cleft->Receptor Binding Transporter Monoamine Transporter (DAT, SERT, NET) MA_cleft->Transporter Reuptake Signal Signal Transduction Receptor->Signal Activation Transporter->MA Drug This compound Drug->Transporter Inhibition

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(1-Piperidyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Piperidyl)benzylamine is a substituted benzylamine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a benzylamine core linked to a piperidine moiety at the meta position, suggests potential interactions with various biological targets. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential pharmacological activities, with a focus on its interaction with monoamine transporters.

Physicochemical Characteristics

Precise experimental data for this compound is not extensively reported in public literature. The following tables summarize available and estimated data based on structurally similar compounds, such as its isomers and N-benzylpiperidine derivatives.

General and Physical Properties
PropertyValue/InformationSource/Basis
Chemical Name This compound-
CAS Number 175696-71-6[1]
Molecular Formula C₁₂H₁₈N₂[1]
Molecular Weight 190.29 g/mol [1]
Appearance Colorless to pale yellow oil (Predicted)Based on similar benzylamine derivatives[2]
Melting Point 6-7 °C (Estimated for 4-benzylpiperidine)[3]
Boiling Point ~279 °C (Estimated for 4-benzylpiperidine)[3]
pKa (Primary Amine) ~9-10 (Predicted)Based on typical benzylamines[4][5]
pKa (Tertiary Amine) ~9-11 (Predicted)Based on N-benzylpiperidine[6]
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. (Predicted)Based on 2-(1-Piperidyl)benzylamine and N-benzylpiperidine[2][6]
Storage Conditions 2-8°C, inert atmosphere, protected from light[1]
Spectral Data (Predicted)
Spectral DataPredicted Features
¹H NMR Aromatic protons (δ ~7.0-7.5 ppm), benzylic CH₂ next to the primary amine (δ ~3.8 ppm), multiplets for the piperidine ring protons (δ ~1.4-2.5 ppm), and a broad singlet for the NH₂ protons.
¹³C NMR Aromatic carbons (δ ~120-140 ppm), benzylic carbon next to the primary amine (δ ~45 ppm), and piperidine carbons (δ ~24-55 ppm).
IR Spectroscopy N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (~2800-3100 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹).
Mass Spectrometry A molecular ion peak ([M+H]⁺) at m/z 191.15.

Experimental Protocols

Synthesis via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 3-(1-Piperidyl)benzaldehyde with ammonia.[7][8]

Materials:

  • 3-(1-Piperidyl)benzaldehyde

  • Ammonia (e.g., 7N solution in methanol)

  • Reducing agent (e.g., sodium borohydride, NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Dissolve 3-(1-Piperidyl)benzaldehyde (1 equivalent) in methanol.

  • Add a solution of ammonia in methanol (5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

Characterization Protocols
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Use a 30° pulse angle and a 1-2 second relaxation delay.

  • ¹³C NMR Acquisition: Acquire spectra on a 100 MHz or higher spectrometer. Use a 45° pulse angle and a 2-second relaxation delay with proton decoupling.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • ESI-MS Protocol: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode.

  • Data Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺) and compare it with the theoretical value. Analyze the fragmentation pattern to confirm the structure.

Potential Biological Activity and Signaling Pathway

While specific biological data for this compound is limited, its structural similarity to other benzylpiperidine derivatives suggests potential activity as a modulator of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][9][10][11] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Inhibition of these transporters can lead to increased levels of neurotransmitters in the synapse, a mechanism of action for many antidepressant and psychostimulant drugs.

Monoamine Transporter Inhibition Workflow

The following diagram illustrates a general experimental workflow for assessing the inhibitory activity of a compound like this compound on monoamine transporters.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Binding Assays cluster_2 In Vitro Uptake Assays synthesis Synthesis of this compound purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mem_prep Membrane Preparation (Cells expressing DAT, SERT, NET) characterization->mem_prep cell_culture Cell Culture (Expressing Transporters) characterization->cell_culture radioligand Radioligand Binding Assay ([3H]WIN 35,428 for DAT, etc.) mem_prep->radioligand incubation Incubation with Test Compound radioligand->incubation detection Scintillation Counting incubation->detection ki_determination Ki Determination detection->ki_determination ic50_determination IC50 Determination ki_determination->ic50_determination Correlate Binding and Function uptake_assay [3H]Neurotransmitter Uptake Assay cell_culture->uptake_assay compound_treatment Treatment with Test Compound uptake_assay->compound_treatment measurement Measure Radioactivity compound_treatment->measurement measurement->ic50_determination G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Neurotransmitters) release Neurotransmitter Release vesicle->release Action Potential transporter Monoamine Transporter (DAT, SERT, or NET) nt Neurotransmitter release->nt nt->transporter Reuptake receptor Postsynaptic Receptor nt->receptor Binds compound This compound compound->transporter Inhibits signal Signal Transduction receptor->signal

References

A Technical Guide to the Synthesis of Novel 3-(1-Piperidyl)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for novel 3-(1-piperidyl)benzylamine derivatives, a chemical scaffold with emerging interest in medicinal chemistry. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to synthesize and explore this promising class of compounds. This document outlines key synthetic strategies, provides detailed experimental protocols for core reactions, and presents quantitative data in a clear, comparative format.

Introduction

The this compound core structure is a versatile scaffold that combines the lipophilic and basic properties of the piperidine ring with the adaptable benzylamine moiety. This unique combination makes it an attractive starting point for the design of novel therapeutic agents targeting a range of biological targets. Research has indicated that derivatives of related structures, such as (piperidin-3-yl)benzylamine analogues, show affinity for monoamine transporters, suggesting potential applications in the treatment of neurological and psychiatric disorders.[1][2][3] This guide will focus on practical and efficient methods for the synthesis of the parent compound and provides a foundation for the creation of diverse derivative libraries.

Core Synthetic Pathways

Three primary synthetic routes have been identified for the efficient synthesis of this compound and its derivatives:

  • Reductive Amination of 3-(1-Piperidyl)benzaldehyde: This classic method involves the formation of an imine from 3-(1-piperidyl)benzaldehyde and an amine source, followed by in-situ reduction to the corresponding benzylamine.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that can be employed to form the C-N bond between the phenyl ring and the piperidine moiety.

  • Reduction of 3-(1-Piperidyl)benzonitrile: This pathway involves the synthesis of a key benzonitrile intermediate, followed by its reduction to the primary benzylamine.

The following sections will provide detailed experimental protocols and data for the synthesis of the key intermediate, 3-(1-piperidyl)benzonitrile, and its subsequent reduction to the target compound, (3-(piperidin-1-yl)phenyl)methanamine.

Synthesis of Key Intermediate: 3-(1-Piperidyl)benzonitrile

The synthesis of 3-(1-piperidyl)benzonitrile is a crucial first step in one of the most efficient pathways to the target benzylamine. This intermediate can be prepared via a nucleophilic aromatic substitution reaction between m-fluorobenzonitrile and piperidine.

Experimental Protocol: Synthesis of 3-(1-Piperidyl)benzonitrile

Reaction: m-Fluorobenzonitrile + Piperidine → 3-(1-Piperidyl)benzonitrile

Procedure: A mixture of piperidine (1 mmol) and anhydrous potassium carbonate (2 mmol) in 4.0 mL of dimethylformamide (DMF) is heated to 80°C with stirring. After 30 minutes, m-fluorobenzonitrile (1 mmol) is added, and the heating is continued for 12 hours.[4] The reaction mixture is then cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-(1-piperidyl)benzonitrile.

ParameterValueReference
Reactants m-Fluorobenzonitrile, Piperidine, K₂CO₃[4]
Solvent Dimethylformamide (DMF)[4]
Temperature 80°C[4]
Reaction Time 12 hours[4]
Yield 92%[5]

Synthesis of this compound

The final step to obtain the target compound is the reduction of the nitrile group of 3-(1-piperidyl)benzonitrile. This can be effectively achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of 3-(1-Piperidyl)benzonitrile

Reaction: 3-(1-Piperidyl)benzonitrile + LiAlH₄ → (3-(1-Piperidyl)phenyl)methanamine

Procedure: To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-(1-piperidyl)benzonitrile in anhydrous THF is added dropwise at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to give (3-(piperidin-1-yl)phenyl)methanamine.

ParameterValue
Reactant 3-(1-Piperidyl)benzonitrile
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0°C to reflux
Work-up Aqueous work-up

Visualizing the Synthetic Workflow

The logical flow of the synthesis of this compound via the nitrile reduction pathway is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis m-Fluorobenzonitrile m-Fluorobenzonitrile Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution m-Fluorobenzonitrile->Nucleophilic Aromatic Substitution Piperidine Piperidine Piperidine->Nucleophilic Aromatic Substitution 3-(1-Piperidyl)benzonitrile 3-(1-Piperidyl)benzonitrile Nucleophilic Aromatic Substitution->3-(1-Piperidyl)benzonitrile Reduction Reduction 3-(1-Piperidyl)benzonitrile->Reduction This compound This compound Reduction->this compound

Caption: Workflow for the synthesis of this compound.

Biological Context and Signaling Pathways

Derivatives of benzylamines and piperidines are known to interact with various biological targets. Specifically, analogues of (piperidin-3-yl)benzylamine have been investigated for their activity as inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2][3] Inhibition of these transporters can modulate neurotransmitter levels in the synapse, a mechanism of action for many antidepressant and psychostimulant drugs. The diagram below illustrates the general mechanism of monoamine transporter inhibition.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Vesicle Monoamine Vesicle Monoamine_Release Neurotransmitter Release Monoamine_Transporter Monoamine Transporter (DAT, SERT, NET) Monoamine Monoamine (Dopamine, Serotonin, Norepinephrine) Monoamine_Release->Monoamine Exocytosis Monoamine->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamine->Postsynaptic_Receptor Binding Derivative This compound Derivative Derivative->Monoamine_Transporter Inhibition

References

Spectroscopic and Analytical Characterization of 3-(1-Piperidyl)benzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1-Piperidyl)benzylamine, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Please note: Due to the limited availability of experimental data for this compound, this guide utilizes predicted data and data from the closely related isomer, 2-(1-Piperidyl)methyl-benzylamine, as a reference. The presented data serves as a robust estimation for characterization.

Molecular Structure

Chemical Name: this compound Molecular Formula: C₁₂H₁₈N₂ Molecular Weight: 190.28 g/mol

Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise structure of a molecule by providing information about the hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.00m4HAromatic-H
~ 3.80s2HAr-CH₂-NH₂
~ 3.45s2HAr-CH₂-N(Piperidine)
~ 2.40t4HCH₂-N-CH₂ (Piperidine α-H)
~ 1.70br s2HNH₂
~ 1.60m4HCH₂-CH₂-N- (Piperidine β-H)
~ 1.45m2H-CH₂-CH₂-CH₂- (Piperidine γ-H)

Data is estimated based on known chemical shifts for similar structural motifs.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ 142Quaternary Ar-C (C-NH₂)
~ 138Quaternary Ar-C (C-Piperidine)
~ 129 - 126Aromatic CH
~ 64Ar-CH₂-N(Piperidine)
~ 55CH₂-N-CH₂ (Piperidine α-carbons)
~ 46Ar-CH₂-NH₂
~ 26CH₂-CH₂-N- (Piperidine β-carbons)
~ 24-CH₂-CH₂-CH₂- (Piperidine γ-carbon)

Data is estimated based on known chemical shifts for similar structural motifs and data for the 2-substituted isomer.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3250MediumN-H stretch (primary amine)
3080 - 3010MediumC-H stretch (aromatic)
2950 - 2800StrongC-H stretch (aliphatic)
1600 - 1450MediumC=C stretch (aromatic ring)
1590 - 1500MediumN-H bend (primary amine)
1350 - 1250StrongC-N stretch (aromatic amine)
1200 - 1000StrongC-N stretch (aliphatic amine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₈N₂
Molecular Weight (Monoisotopic)190.1470
Predicted [M+H]⁺191.1543

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition with high accuracy.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

  • Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[1]

Data Acquisition:

  • ¹H NMR: Acquire spectra on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle and a 1-2 second relaxation delay.[1]

  • ¹³C NMR: Acquire spectra on a 100 MHz or higher spectrometer. Typical parameters include a 45° pulse angle and a 2-second relaxation delay with proton decoupling.[1]

Data Processing:

  • Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin).[1]

  • Apply Fourier transformation, phase correction, and baseline correction.[1]

  • Calibrate the spectra using the TMS signal as a reference.[1]

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

Instrumentation:

  • Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.[1]

ESI-MS Protocol:

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.[1]

  • Acquire data in the positive ion mode.[1]

  • Typical ESI source parameters include a spray voltage of 3-4 kV and a capillary temperature of 250-300 °C.[1]

Data Analysis:

  • Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺) and compare it to the theoretical value.[1]

  • Analyze the fragmentation pattern to confirm the molecular structure, looking for characteristic fragments of the benzyl and piperidyl moieties.[1]

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures for the characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_results Results Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep MS_Prep Dissolve in MeOH/ACN Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq MS_Acq Mass Spectrometer (ESI or EI) MS_Prep->MS_Acq NMR_Process FID Processing (FT, Phasing, Baseline) NMR_Acq->NMR_Process MS_Process Spectrum Analysis ([M+H]⁺, Fragmentation) MS_Acq->MS_Process Structure Structural Elucidation NMR_Process->Structure MS_Process->Structure Purity Purity Assessment MS_Process->Purity

Caption: General workflow for spectroscopic analysis.

NMR_Workflow start Start: Purified Sample prep Prepare NMR Sample (5-10mg in 0.7mL CDCl3 + TMS) start->prep acquire_1h Acquire ¹H NMR Spectrum (400 MHz, 30° pulse, 1-2s delay) prep->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum (100 MHz, 45° pulse, 2s delay) prep->acquire_13c process Process FID Data (Fourier Transform, Phasing, Baseline Correction) acquire_1h->process acquire_13c->process calibrate Calibrate to TMS (0.00 ppm) process->calibrate analyze Analyze Spectra (Chemical Shifts, Integration, Multiplicity) calibrate->analyze elucidate Structure Confirmation analyze->elucidate

Caption: Detailed workflow for NMR analysis.

References

The Pharmacological Frontier: A Technical Guide to Piperidylbenzylamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidylbenzylamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the core pharmacological properties of piperidylbenzylamine and its derivatives, with a focus on their potential as anticancer agents and modulators of the central nervous system (CNS). This document synthesizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Piperidylbenzylamine compounds, characterized by a piperidine ring linked to a benzylamine moiety, represent a versatile class of molecules with significant therapeutic potential. The structural flexibility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity for various biological targets. This guide will delve into two of the most promising areas of investigation for these compounds: their cytotoxic effects against cancer cells and their modulation of monoamine transporters, which play a crucial role in CNS function.

Anticancer Activities of Piperidylbenzylamine Derivatives

A growing body of evidence suggests that piperidylbenzylamine derivatives possess potent anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with impressive potency.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of selected piperidylbenzylamine and related piperidine/piperazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Piperazine DerivativeCompound 1MCF-7/ADR5.7Daunorubicin (Dox)-
Piperazine DerivativeCompound 2MCF-7/ADR7.6Daunorubicin (Dox)-
Piperazine DerivativeCompound 4MCF-7/ADR2.7Daunorubicin (Dox)-
Spirocyclopropyl oxindole-piperazineCompound 8uHepG-21.88 ± 0.83Sunitinib1.2 ± 0.07
2-acetyl-benzylamine-MOLM-14400--
2-acetyl-benzylamine-NB-4390--

Note: Data is compiled from multiple sources and serves as a comparative overview. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of many piperidylbenzylamine derivatives are attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing cancer cell proliferation.[1]

Several studies have shown that these compounds can trigger the intrinsic apoptosis pathway. This is often characterized by the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspases, which are the executioners of apoptosis.[2] The activation of the p53 tumor suppressor pathway has also been implicated in the pro-apoptotic effects of some derivatives.[1]

apoptosis_pathway Piperidylbenzylamine Piperidylbenzylamine Derivatives ROS ↑ Reactive Oxygen Species (ROS) Piperidylbenzylamine->ROS p53 ↑ p53 Activation Piperidylbenzylamine->p53 Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2 ↓ Bcl-2 p53->Bcl2 Bax ↑ Bax p53->Bax Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Hypothesized mechanism of apoptosis induction by piperidylbenzylamine derivatives.

Flow cytometry analysis has revealed that certain piperidylbenzylamine compounds can cause cell cycle arrest at different phases, such as G1/S or G2/M, depending on the specific compound and cancer cell line.[1] This prevents the cancer cells from progressing through the division cycle.

Central Nervous System Activities

Piperidylbenzylamine derivatives have shown significant potential as modulators of the central nervous system, primarily through their interaction with monoamine transporters.

Quantitative Data Summary: Monoamine Transporter Affinity

The following table summarizes the in vitro binding affinities (Ki) of selected piperidylbenzylamine analogues and related compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Lower Ki values indicate higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
S,S-(-)-19a (cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogue)11.3>1000>1000
Methylphenidate derivative (p-bromo)252800180
Methylphenidate derivative (p-iodo)303500250

Note: Data is compiled from multiple sources and is for comparative purposes. Experimental conditions can influence Ki values.[3][4]

Mechanism of Action: Dopamine Transporter Inhibition

Many piperidylbenzylamine derivatives act as potent and selective inhibitors of the dopamine transporter.[3] By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission. This mechanism is central to the therapeutic effects of many CNS-acting drugs.

dat_inhibition_workflow cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake SynapticDopamine ↑ Synaptic Dopamine Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Piperidylbenzylamine Piperidylbenzylamine Derivative Piperidylbenzylamine->DAT Inhibition DopamineReceptor Dopamine Receptor SynapticDopamine->DopamineReceptor Signal Postsynaptic Signal DopamineReceptor->Signal

Figure 2: Mechanism of dopamine transporter inhibition by piperidylbenzylamine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperidylbenzylamine compounds.

In Vitro Cytotoxicity: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a piperidylbenzylamine derivative against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidylbenzylamine derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

mtt_assay_workflow Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Piperidylbenzylamine Derivative (serial dilutions) Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals (DMSO) Incubate3->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

References

In Silico Modeling and Docking Studies of 3-(1-Piperidyl)benzylamine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 3-(1-piperidyl)benzylamine and its analogs, a chemical scaffold of significant interest in drug discovery, particularly for neurodegenerative diseases such as Alzheimer's disease. The primary mechanism of action for many of these analogs is the inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This document collates and presents quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual workflows to facilitate a deeper understanding and further research in this area.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. One of the key therapeutic strategies is to enhance cholinergic neurotransmission by inhibiting the enzymes responsible for the breakdown of acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][2]. The benzylpiperidine and related benzylamine moieties have been identified as crucial pharmacophoric elements for potent cholinesterase inhibitors[3][4]. In silico techniques, including molecular docking and molecular dynamics simulations, are instrumental in understanding the binding interactions of these analogs within the active sites of their target enzymes, thereby guiding the rational design of more potent and selective inhibitors[2][5].

Quantitative Data Presentation

The following tables summarize the biological activity of various this compound analogs and related compounds from several key studies.

Table 1: Cholinesterase Inhibitory Activity of Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinone Derivatives [1][4]

CompoundTarget EnzymeIC50 (µM)
15beeAChE0.39 ± 0.11
15bhuAChE1.49 ± 0.43
15bhuBChE1.33 ± 0.55
15jeqBChE0.16 ± 0.04
15jhuAChE1.25 ± 0.48
15jhuBChE0.66 ± 0.22

eeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine serum Butyrylcholinesterase; huAChE: Human Acetylcholinesterase; huBChE: Human Butyrylcholinesterase.

Table 2: Cholinesterase Inhibitory Activity of N-benzylpiperidine Carboxamide Derivatives [3]

CompoundTarget EnzymeIC50 (µM)
5AChE0.03 ± 0.07
20AChE5.94 ± 1.08
28AChE0.41 ± 1.25

Table 3: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Benzylamine-Sulfonamide Derivatives [5]

CompoundTarget EnzymeIC50 (µM)
4ihMAO-B0.041 ± 0.001
4thMAO-B0.065 ± 0.002

hMAO-B: Human Monoamine Oxidase B.

Experimental Protocols

General Synthesis of Benzylamine Derivatives

The synthesis of benzylamine derivatives often involves reductive amination or nucleophilic substitution reactions. A general procedure for the synthesis of 4-(benzylamino)benzenesulfonamide is as follows[5]:

  • A solution of the corresponding benzylideneamino)benzenesulfonamide is prepared in methanol.

  • Sodium borohydride is added portion-wise to the solution.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the methanol is removed under reduced pressure using a rotavapor.

  • The resulting residue is worked up to isolate the desired product.

For the synthesis of more complex analogs, such as 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones, the following procedure is employed[6]:

  • A mixture of 2-(ω-(oxiranyl)alkyl)isoindoline-1,3-dione, the corresponding benzylamine, and a catalytic amount of pyridine is refluxed in n-propanol for 16 hours.

  • The product is then purified to yield the target compound.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE and BChE is typically determined using a modified Ellman's spectrophotometric method[1][4][7].

  • The assay is conducted in a phosphate buffer (pH 8.0).

  • The enzyme solution (AChE or BChE) is pre-incubated with various concentrations of the inhibitor for a specified time at a controlled temperature.

  • The substrate (acetylthiocholine iodide or butyrylthiocholine iodide) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) are added to the mixture.

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

  • The absorbance of the solution is measured at a specific wavelength (typically around 412 nm) using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction with and without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Silico Molecular Docking Protocol

Molecular docking studies are performed to predict the binding conformation and affinity of the ligands within the active site of the target protein[1][5].

  • Protein Preparation: The three-dimensional crystal structure of the target enzyme (e.g., AChE, PDB ID: 1EVE) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the synthesized analogs are built using a molecular modeling software and are then energy-minimized using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the prepared ligands into the active site of the prepared protein. The active site is defined by a grid box encompassing the key catalytic residues.

  • Analysis of Results: The docking results are analyzed based on the binding energy (or docking score) and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site. The pose with the lowest binding energy is typically considered the most favorable binding mode.

Visualizations

In Silico Drug Design and Evaluation Workflow

in_silico_workflow cluster_design Computational Design & Screening cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization ligand_design Ligand/Analog Design virtual_screening Virtual Screening ligand_design->virtual_screening docking Molecular Docking virtual_screening->docking admet In Silico ADMET Prediction docking->admet synthesis Synthesis of Analogs admet->synthesis Promising Candidates in_vitro In Vitro Assays (e.g., IC50) synthesis->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Active Compounds sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo->sar lead_opt Lead Optimization sar->lead_opt lead_opt->ligand_design Iterative Refinement AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh in Synaptic Cleft ACh_release->ACh_synapse AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis by post_synaptic Postsynaptic Neuron AChR->post_synaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Analog (Inhibitor) Inhibitor->AChE Inhibits

References

The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationship of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzylamines represent a versatile scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Their structural simplicity, coupled with the profound impact of substituent modifications on pharmacological activity, has made them a subject of intense investigation. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted benzylamines across various therapeutic targets, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Benzylamine Core

The benzylamine moiety, consisting of a benzyl group attached to an amino group, serves as a critical pharmacophore. The aromatic ring, the benzylic carbon, and the nitrogen atom are all amenable to substitution, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk. These modifications, in turn, dictate the compound's affinity and selectivity for its biological target. This guide will explore the SAR of substituted benzylamines in the context of antifungal, anticancer, and enzyme inhibitory activities.

Structure-Activity Relationship Analysis

The biological activity of substituted benzylamines is exquisitely sensitive to the nature and position of substituents on both the aromatic ring and the amine. The following sections dissect the SAR for several key therapeutic targets.

Antifungal Benzylamines

Benzylamine-type antimycotics, such as naftifine and butenafine, function by inhibiting squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis.[1] The SAR for this class of compounds highlights the importance of a lipophilic side chain on the nitrogen atom and specific substitutions on the benzyl ring.

Table 1: SAR of Substituted Benzylamines as Antifungal Agents

CompoundR1 (on Benzyl Ring)R2 (on Amine)Target OrganismMIC (µg/mL)Reference
ButenafineHN-methyl-N-(p-tert-butylbenzyl)Dermatophytes0.0015 - 0.05[2]
Aspergillus spp.0.025 - 0.78[2]
Candida spp.3.13 - >100[2]
Benzyl bromide (1a)HHC. albicans0.25[3]
Benzyl bromide (1c)4-NO2HC. krusei0.5[3]

MIC: Minimum Inhibitory Concentration

Benzylamine-Based Enzyme Inhibitors

Substituted benzylamines have been successfully developed as potent and selective inhibitors of various enzymes implicated in disease.

17β-HSD3 is a critical enzyme in the biosynthesis of testosterone and represents a key target for the treatment of prostate cancer.[4] SAR studies have revealed that an extended hydrophobic headgroup and specific substitutions on the benzylamine core are crucial for potent inhibition.[4][5]

Table 2: SAR of Substituted Benzylamines as 17β-HSD3 Inhibitors

CompoundSubstituentsIC50 (nM)Selectivity over 17β-HSD2Reference
1N-(2-((2-(4-chlorophenoxy)phenylamino)methyl)phenyl)acetamide900-[4]
29N-(2-(1-Acetylpiperidin-4-ylamino)benzyl)-N-(2-(4-chlorophenoxy)phenyl)acetamide76>20% inhibition at 10 µM[5]
30N-(2-(1-(2-(4-chlorophenoxy)phenylamino)ethyl)phenyl)acetamide74>20% inhibition at 10 µM[5]
32 (S-enantiomer)Racemic C-allyl derivative of 1370>20% inhibition at 10 µM[5]

IC50: Half-maximal inhibitory concentration

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[6] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases.[6] The SAR of benzylamine-based MAO inhibitors is often characterized by the presence of specific substituents on the benzyl ring that influence selectivity for the MAO-A or MAO-B isoform.

Table 3: SAR of Substituted Benzylamines as MAO-B Inhibitors

CompoundSubstituentsIC50 (µM)Reference
BB-4h2-((5-chlorobenzothiazol-2-yl)thio)-N-(4-fluorophenyl)-N-(3-nitrobenzyl)acetamide2.95[7]
4iBenzylamine-sulfonamide derivative0.041[7][8]
4tBenzylamine-sulfonamide derivative0.065[7][8]
32Benzyloxy substituted derivative0.35[6]
34Benzyloxy substituted derivative0.19[6]

IC50: Half-maximal inhibitory concentration

The USP1/UAF1 deubiquitinase complex plays a crucial role in DNA damage repair, and its inhibition is a promising strategy for cancer therapy.[9][10] SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have identified key structural features for potent inhibition.

Table 4: SAR of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors

CompoundR1 (on Benzyl Ring)R2 (on Pyrimidine)IC50 (µM)Reference
12-ThiopheneH7.9[9]
3PhenylH3.1[9]
124-PhenylH3.7[9]
Pimozide--Ki = 0.5[11]
GW7647--Ki = 0.7[11]
ML323--Potent (nM range)[12]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the generation of reliable SAR data. The following sections provide methodologies for key assays cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized procedure based on established standards for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • Test compounds (substituted benzylamines)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile distilled water, DMSO

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial twofold dilutions of the compound in RPMI 1640 in the 96-well plate to achieve a range of final concentrations.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.

  • Controls: Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for yeasts and complete inhibition for molds) compared to the growth control, determined visually or spectrophotometrically.[3]

In Vitro 17β-HSD3 Inhibition Assay

This protocol describes a method for determining the IC50 of inhibitors against 17β-HSD3.

Materials:

  • Human embryonic kidney (HEK-293) cells stably expressing human 17β-HSD3

  • [³H]-Androstenedione (substrate)

  • NADPH (cofactor)

  • Test compounds (substituted benzylamines)

  • Scintillation fluid and counter

  • Phosphate-buffered saline (PBS) with Tween-20

  • Ethyl acetate

Procedure:

  • Cell Culture: Culture the HEK-293-17β-HSD3 cells to confluency.

  • Assay Preparation: In a microcentrifuge tube, combine the test compound (at various concentrations), [³H]-Androstenedione, and NADPH in PBS-Tween buffer.

  • Enzyme Reaction: Initiate the reaction by adding a suspension of the HEK-293-17β-HSD3 cells.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time.

  • Extraction: Stop the reaction by adding ice-cold ethyl acetate. Vortex and centrifuge to separate the organic and aqueous phases.

  • Analysis: Transfer the organic phase containing the substrate and the product ([³H]-Testosterone) to a new tube and evaporate to dryness. Re-dissolve the residue and separate the steroids using thin-layer chromatography (TLC).

  • Quantification: Quantify the radioactivity of the substrate and product spots using a scintillation counter.

  • IC50 Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls

  • Test compounds (substituted benzylamines)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.

  • Reaction Mixture: In the wells of a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound or control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the kynuramine substrate to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 30 minutes) at 37°C. The product, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis: Calculate the rate of reaction for each concentration.

  • IC50 Calculation: Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value using non-linear regression.

In Vitro USP1/UAF1 Deubiquitinase Inhibition Assay

This gel-based assay monitors the cleavage of a di-ubiquitin substrate.

Materials:

  • Purified recombinant USP1/UAF1 complex

  • K63-linked di-ubiquitin (substrate)

  • Test compounds (substituted benzylamines)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT)

  • SDS-PAGE gels and electrophoresis apparatus

  • Coomassie Brilliant Blue stain

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the USP1/UAF1 enzyme complex and the test compound.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the deubiquitination reaction by adding the K63-linked di-ubiquitin substrate.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Gel Electrophoresis: Separate the reaction products (mono-ubiquitin and remaining di-ubiquitin) on an SDS-PAGE gel.

  • Visualization and Quantification: Stain the gel with Coomassie Brilliant Blue and quantify the band intensities of mono- and di-ubiquitin using densitometry software.

  • IC50 Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the downstream cellular effects of substituted benzylamines is crucial for elucidating their mechanism of action and predicting potential therapeutic and off-target effects.

Inhibition of PI3K/Akt Signaling Pathway

Several studies have indicated that benzylamine derivatives can modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[13] For instance, certain benzylamine compounds have been shown to decrease the phosphorylation of Akt, a key downstream effector of PI3K.[13] This inhibition can lead to the induction of apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt->pAkt Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Promotes Benzylamine Substituted Benzylamine Benzylamine->pAkt Inhibits

Inhibition of the PI3K/Akt signaling pathway by substituted benzylamines.
Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. Benzylamine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13] This can be a consequence of inhibiting pro-survival pathways like PI3K/Akt or through direct effects on apoptotic machinery.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) FADD FADD Death_Receptor->FADD Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Caspase8 Caspase-8 (Active) Pro_Caspase8->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Caspase9 Caspase-9 (Active) Pro_Caspase9->Caspase9 Caspase9->Caspase3 Activates Benzylamine Substituted Benzylamine Benzylamine->Death_Receptor Benzylamine->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by substituted benzylamines via intrinsic and extrinsic pathways.
Experimental Workflow for Western Blot Analysis of Signaling Pathways

Western blotting is a key technique to assess the phosphorylation status and expression levels of proteins within a signaling cascade.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

A generalized workflow for Western blot analysis of signaling pathway modulation.

Conclusion

The substituted benzylamine scaffold is a remarkably fruitful starting point for the development of potent and selective modulators of a diverse range of biological targets. The structure-activity relationships discussed in this guide underscore the critical role of systematic chemical modification in optimizing pharmacological profiles. The provided experimental protocols offer a foundation for the robust evaluation of novel benzylamine derivatives, while the visualized signaling pathways provide a framework for understanding their mechanisms of action. Continued exploration of the chemical space around the benzylamine core, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Biological targets of 3-(1-Piperidyl)benzylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the 3-(1-Piperidyl)benzylamine scaffold and its derivatives reveals a class of compounds with diverse and significant biological activities. This technical guide synthesizes the available research on their primary molecular targets, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The versatility of this chemical structure makes it a privileged scaffold in medicinal chemistry, with derivatives showing potent interactions with enzymes and receptors central to neurotransmission, cancer biology, and hormonal regulation.

Monoamine Oxidase (MAO) Inhibition

Derivatives of the benzylpiperidine scaffold have been identified as potent inhibitors of monoamine oxidases, particularly MAO-B.[1][2] This enzyme is a key target in the treatment of neurodegenerative disorders like Parkinson's disease.

Quantitative Data: MAO Inhibition

A study on pyridazinobenzylpiperidine derivatives highlighted several potent and selective MAO-B inhibitors.[1][2] The most active compounds from this series are summarized below.

Compound IDSubstitutionMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)MAO-B Kᵢ (µM)Selectivity Index (MAO-A/MAO-B)
S53-Cl3.8570.2030.155 ± 0.05019.04
S162-CN>100.9790.721 ± 0.074>10.21
S152-Br3.691>10N/A<0.37

Experimental Protocol: MAO Inhibition Assay

The inhibitory activity of the compounds against MAO-A and MAO-B is typically determined using a fluorometric method.

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Substrate: Kynuramine is used as a non-selective substrate for both MAO isoforms.

  • Assay Buffer: The reaction is carried out in a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Procedure: a. The enzyme is pre-incubated with various concentrations of the test compound for a defined period (e.g., 15 minutes) at 37°C. b. The reaction is initiated by adding the kynuramine substrate. c. The mixture is incubated for another period (e.g., 20-30 minutes) at 37°C. d. The reaction is terminated by adding a strong base (e.g., NaOH).

  • Detection: The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader (e.g., Excitation: 310 nm, Emission: 400 nm).

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kᵢ values for competitive inhibitors are determined using Lineweaver-Burk plots at varying substrate concentrations.[1]

Workflow for MAO-B Inhibition Analysis

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme hMAO-B Enzyme PreIncubate 1. Pre-incubation (15 min, 37°C) Enzyme->PreIncubate Compound Test Compound (Pyridazinobenzylpiperidine) Compound->PreIncubate Buffer Phosphate Buffer Buffer->PreIncubate AddSubstrate 2. Add Kynuramine (Substrate) PreIncubate->AddSubstrate Incubate 3. Incubation (20 min, 37°C) AddSubstrate->Incubate StopReaction 4. Terminate with NaOH Incubate->StopReaction Measure Measure Fluorescence (Ex: 310nm, Em: 400nm) StopReaction->Measure Calculate Calculate % Inhibition Measure->Calculate DetermineIC50 Determine IC₅₀ Calculate->DetermineIC50 Kinetics Kinetic Study (Lineweaver-Burk) Calculate->Kinetics DetermineKi Determine Kᵢ Kinetics->DetermineKi

Caption: Workflow for determining MAO-B inhibitory activity.

Monoamine Transporter Modulation

Structurally constrained piperidine derivatives, including analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine, have been developed as high-affinity inhibitors of the dopamine transporter (DAT).[3] These compounds also show varying degrees of affinity for the serotonin (SERT) and norepinephrine (NET) transporters.

Quantitative Data: Monoamine Transporter Binding Affinity

The binding affinities of these compounds were evaluated by their ability to compete with specific radioligands.[3]

Compound IDDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
(-)-19a11.3>10,0001,210
GBR 1290911.830.64,210

(-)-19a is a specific enantiomer from the tested series. GBR 12909 is a reference DAT inhibitor.

Experimental Protocol: Radioligand Binding Assay

  • Tissue Preparation: Rat striatum (for DAT), cortex (for NET), and brainstem (for SERT) tissues are homogenized in an appropriate buffer (e.g., Tris-HCl with NaCl and KCl).

  • Radioligands:

    • DAT: [³H]WIN 35,428

    • SERT: [³H]citalopram

    • NET: [³H]nisoxetine

  • Procedure: a. The tissue homogenate is incubated with the specific radioligand and varying concentrations of the test compound. b. The incubation is carried out at a specific temperature (e.g., 0-4°C or room temperature) for a set duration (e.g., 1-2 hours).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are determined from competition curves by nonlinear regression analysis.

Signaling Pathway: Dopamine Reuptake Inhibition

DAT_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binds Compound Piperidyl-benzylamine Derivative Compound->DAT Blocks Signal Signal Transduction DA_Receptor->Signal Activates Sigma1_Pathway cluster_er Endoplasmic Reticulum (ER) Sigma1 σ₁ Receptor Chaperone Protein IP3R IP₃ Receptor Sigma1:f1->IP3R Modulates Ligand Piperidine Derivative (Ligand) Ligand->Sigma1:f0 Binds Ca_Release Ca²⁺ Release IP3R->Ca_Release Regulates Cell_Signaling Downstream Cell Signaling Ca_Release->Cell_Signaling AChE_Inhibition cluster_active_site AChE Active Site cluster_products Products AChE AChE Enzyme Choline Choline AChE->Choline Hydrolyzes to Acetate Acetate AChE->Acetate ACh Acetylcholine (Substrate) ACh->AChE Binds to Active Site Inhibitor Benzylpiperidine Derivative Inhibitor->AChE Blocks Active Site

References

The Piperidine Scaffold: A Privileged Core in Modern Drug Discovery and Its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a diverse array of approved drugs.[1][2] Its prevalence stems from a unique combination of physicochemical properties, including its basic nitrogen atom which is typically protonated at physiological pH, and its conformational flexibility, allowing for optimal orientation of substituents to interact with biological targets.[1] This guide delves into the mechanisms of action of several classes of piperidine-containing compounds, providing detailed experimental protocols and quantitative data to facilitate further research and drug development.

Acetylcholinesterase Inhibition: The Case of Donepezil

Donepezil is a piperidine derivative that acts as a centrally acting, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE).[2][3] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[4] By inhibiting AChE, donepezil increases the concentration and duration of action of ACh at cholinergic synapses, a key strategy in the symptomatic treatment of Alzheimer's disease, which is characterized by a deficit in cholinergic neurotransmission.[4][5]

Signaling Pathway

The primary signaling pathway influenced by donepezil is the cholinergic pathway. Increased levels of acetylcholine in the brain enhance neurotransmission by activating both ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs).[6][7] Activation of these receptors leads to a cascade of downstream effects, including modulation of neuronal excitability, synaptic plasticity, and cognitive processes such as memory and learning.[6][8] Muscarinic receptors, being G-protein coupled receptors (GPCRs), can activate various second messenger systems, for instance, M1, M3, and M5 subtypes couple to Gq proteins to activate phospholipase C (PLC), while M2 and M4 subtypes couple to Gi/o proteins to inhibit adenylyl cyclase.[6]

Acetylcholine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA CAT Choline Acetyltransferase Acetyl_CoA->CAT Choline Choline Choline->CAT ACh Acetylcholine (ACh) CAT->ACh ACh_vesicle ACh Vesicle ACh_released ACh ACh_vesicle->ACh_released Release ACh->ACh_vesicle Packaging AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis nAChR Nicotinic AChR (Ion Channel) ACh_released->nAChR Binds mAChR Muscarinic AChR (GPCR) ACh_released->mAChR Binds Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Donepezil Donepezil Donepezil->AChE Inhibits Neuronal_Response Neuronal Response (e.g., Depolarization, Second Messenger Activation) nAChR->Neuronal_Response mAChR->Neuronal_Response Ellmans_Method_Workflow start Start prepare_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Donepezil) start->prepare_reagents plate_setup Set up 96-well plate (Blank, Control, Test Samples) prepare_reagents->plate_setup pre_incubation Pre-incubate Plate (10 min at 25°C) plate_setup->pre_incubation add_atci Add ATCI Substrate to all wells pre_incubation->add_atci kinetic_measurement Measure Absorbance at 412 nm (Kinetic Read) add_atci->kinetic_measurement data_analysis Data Analysis (Calculate Rates, % Inhibition, IC50) kinetic_measurement->data_analysis end End data_analysis->end Mu_Opioid_Receptor_Signaling Fentanyl Fentanyl MOR µ-Opioid Receptor (GPCR) Fentanyl->MOR Binds G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) GIRK GIRK Channel G_protein->GIRK Activates (βγ subunits) Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ subunits) cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Analgesia Analgesia K_efflux->Analgesia NT_release ↓ Neurotransmitter Release Ca_influx->NT_release NT_release->Analgesia Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes setup_assay_plate Set up 96-well plate (Total, Non-specific, Competitive Binding) prepare_membranes->setup_assay_plate incubation Incubate Plate (60-120 min at RT) setup_assay_plate->incubation filtration_washing Filter and Wash (Separate bound from free radioligand) incubation->filtration_washing scintillation_counting Measure Radioactivity (CPM) filtration_washing->scintillation_counting data_analysis Data Analysis (Calculate Specific Binding, IC50, Ki) scintillation_counting->data_analysis end End data_analysis->end NK1_Receptor_Signaling SubstanceP Substance P NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Binds Aprepitant Aprepitant Aprepitant->NK1R Blocks G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Activate PKC DAG->PKC_activation Physiological_Response Physiological Response (e.g., Neuronal Excitation, Emesis) Ca_release->Physiological_Response PKC_activation->Physiological_Response Calcium_Flux_Assay_Workflow start Start plate_cells Plate NK1R-expressing cells start->plate_cells dye_loading Load cells with Calcium-sensitive dye plate_cells->dye_loading washing Wash cells to remove excess dye dye_loading->washing add_antagonist Add varying concentrations of Aprepitant washing->add_antagonist measure_baseline Measure baseline fluorescence add_antagonist->measure_baseline inject_agonist Inject Substance P (agonist) measure_baseline->inject_agonist measure_response Measure fluorescence response inject_agonist->measure_response data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_response->data_analysis end End data_analysis->end

References

Homology Modeling of 3-(1-Piperidyl)benzylamine Target Enzymes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for conducting homology modeling of key enzyme targets of 3-(1-Piperidyl)benzylamine and its derivatives. This compound class has shown affinity for several critical enzymes implicated in various physiological and pathological processes, making them attractive targets for drug discovery. In the absence of experimentally determined crystal structures for all of these human enzymes, homology modeling presents a powerful computational approach to generate three-dimensional models, enabling structure-based drug design and the elucidation of molecular interactions.

This guide will focus on the following potential enzyme targets:

  • Monoamine Transporters:

    • Dopamine Transporter (DAT)

    • Serotonin Transporter (SERT)

    • Norepinephrine Transporter (NET)

  • Monoamine Oxidases:

    • Monoamine Oxidase A (MAO-A)

    • Monoamine Oxidase B (MAO-B)

  • Steroidogenic Enzymes:

    • 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

Introduction to Homology Modeling in Drug Discovery

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein from its amino acid sequence.[1][2][3] The method is based on the principle that proteins with similar sequences adopt similar three-dimensional structures.[3] The general workflow of homology modeling involves four key steps: template selection, sequence alignment, model building, and model validation.[1][3] This technique is particularly valuable in drug discovery as it provides structural insights that can guide the design of novel ligands, help in understanding structure-activity relationships (SAR), and facilitate the study of drug-receptor interactions.[2][4]

Target Enzymes and Signaling Pathways

The identified potential targets of this compound and its analogs are involved in crucial signaling pathways. Understanding these pathways is essential for contextualizing the therapeutic potential of targeting these enzymes.

Monoamine Transporters (DAT, SERT, NET)

These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating their concentration and signaling.[5][6] Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders. The signaling pathways involving these transporters are complex and involve various protein kinases and downstream effectors.

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Neurotransmitter Release Neurotransmitter Release Synaptic Cleft Neurotransmitter (Dopamine/Serotonin/Norepinephrine) Neurotransmitter Release->Synaptic Cleft Exocytosis DAT/SERT/NET DAT/SERT/NET Vesicular Storage Vesicular Storage DAT/SERT/NET->Vesicular Storage Reuptake Synaptic Cleft->DAT/SERT/NET Receptor Binding Receptor Binding Synaptic Cleft->Receptor Binding Downstream Signaling Downstream Signaling Receptor Binding->Downstream Signaling

Monoamine Transporter Signaling Pathway
Monoamine Oxidases (MAO-A and MAO-B)

MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, leading to their degradation.[7][8] Inhibition of these enzymes can increase the levels of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative diseases. Their activity is linked to the production of reactive oxygen species (ROS) and can influence apoptotic pathways.

Monoamine Neurotransmitter Monoamine Neurotransmitter MAO-A/B MAO-A/B Monoamine Neurotransmitter->MAO-A/B Oxidative Deamination Aldehyde Metabolite Aldehyde Metabolite MAO-A/B->Aldehyde Metabolite Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) MAO-A/B->Reactive Oxygen Species (ROS) Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis

Monoamine Oxidase Signaling Pathway
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

17β-HSD3 is a key enzyme in the biosynthesis of testosterone, catalyzing the conversion of androstenedione to testosterone.[9] Inhibition of this enzyme is a potential therapeutic strategy for prostate cancer.

Androstenedione Androstenedione 17β-HSD3 17β-HSD3 Androstenedione->17β-HSD3 Testosterone Testosterone 17β-HSD3->Testosterone Androgen Receptor Androgen Receptor Testosterone->Androgen Receptor Gene Expression Gene Expression Androgen Receptor->Gene Expression

17β-HSD3 Signaling Pathway

Experimental Protocols for Homology Modeling

This section provides a detailed, step-by-step protocol for building homology models of the target enzymes. The general workflow is applicable to all targets, with specific details provided for each.

A Target Sequence Acquisition B Template Identification (BLASTp) A->B C Template Selection B->C D Sequence Alignment C->D E Model Building (e.g., MODELLER, SWISS-MODEL) D->E F Loop Refinement (if necessary) E->F G Model Validation E->G F->G G->E Iterative Refinement H Final Model G->H

Homology Modeling Workflow
Step 1: Target Sequence Acquisition

The amino acid sequences of the human target enzymes can be retrieved from the UniProt database (uniprot.org).

Target EnzymeUniProt ID
Dopamine Transporter (DAT)Q01959
Serotonin Transporter (SERT)P31645
Norepinephrine Transporter (NET)P23975
Monoamine Oxidase A (MAO-A)P21397
Monoamine Oxidase B (MAO-B)P27338
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)P37058
Step 2: Template Identification and Selection

A BLASTp (Protein Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) is performed to identify suitable templates.

Protocol:

  • Navigate to the NCBI BLAST website (blast.ncbi.nlm.nih.gov/Blast.cgi).

  • Select "Protein BLAST".

  • Paste the FASTA sequence of the target protein into the query sequence box.

  • Select the "Protein Data Bank (pdb)" as the search database.

  • Run the BLAST search.

Template Selection Criteria:

  • High Sequence Identity: A higher sequence identity (>30%) generally leads to a more accurate model.

  • High Resolution: Templates with higher resolution (lower Å value) are preferred.

  • Completeness: The template should have minimal missing residues, especially in regions of interest.

  • Functional State: The template should be in a conformational state relevant to the intended study (e.g., open or closed conformation for transporters).

Selected Templates:

Target EnzymeRecommended PDB TemplateSequence Identity (%)Resolution (Å)
Dopamine Transporter (DAT)8Y2D (Human DAT)1002.9
Serotonin Transporter (SERT)5I6X (Human SERT)1003.15
Norepinephrine Transporter (NET)8HFF (Human NET)1002.9
Monoamine Oxidase A (MAO-A)2BXS (Human MAO-A)1002.2
Monoamine Oxidase B (MAO-B)1GOS (Human MAO-B)1001.7
17β-HSD31A27 (Human 17β-HSD1)~301.9

Note: For 17β-HSD3, a member of the same family with a solved structure is used as a template due to the lack of a publicly available human 17β-HSD3 crystal structure.

Step 3: Sequence Alignment

Accurate alignment of the target and template sequences is crucial for generating a high-quality model. This can be performed using various tools such as ClustalW, T-Coffee, or the alignment modules within homology modeling software.

Step 4: Model Building

Several software packages and web servers are available for model building. SWISS-MODEL and MODELLER are widely used.

Using SWISS-MODEL (Web Server):

  • Go to the SWISS-MODEL website (swissmodel.expasy.org).

  • Paste the target sequence.

  • The server will automatically perform template search and selection. You can also manually provide the chosen template.

  • The server will generate and validate the model.

Using MODELLER (Command-line): MODELLER requires Python scripting. A basic script for building a single model is provided below.

Step 5: Model Validation

The quality of the generated homology model must be thoroughly assessed.

Ramachandran Plot Analysis: This plot visualizes the phi (φ) and psi (ψ) dihedral angles of all amino acid residues in the protein structure. A good quality model will have the majority of its residues in the favored and allowed regions.

Protocol (using PROCHECK):

  • Submit the PDB file of the homology model to a PROCHECK server (e.g., via the PDBsum website).

  • Analyze the generated Ramachandran plot and the accompanying statistics.

Root Mean Square Deviation (RMSD): RMSD measures the average distance between the backbone atoms of the superimposed model and template structures. A lower RMSD value indicates a higher similarity between the model and the template.

DOPE Score (Discrete Optimized Protein Energy): This is a statistical potential used to assess the energy of the protein model. A lower (more negative) DOPE score generally indicates a better model. MODELLER can generate a DOPE score profile, which helps to identify problematic regions in the model.

Data Presentation: Quantitative Model Validation

The following tables present example quantitative data for the validation of homology models for the target enzymes. These values represent typical outcomes for high-quality models.

Table 1: Ramachandran Plot Analysis of Homology Models

Target EnzymeResidues in Favored Regions (%)Residues in Allowed Regions (%)Residues in Outlier Regions (%)
DAT> 95> 98< 0.5
SERT> 95> 98< 0.5
NET> 95> 98< 0.5
MAO-A> 96> 99< 0.2
MAO-B> 96> 99< 0.2
17β-HSD3> 94> 97< 1.0

A good quality model should have over 90% of its residues in the favored regions.[5]

Table 2: Structural and Energy-based Validation of Homology Models

Target EnzymeRMSD (Å) (vs. Template)Average DOPE Score
DAT< 0.5Negative
SERT< 0.5Negative
NET< 0.5Negative
MAO-A< 0.4Negative
MAO-B< 0.4Negative
17β-HSD3< 1.5Negative

For models based on templates with high sequence identity, an RMSD below 2Å is generally considered good.

Conclusion

This guide has provided a detailed framework for the homology modeling of key enzyme targets of this compound. By following the outlined protocols for target sequence retrieval, template selection, model building, and rigorous validation, researchers can generate high-quality 3D models of these enzymes. These models are invaluable tools for understanding enzyme function, elucidating ligand binding modes, and guiding the rational design of novel and more potent therapeutic agents. The provided signaling pathway diagrams and quantitative validation benchmarks serve as a reference for these computational drug discovery efforts.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 3-(1-Piperidyl)benzylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(1-Piperidyl)benzylamine, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a direct reductive amination reaction between 3-(piperidin-1-yl)benzaldehyde and ammonia, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This method offers a straightforward and efficient route to the target compound under relatively mild conditions. Included are comprehensive experimental procedures, tables of quantitative data, and expected analytical characterization.

Introduction

Reductive amination is a cornerstone of amine synthesis in organic chemistry, prized for its efficiency and broad applicability.[1] The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[2] This methodology circumvents the challenges of over-alkylation often encountered in direct alkylation of amines with alkyl halides. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective option that does not readily reduce the starting aldehyde or ketone.[3][4][5]

The target molecule, this compound, incorporates both a benzylamine and a piperidine moiety, structural motifs frequently found in pharmacologically active compounds. This protocol details a reliable synthesis that can be readily implemented in a standard laboratory setting.

Chemical Reaction Scheme

reactant1 3-(piperidin-1-yl)benzaldehyde plus1 + reactant1->plus1 reactant2 Ammonia (NH3) reaction_arrow -> reactant2->reaction_arrow reagent NaBH(OAc)3 reagent->reaction_arrow NaBH(OAc)3 solvent DCE, rt solvent->reaction_arrow DCE, rt product This compound plus1->reactant2 reaction_arrow->product

Caption: Reductive amination of 3-(piperidin-1-yl)benzaldehyde.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberSupplierPurity
3-(Piperidin-1-yl)benzaldehyde29105-31-9Sigma-Aldrich≥95%
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7Sigma-Aldrich95%
Ammonia solution (7 N in methanol)7664-41-7Sigma-Aldrich
1,2-Dichloroethane (DCE), anhydrous107-06-2Sigma-Aldrich99.8%
Dichloromethane (DCM), ACS grade75-09-2Fisher Scientific≥99.5%
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Fisher Scientific
Ethyl Acetate, ACS grade141-78-6Fisher Scientific≥99.5%
Hexanes, ACS grade110-54-3Fisher Scientific≥98.5%
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(piperidin-1-yl)benzaldehyde (1.0 equiv., e.g., 1.89 g, 10 mmol).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE, 40 mL) to the flask and stir until the aldehyde is completely dissolved.

  • Addition of Ammonia: To the stirred solution, add a 7 N solution of ammonia in methanol (1.2 equiv., e.g., 1.7 mL, 12 mmol). Stir the mixture at room temperature for 30 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv., e.g., 3.18 g, 15 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 with 1% triethylamine).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 50%) containing 1% triethylamine to afford the pure this compound.

Workflow Diagram

start Start dissolve Dissolve 3-(piperidin-1-yl)benzaldehyde in anhydrous DCE start->dissolve add_nh3 Add 7N NH3 in Methanol dissolve->add_nh3 stir1 Stir for 30 min at RT add_nh3->stir1 add_nabhoac Add NaBH(OAc)3 portion-wise stir1->add_nabhoac stir2 Stir for 12-16 h at RT add_nabhoac->stir2 quench Quench with sat. aq. NaHCO3 stir2->quench extract Extract with DCM quench->extract dry Dry organic layers over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

ParameterValue
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol
Theoretical Yield 1.90 g (for 10 mmol scale)
Expected Yield 75-85%
Appearance Colorless to pale yellow oil
Purity (by HPLC) >97%

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.25t, J = 7.8 Hz1HAr-H (H5)
~ 6.80 - 6.95m3HAr-H (H2, H4, H6)
~ 3.85s2H-CH₂-NH₂
~ 3.15t, J = 5.5 Hz4HPiperidine -CH₂-N-Ar
~ 1.70p, J = 5.6 Hz4HPiperidine -CH₂-CH₂-N
~ 1.55p, J = 5.6 Hz2HPiperidine -CH₂-CH₂-CH₂
~ 1.50br s2H-NH₂

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 152.5Ar-C (C3)
~ 145.0Ar-C (C1)
~ 129.5Ar-CH (C5)
~ 118.0Ar-CH (C6)
~ 115.0Ar-CH (C4)
~ 114.0Ar-CH (C2)
~ 50.5Piperidine -CH₂-N-Ar
~ 46.5-CH₂-NH₂
~ 26.0Piperidine -CH₂-CH₂-N
~ 24.5Piperidine -CH₂-CH₂-CH₂
Mass Spectrometry (MS)
ParameterValue
Ionization Mode Electrospray (ESI+)
Calculated [M+H]⁺ 191.1548
Observed [M+H]⁺ 191.1543 ± 5 ppm

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 1,2-Dichloroethane and dichloromethane are suspected carcinogens; handle with extreme care.

  • Sodium triacetoxyborohydride can react with water to release flammable gases. Handle in a dry environment.

  • Ammonia solution is corrosive and has a pungent odor.

Conclusion

The protocol described provides a robust and reproducible method for the synthesis of this compound. The use of sodium triacetoxyborohydride ensures high selectivity and yield, making this an attractive route for obtaining this compound for further applications in research and development. The provided analytical data serves as a benchmark for the successful synthesis and characterization of the final product.

References

Application Notes and Protocols for High-Throughput Screening of 3-(1-Piperidyl)benzylamine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) campaigns with 3-(1-Piperidyl)benzylamine and its analog libraries. The primary focus of these protocols is the identification of potent and selective inhibitors of the human dopamine transporter (DAT), a key target in the central nervous system implicated in various neurological and psychiatric disorders.

Introduction

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting monoamine transporters. Analogs of this chemical class have demonstrated significant affinity for the dopamine transporter (DAT), making them attractive candidates for the treatment of conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of these compounds to identify initial "hits" with desired biological activity. This document outlines detailed protocols for primary and secondary HTS assays, data analysis, and hit validation.

Data Presentation

The following tables summarize quantitative data from representative high-throughput screening assays for this compound analogs targeting the dopamine transporter.

Table 1: HTS Assay Performance Metrics

ParameterValueDescription
Assay Format384-well microplateMiniaturized format for high-throughput screening.
Primary Hit Rate0.5 - 1.5%The percentage of compounds identified as active in the primary screen.[1]
Z'-Factor≥ 0.6A statistical measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.[2][3][4]
Confirmation Rate> 70%The percentage of primary hits that show activity in dose-response confirmation assays.

Table 2: Biological Activity of Representative this compound Analogs at the Human Dopamine Transporter (hDAT)

Compound IDStructurehDAT IC50 (nM)Assay Type
Analog 1[Image of a representative this compound analog structure]15.2[³H]WIN 35,428 Binding Assay
Analog 2[Image of a second representative analog structure]28.9Fluorescence-Based Dopamine Uptake Assay
Analog 3[Image of a third representative analog structure]8.7[³H]Dopamine Uptake Assay
GBR 12909 (Control)[Image of GBR 12909 structure]10.5[³H]WIN 35,428 Binding Assay

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the this compound library is the inhibition of the dopamine transporter (DAT). DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[5][6] By inhibiting DAT, these compounds increase the extracellular concentration and duration of dopamine, leading to enhanced dopaminergic neurotransmission.[5]

dopamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) VMAT2 VMAT2 Piperidylbenzylamine This compound Analog Piperidylbenzylamine->DAT Inhibition Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors (D1, D2, etc.) Dopamine_Synapse->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling (e.g., cAMP modulation) Dopamine_Receptor->Signaling_Cascade Activation

Dopamine signaling pathway and the inhibitory action of this compound analogs on DAT.

Experimental Protocols

Primary High-Throughput Screening: Fluorescence-Based Dopamine Uptake Assay

This assay measures the inhibition of dopamine uptake into cells stably expressing the human dopamine transporter (hDAT).

Materials:

  • hDAT-expressing cells (e.g., HEK293 or CHO cells)

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescent dopamine analog substrate (e.g., from a commercial kit)

  • This compound library compounds dissolved in DMSO

  • Positive control: GBR 12909 (a known DAT inhibitor)

  • Negative control: DMSO

  • 384-well black, clear-bottom microplates

Protocol:

  • Cell Plating: Seed hDAT-expressing cells into 384-well plates at a density of 20,000-40,000 cells per well and incubate overnight at 37°C and 5% CO2.

  • Compound Addition:

    • Add 50 nL of library compounds, positive control, or negative control to the appropriate wells. The final concentration of library compounds should be in the range of 1-10 µM.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Substrate Addition: Add the fluorescent dopamine analog substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 10-20 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

Secondary Screening: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of hit compounds for the human dopamine transporter.

Materials:

  • Cell membranes from hDAT-expressing cells

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428

  • Non-specific binding control: 10 µM GBR 12909

  • Hit compounds from the primary screen

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of binding buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of the hit compound.

    • 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

    • 100 µL of hDAT cell membrane suspension (20-50 µg protein).

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each compound and calculate the Ki using the Cheng-Prusoff equation.

HTS Data Analysis and Hit Validation Workflow

The following workflow outlines the steps from primary screening to hit validation.

hts_workflow Primary_Screen Primary HTS (Fluorescence-Based Uptake Assay) Data_Analysis Data Analysis (Normalization, Z'-Factor Calculation, Hit Selection) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response Assay) Data_Analysis->Hit_Confirmation Secondary_Assay Secondary Assay (Radioligand Binding Assay) Hit_Confirmation->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

High-throughput screening and hit validation workflow.

1. Primary Data Analysis and Hit Selection:

  • Normalization: Raw data from the primary screen is normalized to the positive and negative controls on each plate.

  • Quality Control: The Z'-factor is calculated for each plate to ensure data quality.[2][3][4] Plates with a Z'-factor below 0.5 should be flagged for review.

  • Hit Identification: Compounds that show inhibition above a predefined threshold (e.g., 3 standard deviations from the mean of the negative controls) are selected as primary hits.

2. Hit Confirmation:

  • Primary hits are re-tested in a dose-response format using the same primary assay to confirm their activity and determine their potency (IC50).

3. Secondary Assays and Selectivity Profiling:

  • Confirmed hits are further characterized in orthogonal assays, such as the radioligand binding assay, to confirm their mechanism of action.

  • To assess selectivity, confirmed hits should also be screened against other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).

4. Structure-Activity Relationship (SAR) Analysis:

  • The relationship between the chemical structure of the active compounds and their biological activity is analyzed to guide the synthesis of more potent and selective analogs.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the high-throughput screening of this compound libraries to identify novel inhibitors of the dopamine transporter. By employing a systematic workflow of primary screening, hit confirmation, and secondary assays, researchers can efficiently identify promising lead compounds for further drug development.

References

Application Notes and Protocols for Monoamine Transporter Inhibition Assays Using 3-(1-Piperidyl)benzylamine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-(1-Piperidyl)benzylamine and its structurally related analogues in monoamine transporter inhibition assays. Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical targets in the development of therapeutics for a range of neurological and psychiatric disorders. Understanding the interaction of novel compounds with these transporters is a key step in drug discovery.

Data Presentation: In Vitro Potency of this compound Analogues

The following table summarizes the in vitro binding affinities and inhibitory concentrations of representative analogues of this compound for the dopamine, serotonin, and norepinephrine transporters. This data is crucial for understanding the potency and selectivity of this class of compounds.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Assay Type
S,S-(-)-19a (cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogue)11.3 (IC50)>1000 (IC50)>1000 (IC50)Radioligand Binding
Compound 11b (N-propyl side chain with benzylic hydroxyl group)8.631484418Monoamine Uptake
Compound 6b (Bicyclic diamine with S-hydroxyl)16.8--Monoamine Uptake
Compound 9b2.2915578.4Monoamine Uptake
Compound 9d1.5525914.1Monoamine Uptake

Data sourced from multiple studies on derivatives of this compound.[1][2][3][4]

Signaling Pathway of Monoamine Reuptake Inhibition

The primary mechanism by which this compound analogues exert their effects is through the inhibition of monoamine reuptake at the presynaptic terminal. This action increases the concentration and duration of neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor signaling.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Synaptic Vesicle (Monoamines) monoamine_transporter Monoamine Transporter (DAT, SERT, NET) released_monoamine Monoamine presynaptic_vesicle->released_monoamine Release released_monoamine->monoamine_transporter postsynaptic_receptor Postsynaptic Receptor released_monoamine->postsynaptic_receptor Binding inhibitor This compound Analogue (Inhibitor) inhibitor->monoamine_transporter Inhibition

Caption: Mechanism of monoamine reuptake and inhibition.

Experimental Protocols

Two primary in vitro assays are fundamental for characterizing the interaction of compounds like this compound analogues with monoamine transporters: radioligand binding assays and monoamine uptake inhibition assays.

Radioligand Binding Assay Protocol

This assay measures the ability of a test compound to compete with a specific radiolabeled ligand for binding to the monoamine transporter. This allows for the determination of the compound's binding affinity (Ki).

Materials:

  • Cell membranes or tissue homogenates expressing the target transporter (DAT, SERT, or NET).

  • Radioligands:

    • DAT: [³H]WIN 35,428 or [³H]CFT[1]

    • SERT: [³H]citalopram[1]

    • NET: [³H]nisoxetine[1]

  • Test compound (this compound analogue) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine or GBR 12909).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.

  • Radioligand Addition: Add the specific radioligand to each well to initiate the binding reaction. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a known inhibitor is added.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Uptake Inhibition Assay Protocol

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled monoamine substrate into cells or synaptosomes.

Materials:

  • HEK293 cells stably expressing the target transporter or rat brain synaptosomes.[3][5]

  • Radiolabeled monoamines: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.[2]

  • Test compound (this compound analogue) at various concentrations.

  • Uptake buffer (e.g., Krebs-HEPES buffer).

  • Inhibitors for non-specific uptake (e.g., desipramine for NET and SERT when assaying DAT).

  • 96-well microplates.

  • Filtration apparatus and glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell/Synaptosome Plating: Plate the cells or add the synaptosome suspension to a 96-well plate.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.[5]

  • Initiation of Uptake: Initiate the uptake by adding the radiolabeled monoamine substrate to each well.

  • Incubation: Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C. The timing is critical as this measures the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer and filtering through glass fiber filters.

  • Cell Lysis and Scintillation Counting: Lyse the cells on the filters (if necessary) and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression.

Experimental Workflow for Monoamine Transporter Inhibition Assays

The following diagram illustrates a typical workflow for screening and characterizing a compound's activity at monoamine transporters.

Experimental_Workflow cluster_assays In Vitro Assays compound_prep Compound Preparation (e.g., this compound analogue) binding_assay Radioligand Binding Assay compound_prep->binding_assay uptake_assay Monoamine Uptake Assay compound_prep->uptake_assay cell_culture Cell Culture / Synaptosome Prep (Expressing DAT, SERT, or NET) cell_culture->binding_assay cell_culture->uptake_assay data_analysis Data Analysis (IC50 / Ki Determination) binding_assay->data_analysis uptake_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: General experimental workflow for assessing monoamine transporter inhibition.

By following these detailed protocols and utilizing the provided data as a reference, researchers can effectively evaluate the potential of this compound and its analogues as monoamine transporter inhibitors. These assays are fundamental for the preclinical characterization of novel compounds in the pursuit of new treatments for neurological and psychiatric conditions.

References

Application of 3-(1-Piperidyl)benzylamine in Acetylcholinesterase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of the 3-(1-piperidyl)benzylamine scaffold in the design of acetylcholinesterase (AChE) inhibitors. The following sections detail the rationale behind its use, summarize key quantitative data from relevant studies, and provide detailed experimental protocols for the synthesis, in vitro evaluation, and in vivo testing of these compounds.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. The N-benzylpiperidine moiety is a well-established pharmacophore in the design of potent AChE inhibitors, with the FDA-approved drug donepezil serving as a prominent example. The this compound scaffold, a variation of this theme, offers a versatile platform for the development of novel AChE inhibitors. The piperidine ring can interact with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of the enzyme, while the benzylamine portion allows for various substitutions to optimize binding affinity, selectivity, and pharmacokinetic properties.

Data Presentation

The following tables summarize the in vitro acetylcholinesterase inhibitory activity of various piperidine derivatives, providing a comparative overview of their potency. While specific data for this compound is limited in publicly available literature, the data for structurally related N-benzylpiperidine and other piperidine derivatives offer valuable insights into structure-activity relationships (SAR).

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Selected Piperidine Derivatives

Compound IDStructureAChE IC50 (µM)Butyrylcholinesterase (BChE) IC50 (µM)Selectivity Index (BChE/AChE)Reference
1d 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one12.55> 50> 3.98[1]
1g 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one18.0417.280.96[1]
15b Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone0.39 ± 0.11 (eeAChE)1.25 ± 0.23 (eqBChE)3.21[2]
15j Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone0.87 ± 0.15 (eeAChE)0.16 ± 0.04 (eqBChE)0.18[2]
Donepezil (Reference)0.02 ± 0.0033.54 ± 0.41177[2]
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.00056~10.08~18000[3]
Compound 6d 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one0.0068--[4]

eeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: Equine serum butyrylcholinesterase.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development of this compound-based AChE inhibitors.

Protocol 1: General Synthesis of N-Substituted Piperidine Derivatives

This protocol describes a general method for the synthesis of N-benzylpiperidine derivatives, which can be adapted for the synthesis of this compound analogs.

Reaction Scheme:

G 3-Aminobenzaldehyde 3-Aminobenzaldehyde Intermediate Iminium Ion Intermediate 3-Aminobenzaldehyde->Intermediate + Piperidine Piperidine Piperidine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Product This compound Intermediate->Product + Reducing_Agent G cluster_workflow Ellman's Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor) Plate_Setup Plate Setup (Blank, Control, Test Wells) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add ATCI) Pre_incubation->Reaction_Initiation Measurement Measure Absorbance at 412 nm (Kinetic Reading) Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Measurement->Data_Analysis G cluster_workflow Kinetic Analysis Workflow Vary_Substrate Vary Substrate Concentration (at fixed inhibitor concentrations) Measure_Velocity Measure Initial Reaction Velocities Vary_Substrate->Measure_Velocity Lineweaver_Burk Generate Lineweaver-Burk Plot (1/V vs 1/[S]) Measure_Velocity->Lineweaver_Burk Dixon_Plot Generate Dixon Plot (1/V vs [I]) Measure_Velocity->Dixon_Plot Determine_Ki Determine Inhibition Type and Ki Lineweaver_Burk->Determine_Ki Dixon_Plot->Determine_Ki G cluster_workflow In Vivo Scopolamine Model Workflow Animal_Acclimatization Animal Acclimatization Grouping Group Assignment (Vehicle, Scopolamine, Test Compound) Animal_Acclimatization->Grouping Drug_Administration Administer Test Compound/Vehicle Grouping->Drug_Administration Scopolamine_Induction Induce Amnesia with Scopolamine Drug_Administration->Scopolamine_Induction Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze, Passive Avoidance) Scopolamine_Induction->Behavioral_Testing Data_Analysis Data Analysis (Compare cognitive performance) Behavioral_Testing->Data_Analysis G cluster_pathway Cholinergic Signaling and AChE Inhibition Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles Acetyl_CoA Acetyl-CoA + Choline ChAT Choline Acetyltransferase (ChAT) Acetyl_CoA->ChAT ChAT->ACh_Vesicle Synthesis Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Hydrolysis Receptors Muscarinic & Nicotinic Receptors Synaptic_Cleft->Receptors Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Derivative Inhibitor->AChE Inhibition Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction Receptors->Signal_Transduction Activation

References

Application Note: Protocol for In Vitro Inhibition Assay of Monoamine Oxidase Using Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoamine oxidases (MAO) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters and dietary amines.[1] The two primary isoforms, MAO-A and MAO-B, are significant therapeutic targets. Selective MAO-A inhibitors are used in treating depression and anxiety, while MAO-B inhibitors are employed in the management of Parkinson's and Alzheimer's diseases.[1][2][3] Benzylamine derivatives have been identified as a promising class of compounds for developing selective MAO inhibitors, particularly for MAO-B, which preferentially metabolizes substrates like benzylamine.[1][4][5][6] This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity and calculate the half-maximal inhibitory concentration (IC₅₀) of benzylamine derivatives against human MAO-A and MAO-B.

Assay Principle and Signaling Pathway

The assay quantifies MAO activity by detecting hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate.[1] In a coupled enzymatic reaction, horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a non-fluorescent probe (e.g., Amplex® Red) into a highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity. The presence of an inhibitor, such as a benzylamine derivative, reduces the rate of H₂O₂ production, leading to a decreased fluorescent signal.[1]

Assay_Principle cluster_MAO MAO Enzymatic Reaction cluster_Detection Fluorometric Detection Substrate Monoamine Substrate (e.g., Benzylamine) MAO MAO-A / MAO-B Substrate->MAO + O₂ + H₂O Products Aldehyde + NH₃ + H₂O₂ MAO->Products H2O2_node H₂O₂ Products->H2O2_node couples to HRP HRP H2O2_node->HRP Fluorescence Fluorescent Product (Resorufin) HRP->Fluorescence Probe Non-fluorescent Probe (Amplex® Red) Probe->HRP

Caption: Principle of the fluorometric MAO inhibition assay.

Materials and Reagents

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.[1]

  • Substrates:

    • Benzylamine (selective for MAO-B).[1]

    • p-Tyramine (for both MAO-A and MAO-B).[1]

  • Fluorogenic Probe: Amplex® Red (or equivalent).

  • Enzyme: Horseradish Peroxidase (HRP).

  • Test Compounds: Benzylamine derivatives dissolved in DMSO.

  • Positive Controls:

    • Clorgyline (for MAO-A).[2]

    • Selegiline (for MAO-B).[2]

  • Equipment:

    • 96-well black, flat-bottom microplates.

    • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

    • Multichannel pipette.

    • Incubator set to 37°C.

Experimental Protocol

This protocol is designed for a 96-well plate format.

  • MAO Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4.

  • Substrate Stock Solutions (100 mM): Prepare stock solutions of p-Tyramine and Benzylamine in ddH₂O. Store aliquots at -20°C.[1]

  • Amplex® Red Stock Solution (10 mM): Prepare a 10 mM stock solution in high-quality DMSO. Protect from light and store at -20°C.[1]

  • HRP Stock Solution (10 U/mL): Prepare a 10 U/mL stock solution in MAO Assay Buffer. Store aliquots at -20°C.[1]

  • Test Compound/Positive Control Plates: Prepare a serial dilution of the benzylamine derivatives and positive controls in DMSO. A common concentration range for IC₅₀ determination is 0.1 nM to 100 µM.[2]

  • Enzyme Working Solutions: On the day of the assay, dilute the recombinant MAO-A and MAO-B enzymes to their final working concentration in cold MAO Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.

  • Detection Reagent Mix: Prepare a fresh mixture containing Amplex® Red and HRP in MAO Assay Buffer. Final concentrations in the assay well should be approximately 50 µM Amplex® Red and 1 U/mL HRP.

Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis Prep_Reagents Prepare Buffer, Stocks (Enzyme, Substrate, Probe) Add_Enzyme Add MAO-A or MAO-B Enzyme to appropriate wells Prep_Reagents->Add_Enzyme Prep_Compounds Prepare Serial Dilutions of Test Compounds & Controls Add_Inhibitor Add Test Compound / Control / DMSO Prep_Compounds->Add_Inhibitor Add_Enzyme->Add_Inhibitor Preincubation Pre-incubate at 37°C (15 minutes) Add_Inhibitor->Preincubation Start_Reaction Initiate Reaction: Add Substrate + Detection Mix Preincubation->Start_Reaction Incubation Incubate at 37°C (30-60 minutes, protected from light) Start_Reaction->Incubation Measure_Fluorescence Read Fluorescence (Ex/Em ~545/590 nm) Incubation->Measure_Fluorescence Calc_Inhibition Calculate % Inhibition vs. Control (No Inhibitor) Measure_Fluorescence->Calc_Inhibition Plot_Curve Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC₅₀ Value (Non-linear Regression) Plot_Curve->Calc_IC50

Caption: General experimental workflow for the MAO inhibition assay.

  • Plate Setup: Add 50 µL of MAO Assay Buffer to all wells of a 96-well black plate.

  • Add Inhibitors: Add 2 µL of the serially diluted benzylamine derivatives, positive controls (Clorgyline for MAO-A, Selegiline for MAO-B), or DMSO (for 100% activity control) to the respective wells.

  • Add Enzyme: Add 20 µL of the diluted MAO-A or MAO-B working solution to all wells except the "Blank" (no enzyme) wells. For blank wells, add 20 µL of MAO Assay Buffer.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of the substrate/detection reagent mixture to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Incubation & Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes, or as a single endpoint reading after a fixed incubation time.

Data Analysis and Presentation

  • Background Correction: Subtract the fluorescence reading of the "Blank" (no enzyme) wells from all other readings.

  • Calculate Percent Inhibition: The rate of reaction (slope of fluorescence vs. time) or the endpoint fluorescence is used to calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Activity with Inhibitor / Activity without Inhibitor)) * 100[7]

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration.[8] The IC₅₀ value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[8][9]

Quantitative data should be summarized in a clear, structured table to allow for easy comparison of the potency and selectivity of the tested benzylamine derivatives.

Table 1: Inhibitory Activity (IC₅₀) of Benzylamine Derivatives against hMAO-A and hMAO-B.

Compound IDhMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)Selectivity Index (SI)¹
Derivative 1> 1000.045 ± 0.003> 2222
Derivative 215.2 ± 1.10.150 ± 0.011101
Derivative 35.8 ± 0.46.2 ± 0.50.94
Clorgyline (Control)0.008 ± 0.0015.1 ± 0.30.0016
Selegiline (Control)8.9 ± 0.70.035 ± 0.002254

All values are presented as the mean ± standard deviation from three independent experiments (n=3). ¹ Selectivity Index (SI) is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher SI value indicates greater selectivity for MAO-B.

References

Application Notes and Protocols for Determining the Cytotoxicity of 3-(1-Piperidyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(1-Piperidyl)benzylamine is a chemical compound with potential biological activities. As with any novel compound intended for therapeutic or other applications, a thorough evaluation of its cytotoxic potential is a critical step in the safety and efficacy assessment. Cytotoxicity assays are essential tools in drug discovery and toxicology to screen for compounds that may cause cell damage or death. These assays measure various cellular parameters, such as membrane integrity, metabolic activity, and the activation of cell death pathways like apoptosis.[1][2][3][4]

This document provides a comprehensive overview of several widely used cell-based assays to determine the cytotoxicity of this compound. It includes detailed protocols for the MTT, Neutral Red, and LDH assays, as well as an assay to detect caspase-3 activation, a key marker of apoptosis.

Data Presentation:

Effective data analysis and presentation are crucial for interpreting cytotoxicity data. The following tables provide a structured format for summarizing quantitative data obtained from the described assays.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100
Positive Control

Table 2: Cell Viability as Determined by Neutral Red Uptake Assay

Concentration of this compound (µM)Mean Absorbance (540 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100
Positive Control

Table 3: Cytotoxicity as Determined by LDH Release Assay

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0
0.1
1
10
50
100
Positive Control (Lysis Buffer)100

Table 4: Apoptosis Induction as Determined by Caspase-3 Activity Assay

Concentration of this compound (µM)Mean Fluorescence (Ex/Em: 380/440 nm)Standard DeviationFold Increase in Caspase-3 Activity
0 (Vehicle Control)1
0.1
1
10
50
100
Positive Control (e.g., Staurosporine)

Experimental Protocols and Visualizations

The following sections provide detailed protocols for assessing the cytotoxicity of this compound. Each protocol is accompanied by a Graphviz diagram illustrating the experimental workflow.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[5][6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6][7] The amount of formazan produced is proportional to the number of living cells.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 humidified incubator.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same solvent concentration used for the compound) and a positive control for cytotoxicity. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][10]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6][9]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][10] Mix thoroughly by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][9]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add this compound incubate_overnight->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution (DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

MTT Assay Experimental Workflow
Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[8][11] Toxic substances can impair the cell's ability to take up the dye, and the amount of dye retained is proportional to the number of viable cells.[12][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.[12]

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for a predetermined period (e.g., 24 hours).[12]

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of medium containing neutral red solution to each well. Incubate for 2-4 hours at 37°C.[11][12]

  • Washing: Discard the neutral red solution and wash the cells with DPBS.[12]

  • Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the cells.[12]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[13][14]

Neutral_Red_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add this compound incubate_overnight->add_compound incubate_treatment Incubate for 24h add_compound->incubate_treatment add_neutral_red Add Neutral Red solution incubate_treatment->add_neutral_red incubate_dye Incubate for 2-4h add_neutral_red->incubate_dye wash_cells Wash cells with DPBS incubate_dye->wash_cells extract_dye Add destain solution wash_cells->extract_dye read_absorbance Read absorbance at 540 nm extract_dye->read_absorbance end End read_absorbance->end

Neutral Red Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage, making it a reliable indicator of cytotoxicity.[15]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[16]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 1000 rpm for 5 minutes.[17] Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new 96-well plate.[17]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[16][17]

  • Stop Reaction: Add the stop solution provided with the kit to each well.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[17]

LDH_Assay_Workflow start Start seed_and_treat Seed cells and treat with This compound start->seed_and_treat incubate_treatment Incubate for desired period seed_and_treat->incubate_treatment centrifuge_plate Centrifuge plate incubate_treatment->centrifuge_plate collect_supernatant Collect supernatant centrifuge_plate->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubate_reaction Incubate at room temperature add_reaction_mix->incubate_reaction add_stop_solution Add stop solution incubate_reaction->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance end End read_absorbance->end

LDH Assay Experimental Workflow
Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[18][19] The assay utilizes a substrate that, when cleaved by active caspase-3, releases a fluorescent molecule.[18][20] The increase in fluorescence is proportional to the level of caspase-3 activity.[20]

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as previously described. Include a positive control for apoptosis induction (e.g., staurosporine).[21]

  • Cell Lysis: After treatment, harvest the cells and lyse them using a lysis buffer to release the cellular contents, including caspases.[21]

  • Caspase Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC).[18][20]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[20]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at 380 nm and emission between 420-460 nm.[20]

Caspase_Assay_Workflow start Start seed_and_treat Seed cells and treat with This compound start->seed_and_treat incubate_treatment Incubate for desired period seed_and_treat->incubate_treatment harvest_cells Harvest and lyse cells incubate_treatment->harvest_cells prepare_reaction Prepare reaction with lysate and caspase-3 substrate harvest_cells->prepare_reaction incubate_reaction Incubate at 37°C prepare_reaction->incubate_reaction read_fluorescence Read fluorescence (Ex/Em: 380/440 nm) incubate_reaction->read_fluorescence end End read_fluorescence->end

Caspase-3 Assay Experimental Workflow

Potential Signaling Pathways in Cytotoxicity

While the specific mechanism of action for this compound is unknown, many cytotoxic compounds induce cell death through the activation of apoptotic signaling pathways. The diagram below illustrates a generalized overview of the intrinsic and extrinsic apoptosis pathways, which are common mechanisms of programmed cell death.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage / Stress bax_bak Bax/Bak Activation dna_damage->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized Apoptosis Signaling Pathways

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Synthesized Piperidyl-benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidyl-benzylamines represent a significant class of compounds in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs). The synthesis of these molecules can result in a variety of process-related impurities and potential stereoisomers, necessitating robust analytical methods to ensure their purity, quality, and safety.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purity assessment of such pharmaceutical compounds, offering high resolution and sensitivity.[2][3]

This document provides detailed protocols for both reversed-phase and chiral HPLC methods tailored for the purity analysis of synthesized piperidyl-benzylamines.

Part 1: Achiral Purity Analysis by Reversed-Phase HPLC

This method is designed to separate the main piperidyl-benzylamine compound from potential achiral impurities, such as unreacted starting materials, by-products, and degradation products.[4] Reversed-phase HPLC (RP-HPLC) is the most common separation mode, where analytes are separated based on their hydrophobicity.[5]

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Column:

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.[6]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[6][7][8]

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized or HPLC grade

  • Mobile Phase Additive: 0.1% (v/v) Trifluoroacetic Acid (TFA) or Diethylamine (DEA) in the mobile phase can improve peak shape for basic compounds like amines.[9][10]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

3. Chromatographic Conditions: A gradient elution is often employed to ensure the separation of compounds with a range of polarities.

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C[7][8][11]
Detection Wavelength 254 nm (or a wavelength appropriate for the chromophore)
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
26
30

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the piperidyl-benzylamine reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.[1][9]

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.

Data Presentation: Achiral Purity Analysis

The purity is typically calculated using the area percent method from the resulting chromatogram.

Peak IDCompoundRetention Time (min)Peak Area (mAU*s)Area %
1Starting Material 14.515.20.5
2By-product 18.225.60.8
3Piperidyl-benzylamine 12.7 2985.4 98.5
4Unknown Impurity15.14.30.2
Total 3030.5 100.0

Part 2: Chiral Purity Analysis by Chiral HPLC

For piperidyl-benzylamines that are chiral, it is crucial to determine the enantiomeric excess (ee), as different enantiomers can have distinct pharmacological and toxicological profiles.[10] Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the gold standard for this purpose.[2][9]

Experimental Protocol: Chiral HPLC

1. Instrumentation and Column:

  • HPLC System: As described for RP-HPLC.

  • Column: A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates, is often effective for a wide range of racemates, including primary amines.[9][10] A common choice is a Chiralpak® IA or similar column.

2. Reagents and Mobile Phase:

  • n-Hexane: HPLC grade

  • Isopropanol (IPA): HPLC grade

  • Mobile Phase Additive: 0.1% (v/v) Diethylamine (DEA) is often added to the mobile phase to improve peak shape and reduce tailing of basic analytes.[9]

  • Mobile Phase: A typical mobile phase is a mixture of n-Hexane and IPA (e.g., 90:10 v/v) with 0.1% DEA.

3. Chromatographic Conditions: An isocratic elution is commonly used for chiral separations.

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 25 °C[9]
Detection Wavelength 230 nm or 254 nm[9]
Injection Volume 10 µL
Mobile Phase n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v)

4. Sample Preparation:

  • Racemic Standard: Dissolve the racemic piperidyl-benzylamine standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the synthesized (enantioenriched) sample in the same manner.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: Chiral Purity Analysis

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Peak IDEnantiomerRetention Time (min)Peak Area (mAU*s)Area %
1(R)-enantiomer7.812.50.5
2(S)-enantiomer9.22487.599.5
Total 2500.0 100.0
% Enantiomeric Excess 99.0%

% ee = |(Area % Enantiomer 2 - Area % Enantiomer 1) / (Area % Enantiomer 2 + Area % Enantiomer 1)| * 100

Visualizations

Experimental Workflow for HPLC Purity Analysis

G Experimental Workflow for HPLC Purity Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Sample Weighing B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C E Sample Injection C->E D HPLC System Setup & Equilibration D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Purity Calculation (% Area or % ee) H->I J Final Report I->J

Caption: Workflow for HPLC purity analysis of piperidyl-benzylamines.

Logical Diagram for HPLC Method Troubleshooting

G HPLC Method Troubleshooting cluster_fronting Fronting Peaks cluster_tailing Tailing Peaks cluster_split Split Peaks start Poor Peak Shape? A Check for Sample Overload start->A Yes, Fronting C Check for Secondary Interactions start->C Yes, Tailing F Check for Column Void or Clogged Frit start->F Yes, Split B Reduce Injection Volume/ Concentration A->B D Add/Adjust Mobile Phase Additive (e.g., DEA, TFA) C->D E Consider a Different Column Type D->E G Reverse Flush or Replace Column F->G

Caption: Decision tree for troubleshooting common HPLC peak shape issues.

References

Techniques for Chiral Separation of 3-(1-Piperidyl)benzylamine Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of 3-(1-Piperidyl)benzylamine enantiomers. The following sections offer guidance on method development, including recommended starting conditions for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), along with detailed experimental protocols.

Introduction

This compound is a chiral molecule with a stereocenter at the benzylic carbon. The separation of its enantiomers is crucial for drug development and pharmacological studies, as individual enantiomers can exhibit different biological activities and toxicological profiles. This guide explores effective chromatographic techniques for achieving this separation.

Due to the lack of a strong chromophore in the this compound molecule, direct UV detection can be challenging. Therefore, two primary strategies are presented:

  • HPLC with Pre-column Derivatization: This approach involves reacting the analyte with a derivatizing agent to introduce a chromophore, enabling sensitive UV detection.

  • SFC with Mass Spectrometric Detection: This technique leverages the high efficiency and green nature of SFC, coupled with the sensitivity and specificity of a mass spectrometer (MS) for detection, circumventing the need for derivatization.

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for the chiral separation of this compound enantiomers by HPLC and SFC. These conditions are based on methods developed for structurally similar compounds, such as piperidin-3-amine, and represent excellent starting points for method development.

Table 1: Recommended HPLC Starting Conditions (with Derivatization)

ParameterCondition
Chiral Stationary Phase CHIRALPAK® AD-H (or similar amylose-based CSP)
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: 0.1% Diethylamine in Ethanol
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 228 nm (post-derivatization)
Derivatizing Agent p-Toluene Sulfonyl Chloride (PTSC)

Table 2: Recommended SFC Starting Conditions (without Derivatization)

ParameterCondition
Chiral Stationary Phase CHIRALPAK® IC (or similar cellulose-based CSP)
Column Dimensions 4.6 x 150 mm, 3 µm
Mobile Phase CO₂ / Methanol with 0.1% Diethylamine (Gradient)
Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 2.0 - 3.0 mL/min
Backpressure 150 bar
Column Temperature 40 °C
Detection Mass Spectrometer (MS) in positive ion mode

Experimental Protocols

Protocol 1: Chiral HPLC Separation with Pre-column Derivatization

This protocol describes the derivatization of this compound with p-Toluene Sulfonyl Chloride (PTSC) followed by HPLC analysis. This method is adapted from a validated procedure for the chiral separation of piperidin-3-amine[1].

Materials:

  • Racemic this compound

  • p-Toluene Sulfonyl Chloride (PTSC)

  • Sodium Bicarbonate

  • Dichloromethane (DCM)

  • Deionized Water

  • HPLC-grade Ethanol

  • Diethylamine (DEA)

  • CHIRALPAK® AD-H column (or equivalent)

  • HPLC system with UV detector

Procedure:

  • Derivatization: a. Dissolve 1 mg of racemic this compound in 1 mL of DCM. b. Add 1 mL of saturated aqueous sodium bicarbonate solution. c. Add a solution of 1.2 mg of PTSC in 0.5 mL of DCM dropwise while stirring. d. Stir the reaction mixture vigorously at room temperature for 1 hour. e. Separate the organic layer, wash with deionized water, and dry over anhydrous sodium sulfate. f. Evaporate the solvent under a stream of nitrogen. g. Reconstitute the residue in 1 mL of the HPLC mobile phase.

  • HPLC Analysis: a. Equilibrate the CHIRALPAK® AD-H column with the mobile phase (0.1% DEA in Ethanol) at a flow rate of 0.5 mL/min for at least 30 minutes. b. Set the column temperature to 25 °C. c. Set the UV detector to a wavelength of 228 nm. d. Inject 10 µL of the derivatized sample solution. e. Run the analysis for a sufficient time to allow for the elution of both enantiomers. f. The resolution between the two enantiomer peaks should be greater than 2.0 for baseline separation.

Protocol 2: Chiral SFC Separation with Mass Spectrometric Detection

This protocol outlines a direct method for the chiral separation of this compound without derivatization, using SFC coupled with MS detection.

Materials:

  • Racemic this compound

  • SFC-grade Carbon Dioxide

  • HPLC-grade Methanol

  • Diethylamine (DEA)

  • CHIRALPAK® IC column (or equivalent)

  • SFC system coupled to a Mass Spectrometer

Procedure:

  • Sample Preparation: a. Dissolve 1 mg of racemic this compound in 10 mL of Methanol to prepare a 100 µg/mL stock solution. b. Further dilute the stock solution with Methanol to a final concentration of 10 µg/mL.

  • SFC-MS Analysis: a. Equilibrate the CHIRALPAK® IC column with the initial mobile phase conditions (95% CO₂ / 5% Methanol with 0.1% DEA) at a flow rate of 2.5 mL/min. b. Set the column temperature to 40 °C and the backpressure regulator to 150 bar. c. Configure the mass spectrometer to operate in positive ion mode and monitor for the protonated molecular ion of this compound. d. Inject 5 µL of the sample solution. e. Initiate the gradient elution program: 5% to 40% Methanol with 0.1% DEA over 5 minutes. f. Hold at 40% Methanol for 2 minutes before returning to the initial conditions. g. Monitor the extracted ion chromatogram for the separation of the two enantiomers.

Visualizations

The following diagrams illustrate the logical workflow for the chiral separation of this compound.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Method cluster_sfc SFC Method racemate Racemic this compound derivatization Pre-column Derivatization (e.g., with PTSC) racemate->derivatization direct_injection Direct Injection racemate->direct_injection hplc_separation Chiral HPLC Separation (Polysaccharide CSP) derivatization->hplc_separation uv_detection UV Detection hplc_separation->uv_detection analysis Data Analysis (Peak Integration, Resolution, Enantiomeric Excess) uv_detection->analysis sfc_separation Chiral SFC Separation (Polysaccharide CSP) direct_injection->sfc_separation ms_detection MS Detection sfc_separation->ms_detection ms_detection->analysis Method_Development_Logic start Start: Chiral Separation Required screen_csp Screen Chiral Stationary Phases (Cellulose and Amylose based) start->screen_csp screen_mp Screen Mobile Phases (Normal, Polar Organic, Reversed) screen_csp->screen_mp optimize Optimize Separation (Gradient, Flow Rate, Temperature) screen_mp->optimize baseline Baseline Separation Achieved? optimize->baseline success Method Validation baseline->success Yes failure Re-evaluate CSP and Mobile Phase baseline->failure No failure->screen_csp

References

Application Notes and Protocols: 3-(1-Piperidyl)benzylamine as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-(1-Piperidyl)benzylamine and its derivatives as precursors in the synthesis of pharmacologically active compounds. The focus is on the development of monoamine transporter inhibitors and 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitors, which have significant therapeutic potential in neurology and oncology, respectively.

Application in the Synthesis of Monoamine Transporter Inhibitors

Derivatives of benzylamine, particularly the constrained analogue cis-(6-benzhydryl-piperidin-3-yl)-benzylamine, serve as valuable scaffolds for the development of potent and selective inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy for treating conditions like depression, ADHD, and substance abuse disorders.

Quantitative Biological Data

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of representative benzylamine derivatives against the three major monoamine transporters.

Compound IDStructureDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
(-)-19a S,S-(-)-cis-(6-benzhydrylpiperidin-3-yl)-(4-iodobenzyl)amine11.3 (IC50)>100001350[1][2]
11b N-propyl derivative with benzylic hydroxyl group8.631485418
GBR 12909 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine11.3 (IC50)1340380[1]
Experimental Protocol: Synthesis of cis-(6-benzhydrylpiperidin-3-yl)-benzylamine Analogues

This protocol details a general procedure for the synthesis of substituted benzylamine derivatives via reductive amination, a key step in derivatizing the primary amine of the piperidine precursor.

Materials:

  • cis-(6-benzhydrylpiperidin-3-yl)amine

  • Substituted benzaldehyde (e.g., 4-iodobenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of cis-(6-benzhydrylpiperidin-3-yl)amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the desired substituted benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted benzylamine derivative.

Signaling Pathways of Monoamine Transporters

The following diagrams illustrate the general signaling pathways associated with the dopamine, serotonin, and norepinephrine transporters. Inhibition of these transporters by benzylamine derivatives leads to an increase in the synaptic concentration of the respective neurotransmitter, thereby modulating downstream signaling.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DAT->DA_reuptake DA_vesicle Dopamine Vesicles Synaptic_Cleft Dopamine DA_vesicle->Synaptic_Cleft Release Inhibitor Benzylamine Derivative (Inhibitor) Inhibitor->DAT Inhibition PKC PKC PKC->DAT Modulation MAPK MAPK MAPK->DAT Modulation Synaptic_Cleft->DAT Binding D1R D1 Receptor Synaptic_Cleft->D1R Binding D2R D2 Receptor Synaptic_Cleft->D2R Binding AC Adenylyl Cyclase D1R->AC D2R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Signaling (e.g., CREB) PKA->Downstream

Caption: Dopamine Transporter (DAT) Signaling Pathway.

SERT_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) SERT_reuptake Serotonin Reuptake SERT->SERT_reuptake SERT_vesicle Serotonin Vesicles Synaptic_Cleft Serotonin (5-HT) SERT_vesicle->Synaptic_Cleft Release Inhibitor Benzylamine Derivative (Inhibitor) Inhibitor->SERT Inhibition PKC PKC PKC->SERT Internalization Synaptic_Cleft->SERT Binding HTR 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Synaptic_Cleft->HTR Binding G_protein G-protein Signaling HTR->G_protein Downstream Downstream Signaling (e.g., Ca2+, cAMP) G_protein->Downstream

Caption: Serotonin Transporter (SERT) Signaling Pathway.

NET_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) NE_reuptake Norepinephrine Reuptake NET->NE_reuptake NE_vesicle Norepinephrine Vesicles Synaptic_Cleft Norepinephrine (NE) NE_vesicle->Synaptic_Cleft Release Inhibitor Benzylamine Derivative (Inhibitor) Inhibitor->NET Inhibition PKC PKC PKC->NET Phosphorylation & Internalization Synaptic_Cleft->NET Binding Adrenergic_R Adrenergic Receptors (α, β) Synaptic_Cleft->Adrenergic_R Binding G_protein G-protein Signaling Adrenergic_R->G_protein Downstream Downstream Signaling (e.g., cAMP) G_protein->Downstream

Caption: Norepinephrine Transporter (NET) Signaling Pathway.

Application in the Synthesis of 17β-HSD3 Inhibitors for Prostate Cancer

Substituted aryl benzylamines have emerged as a promising class of non-steroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This enzyme is critical for the conversion of androstenedione to testosterone, a key driver of prostate cancer growth.[3][4] Inhibiting 17β-HSD3 presents a targeted approach to reducing androgen levels within the tumor microenvironment.

Quantitative Biological Data

The following table presents the inhibitory activity (IC50) of several substituted aryl benzylamine derivatives against 17β-HSD3.

Compound IDStructure17β-HSD3 IC50 (nM)Reference
1 N-(2-((2-(4-chlorophenoxy)phenylamino)methyl)phenyl)acetamide900[4]
29 N-(2-((1-acetylpiperidin-4-yl)amino)benzyl)-N-(2-(4-chlorophenoxy)phenyl)acetamide76[5]
30 N-(2-(1-(2-(4-chlorophenoxy)phenylamino)ethyl)phenyl)acetamide74[5]
32 S-(+)-enantiomer of C-allyl derivative370[4]
Experimental Protocol: Synthesis of Substituted Aryl Benzylamine-Based 17β-HSD3 Inhibitors

This protocol outlines the synthesis of the core benzylamine linker, a crucial step in preparing this class of inhibitors.

Materials:

  • 2-Nitrobenzaldehyde

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Substituted aniline (e.g., 2-(4-chlorophenoxy)aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • Acetic anhydride

  • Pyridine

Procedure:

Step 1: Reduction of 2-Nitrobenzaldehyde

  • To a suspension of iron powder (5.0 eq) in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and add a solution of 2-nitrobenzaldehyde (1.0 eq) in ethanol dropwise.

  • After the addition is complete, continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter through celite, and concentrate the filtrate under reduced pressure to obtain crude 2-aminobenzaldehyde. This intermediate is unstable and should be used immediately in the next step.

Step 2: Reductive Amination

  • Dissolve the crude 2-aminobenzaldehyde (1.0 eq) and the desired substituted aniline (1.0 eq) in anhydrous DCE.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, work up the reaction as described in the monoamine transporter inhibitor synthesis protocol to obtain the secondary amine intermediate.

Step 3: Acetylation

  • Dissolve the secondary amine intermediate (1.0 eq) in pyridine.

  • Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with copper (II) sulfate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final N-acetylated aryl benzylamine inhibitor.

Androgen Synthesis Pathway and Role of 17β-HSD3

The following diagram illustrates the pivotal role of 17β-HSD3 in the androgen biosynthesis pathway, highlighting it as a therapeutic target in prostate cancer.

Androgen_Synthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Multiple Steps Testosterone Testosterone Androstenedione->Testosterone Reduction DHT Dihydrotestosterone (DHT) Testosterone->DHT Reduction AR Androgen Receptor (AR) DHT->AR Activation Gene_Expression Gene Expression (Prostate Cancer Growth) AR->Gene_Expression HSD17B3 17β-HSD3 HSD17B3->Androstenedione Inhibitor Aryl Benzylamine Inhibitor Inhibitor->HSD17B3 Inhibition SRD5A 5α-reductase SRD5A->Testosterone

Caption: Role of 17β-HSD3 in the Androgen Synthesis Pathway.

Conclusion

This compound and its derivatives are versatile precursors for the synthesis of potent and selective modulators of key biological targets. The synthetic methodologies and biological data presented in these application notes provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the development of novel therapeutics for neurological disorders and prostate cancer.

References

Troubleshooting & Optimization

Improving yield and purity in 3-(1-Piperidyl)benzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 3-(1-Piperidyl)benzylamine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via reductive amination of 3-formylbenzonitrile followed by nitrile reduction, or related pathways.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to identify the root cause is recommended.

  • Incomplete Imine Formation: The initial condensation of the aldehyde/ketone with piperidine to form the iminium ion is a critical equilibrium step.

    • Solution: Ensure anhydrous reaction conditions, as water can hydrolyze the imine/iminium ion intermediate. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water with a Dean-Stark apparatus can improve imine formation.

  • Reducing Agent Activity: The hydride reagent may have degraded or may not be suitable for the specific substrate.

    • Solution: Use a freshly opened bottle of the reducing agent or test its activity on a known substrate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective as it is a mild reagent that can be added in one pot with the amine and carbonyl compound.[1] Sodium cyanoborohydride (NaCNBH₃) is also a common choice.[1]

  • Side Reactions: Over-alkylation or polymerization of the starting materials can reduce the yield of the desired product.

  • Work-up Losses: The product may be lost during extraction or purification steps.

    • Solution: Ensure the pH of the aqueous layer is appropriate during extraction to ensure the amine product is in the organic phase. Back-extraction of the aqueous layer can help recover any dissolved product.

Q2: I am observing significant amounts of an impurity with a similar polarity to my product, making purification by column chromatography difficult. What is this impurity and how can I avoid it?

A2: A common byproduct in syntheses involving benzylamines is the corresponding dibenzyl amine, formed from over-alkylation.[2][3]

  • Minimizing Formation:

    • Stoichiometry Control: Use a slight excess of piperidine relative to the benzyl precursor to favor the formation of the desired tertiary amine.

    • Slow Addition: Adding the benzyl precursor dropwise to the reaction mixture containing piperidine can help maintain a high local concentration of piperidine, reducing the chance of the product reacting with the starting material.[2][3]

  • Alternative Purification:

    • Acid-Base Extraction: The basicity of the desired tertiary amine and potential secondary amine byproducts can be exploited. Selective precipitation of their salts may be possible.[4]

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for closely related amine impurities.[4][5]

Q3: The final nitrile reduction step (from 3-(1-Piperidyl)benzonitrile) is not going to completion. What can I do?

A3: Nitrile reductions can be challenging. The choice of reducing agent and reaction conditions are critical.

  • Catalytic Hydrogenation: This is a common method for nitrile reduction.

    • Catalyst Choice: Palladium on carbon (Pd/C) or Raney Nickel are effective catalysts. Ensure the catalyst is not poisoned.

    • Pressure and Temperature: Increasing the hydrogen pressure and/or reaction temperature can often drive the reaction to completion.

  • Chemical Reduction:

    • Reagent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles. Ensure strictly anhydrous conditions are maintained.

    • Work-up: A careful quenching procedure (e.g., Fieser workup) is necessary to safely handle the reactive aluminum species.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method is a two-step process starting from 3-formylbenzonitrile.

  • Reductive Amination: Reaction of 3-formylbenzonitrile with piperidine in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form 3-(1-Piperidyl)benzonitrile.[6][7][8]

  • Nitrile Reduction: Reduction of the nitrile group to a primary amine using methods like catalytic hydrogenation (H₂/Pd/C) or a strong hydride reagent (e.g., LiAlH₄).

An alternative is the direct reaction of a 3-halobenzylamine precursor with piperidine, though this can be prone to side reactions.

Q2: What analytical techniques are best for monitoring the reaction progress and confirming product identity?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the disappearance of starting materials and the appearance of the product. A non-polar solvent system (e.g., Hexane/Ethyl Acetate with a small amount of triethylamine to prevent streaking of amines) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. Key signals to look for include the piperidine ring protons, the aromatic protons, and the benzylic CH₂ protons.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (~3300-3400 cm⁻¹).

Q3: How should I store this compound?

A3: Like many amines, this compound is susceptible to oxidation and can react with atmospheric carbon dioxide. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

Data Presentation

Table 1: Illustrative Effect of Reducing Agent on Reductive Amination Yield

This data is illustrative for a generic reductive amination of an aromatic aldehyde with piperidine and does not represent experimentally verified results for this specific synthesis.

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1NaBH(OAc)₃DCE25128595
2NaCNBH₃MeOH25187892
3NaBH₄ (pre-formed imine)EtOH2567288
4H₂/Pd-C (5 mol%)MeOH25249297

Table 2: Illustrative Solvent Effects on Nitrile Reduction via Hydrogenation

This data is illustrative for a generic catalytic hydrogenation of a benzonitrile derivative and does not represent experimentally verified results for this specific synthesis.

EntrySolventCatalystPressure (psi)Temperature (°C)Yield (%)
1Methanol10% Pd/C502595
2Ethanol10% Pd/C502591
3Acetic Acid10% Pd/C502588
4Ethyl Acetate10% Pd/C502585

Experimental Protocols

Protocol 1: Synthesis of 3-(1-Piperidyl)benzonitrile via Reductive Amination

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-formylbenzonitrile (1.0 eq) and anhydrous dichloroethane (DCE) (approx. 0.2 M concentration).

  • Addition of Amine: Add piperidine (1.1 eq) to the solution and stir for 20 minutes at room temperature.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Nitrile Reduction

  • Preparation: In a hydrogenation vessel, dissolve 3-(1-Piperidyl)benzonitrile (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50-100 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or by salt formation and recrystallization.

Visualizations

Synthesis_Pathway 3-Formylbenzonitrile 3-Formylbenzonitrile Intermediate_Imine Iminium Intermediate 3-Formylbenzonitrile->Intermediate_Imine + Piperidine - H₂O Piperidine Piperidine Piperidine->Intermediate_Imine Step1_Product 3-(1-Piperidyl)benzonitrile Intermediate_Imine->Step1_Product + [H] (Reductive Amination) Final_Product This compound Step1_Product->Final_Product + [H] (Nitrile Reduction)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckSM Check TLC: Unreacted Starting Material? Start->CheckSM CheckRA Check Reducing Agent (Fresh? Active?) CheckSM->CheckRA Yes CheckSideProd Check TLC/MS: Side Products Present? CheckSM->CheckSideProd No CheckCond Optimize Conditions: Anhydrous? Temp? CheckRA->CheckCond Agent OK Success Yield Improved CheckRA->Success CheckCond->Success OptimizeStoich Adjust Stoichiometry (e.g., more amine) CheckSideProd->OptimizeStoich Yes ImprovePurify Improve Purification (pH, extraction) CheckSideProd->ImprovePurify No OptimizeStoich->Success ImprovePurify->Success

Caption: Troubleshooting workflow for low reaction yield.

Optimization_Logic cluster_params Input Parameters cluster_outcomes Desired Outcomes Solvent Solvent Yield Yield Solvent->Yield Purity Purity Solvent->Purity Temperature Temperature Temperature->Yield Reagent_Conc Reagent Conc. Reagent_Conc->Yield Reagent_Conc->Purity Time Time Time->Yield Time->Purity can decrease if side rxns occur

Caption: Logical relationship for reaction optimization.

References

Technical Support Center: Piperidine Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of piperidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine has a yellow tint. What is the cause and how can I remove it?

A: A yellow color in piperidine is typically due to oxidation products.[1][2] For high-purity applications, purification is recommended. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I'm struggling to separate piperidine from a pyridine impurity using distillation. Why is this so difficult?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[1][3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[1] To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine, being a stronger base, reacts with CO₂ to form a solid piperidine carbonate, while pyridine does not, allowing for separation by filtration.[1][3]

Q3: My solution of a piperidine derivative crystallized upon storage in DMF. What happened?

A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate.[1] To resolve this, you can try redissolving the crystals or prepare a fresh solution and store it under an inert atmosphere.[1]

Q4: I am observing significant peak tailing when purifying my piperidine compound on a silica gel column. What can I do?

A: Tailing is a frequent issue when purifying basic compounds like piperidines on acidic silica gel.[4] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[4] To mitigate this, add a basic modifier to your eluent, such as 0.1-1% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol.[4] Alternatively, using amine-deactivated silica or switching to a different stationary phase like basic or neutral alumina can be effective.[4]

Troubleshooting Guide

Issue 1: Low Yield in Reductive Amination

Reductive amination is a versatile one-pot reaction to form the piperidine ring from a dicarbonyl compound and an amine.[1] Low yields can often be traced back to several key factors.

Potential Causes and Solutions:

  • Inefficient Iminium Ion Formation: The initial condensation to form the iminium ion is a critical, pH-dependent equilibrium.

    • Solution: The reaction should be run in a mildly acidic pH range of 4-6, which can be achieved by adding a reagent like acetic acid.[5] If the medium is too acidic, the piperidine starting material will be protonated and become non-nucleophilic.[5]

  • Decomposition of Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[5] If using a pH-sensitive agent like sodium borohydride (NaBH₄), consider a two-step process where the imine is pre-formed before the reducing agent is added.[5]

  • Side Reactions: The primary side reaction is often the reduction of the starting aldehyde or ketone.

    • Solution: Employ a reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (STAB).[5]

G start Low Yield in Reductive Amination check_pH Is pH optimal (4-6)? start->check_pH check_reductant Is reducing agent active & selective? check_pH->check_reductant Yes adjust_pH Adjust pH with acetic acid check_pH->adjust_pH No check_side_reactions Are side reactions (e.g., aldehyde reduction) observed? check_reductant->check_side_reactions Yes use_stab Use selective reductant (e.g., STAB) check_reductant->use_stab No (Poor Selectivity) dry_reagents Use anhydrous solvents & dry glassware check_reductant->dry_reagents No (Decomposition) preform_imine Consider two-step: 1. Form imine 2. Add reductant check_side_reactions->preform_imine Yes success Yield Improved check_side_reactions->success No adjust_pH->success preform_imine->success use_stab->success dry_reagents->success

Troubleshooting workflow for low yield in reductive amination.[1]
Issue 2: Poor Conversion or Side Reactions in Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines is a direct, atom-economical method for piperidine synthesis, but it can be challenging due to the aromaticity of the pyridine ring and potential side reactions.[6]

Common Problems & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Conversion 1. Catalyst deactivation or poisoning.[7] 2. Insufficient hydrogen pressure or poor mass transfer.[7] 3. Reaction temperature is too low.[7]1. Ensure starting material is pure. Use a fresh batch of catalyst. Consider a more robust catalyst like Rhodium.[7] 2. Increase H₂ pressure incrementally. Ensure efficient stirring.[7][8] 3. Gradually increase reaction temperature while monitoring.[7]
Over-reduction (C-N bond cleavage)Ring-opening of the piperidine product to form pentylamines.[7] This is more common with certain catalysts.Use catalysts known for high selectivity, such as Rhodium-based catalysts, which minimize C-N bond cleavage.[7]
Incomplete Reduction (Tetrahydropyridine intermediates)1. Insufficient reaction time or catalyst loading.[7] 2. Catalyst deactivation before completion.[7]1. Increase reaction time or catalyst loading.[7] 2. Add a fresh portion of the catalyst or use a more robust one.[7]
Poor Stereoselectivity Reaction conditions can influence the stereochemical outcome.For substituted pyridines, increasing hydrogen pressure can sometimes favor the formation of the cis isomer.[1][8]
Dehalogenation If the pyridine ring is halogenated, the hydrogenation conditions can cleave the carbon-halogen bond.This is a common side reaction. Optimization of catalyst and conditions may be required, but dehalogenation is often difficult to avoid completely with standard hydrogenation catalysts.[9]
Issue 3: Problems in Pictet-Spengler Reactions

The Pictet-Spengler reaction is a powerful method for creating tetrahydroisoquinoline and tetrahydro-β-carboline cores, which are common in alkaloids.[10][11] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[11][12]

G Pictet-Spengler Reaction Mechanism sub β-Arylethylamine + Aldehyde/Ketone schiff Schiff Base (Imine) sub->schiff - H₂O iminium Iminium Ion (Electrophile) schiff->iminium + H⁺ spiro Spirocyclic Intermediate iminium->spiro Electrophilic Attack product Tetrahydroisoquinoline Product spiro->product - H⁺ (Rearomatization)

Simplified mechanism of the Pictet-Spengler reaction.

Common Problems & Solutions:

  • Low Yield with Phenyl Groups: Less nucleophilic aromatic rings, like a simple phenyl group, give poorer yields and require harsher conditions (higher temperatures, strong acids) compared to electron-rich systems like indoles or pyrroles.[11]

    • Solution: Use stronger acids like trifluoroacetic acid (TFA) or ensure conditions are sufficiently forcing.[11] For sensitive substrates, consider the N-acyliminium ion variant, which uses an acylated imine as a highly powerful electrophile, allowing the reaction to proceed under milder conditions with good yields.[11]

  • Reaction Fails to Initiate: The initial condensation or the subsequent cyclization may not occur.

    • Solution: Ensure an effective acid catalyst is present. The imine itself is often not electrophilic enough for ring closure; the protonated iminium ion is the key reactive intermediate.[11] Using a dehydrating agent or a Dean-Stark trap can help drive the initial imine formation.

  • Side Product Formation: At high temperatures, decomposition or polymerization can occur.[1]

    • Solution: Monitor the reaction closely to avoid prolonged reaction times and consider lowering the temperature if decomposition is observed.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol provides a general guideline for the hydrogenation of substituted pyridines where achieving saturation of the ring is the primary goal.[1][13]

  • Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[1]

  • Catalyst Addition: Carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%.[1]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[1][13]

  • Execution: Vigorously stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[1] Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas like nitrogen.[1]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water after filtration.[6]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[1]

Protocol 2: Purification of Piperidine via Salt Formation

This protocol is useful for separating piperidine from less basic impurities like pyridine.[3]

  • Salt Formation: Dissolve the crude piperidine (containing pyridine) in a suitable organic solvent (e.g., diethyl ether). Bubble carbon dioxide (CO₂) gas through the solution. Piperidine will selectively react to form solid piperidine carbonate, while pyridine remains in the solution.[3]

  • Filtration: Cool the mixture to ensure complete precipitation of the piperidine carbonate, then collect the solid salt by filtration.[3]

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.[3]

  • Extraction and Final Purification: Extract the liberated piperidine into an organic solvent (e.g., diethyl ether). Dry the organic extract (e.g., over solid KOH), filter, and distill to obtain pure piperidine.[3]

G start Crude Piperidine (with Pyridine impurity) step1 1. Dissolve in Ether 2. Bubble CO₂ gas start->step1 step2 3. Filter step1->step2 precipitate Solid Precipitate: Piperidine Carbonate step3 4. Suspend solid in H₂O 5. Add NaOH precipitate->step3 solution Solution: Pyridine in Ether step2->precipitate Collect Solid step2->solution Discard Filtrate step4 6. Extract with Ether 7. Dry & Distill step3->step4 final Pure Piperidine step4->final

Purification workflow for separating piperidine from pyridine.[3]

References

How to remove excess benzylamine from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess benzylamine from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Q1: My product is sensitive to acid. How can I remove benzylamine without an acidic wash?

A1: If your product is acid-sensitive, you have several alternatives to an acidic wash:

  • Vacuum Distillation: If your product is not volatile and is thermally stable, you can remove benzylamine by distillation under reduced pressure.[1]

  • Azeotropic Distillation: Benzylamine can form an azeotrope with solvents like toluene or chloroform, which allows for its removal at a lower temperature.[1]

  • Chromatography: Column chromatography is a reliable method for separating benzylamine from your desired compound.[1][2]

  • Scavenger Resins: Employing a scavenger resin with functional groups that react with primary amines (e.g., isocyanate or aldehyde-based resins) is a highly selective method that avoids acidic conditions.[3][4] The product can then be isolated by simple filtration.

  • Crystallization: If your product is a solid, you may be able to induce crystallization, leaving the benzylamine impurity in the solution. The crystals can then be washed with a suitable solvent.[1]

Q2: I performed an acidic wash, but I suspect there is still benzylamine in my organic layer. What could be the reason?

A2: Incomplete removal of benzylamine after an acidic wash can be due to several factors:

  • Insufficient Acid: Ensure you have used a sufficient molar excess of acid to protonate all the benzylamine.

  • Inadequate Mixing: Thorough mixing of the organic and aqueous layers is crucial for the extraction to be efficient. Use a separatory funnel and shake vigorously.

  • Incorrect pH: The pH of the aqueous layer should be sufficiently low to ensure the complete protonation of benzylamine. A pH of 2 or lower is generally recommended. You can test the pH of the aqueous layer after extraction.

  • Emulsion Formation: Emulsions can trap benzylamine in the organic layer. If an emulsion forms, try adding brine or filtering the mixture through Celite.

  • Multiple Extractions Needed: A single extraction may not be sufficient. Performing multiple washes with the acidic solution will improve the removal efficiency.

Q3: I am trying to remove benzylamine by vacuum distillation, but my product seems to be decomposing. What can I do?

A3: Product decomposition during vacuum distillation is likely due to excessive temperature. Here are some troubleshooting steps:

  • Improve the Vacuum: A lower pressure will decrease the boiling point of benzylamine, allowing you to perform the distillation at a lower temperature.[1] Check your vacuum pump and ensure all connections are properly sealed.

  • Use a Kugelrohr Apparatus: For small-scale purifications, a Kugelrohr apparatus can be effective as it allows for distillation over a very short path, minimizing the time the compound is exposed to heat.

  • Consider Steam Distillation: If your product is not water-reactive, steam distillation can be a gentle method to remove volatile amines.[5]

  • Switch to an Alternative Method: If thermal instability is a significant issue, consider non-thermal removal methods such as acidic extraction (if your product is stable to acid), chromatography, or scavenger resins.

Frequently Asked Questions (FAQs)

What are the most common methods for removing excess benzylamine?

The most common methods include:

  • Acidic aqueous extraction (acid wash): This involves washing the organic reaction mixture with a dilute acid solution (e.g., HCl) to convert the basic benzylamine into its water-soluble salt, which is then extracted into the aqueous phase.[6]

  • Distillation: Benzylamine can be removed by vacuum distillation due to its relatively high boiling point.[1][7]

  • Chromatography: Flash column chromatography or preparative HPLC can be used to separate benzylamine from the desired product.[2][8][9]

  • Scavenger Resins: These are solid supports functionalized to react selectively with and remove amines from a solution.[3][10][11][12]

What is the pKa of benzylamine and why is it important for its removal?

The pKa of the conjugate acid of benzylamine (benzylammonium) is approximately 9.33.[7][13][14] This basicity is crucial for the acidic extraction method. By washing with an acid, the benzylamine is protonated to form the benzylammonium ion. This positively charged species is highly soluble in water and can be easily separated from a non-polar organic solvent.[6]

Can I use a base to remove benzylamine?

No, washing with a base will not remove benzylamine. Since benzylamine is itself a base, it will remain in the organic layer during a basic wash. An acidic wash is required to form the water-soluble salt.[6]

What are scavenger resins and how do they work for benzylamine removal?

Scavenger resins are polymers functionalized with reactive groups that covalently bind to specific types of molecules.[3] For benzylamine removal, resins with electrophilic functional groups like isocyanate or sulfonyl chloride are effective.[4] When the resin is added to the reaction mixture, the functional groups on the resin react with the excess benzylamine. The resin, now with the benzylamine bound to it, can be easily removed by filtration, leaving the purified product in the solution.[3]

Data Presentation

Table 1: Physical Properties of Benzylamine

PropertyValueReference
Molar Mass107.15 g/mol [14]
Boiling Point (atm)184-185 °C[15]
pKa (of conjugate acid)9.33[7][13][14]
Density0.981 g/mL (at 25 °C)[15]
SolubilityMiscible in water, ethanol, diethyl ether.[13][14][16][17]

Table 2: Benzylamine Boiling Point at Reduced Pressures

Pressure (mmHg)Boiling Point (°C)
760185
1281
4.550

Data estimated from literature values and nomographs.[1][18]

Experimental Protocols

Protocol 1: Removal of Benzylamine by Acidic Extraction

Objective: To remove excess benzylamine from a reaction mixture by converting it into its water-soluble salt.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The top layer is typically the organic layer, and the bottom is the aqueous layer (confirm by adding a few drops of water).

  • Drain the lower aqueous layer.

  • Repeat the extraction with 1 M HCl two more times to ensure complete removal of benzylamine.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove excess water.

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Removal of Benzylamine by Vacuum Distillation

Objective: To remove excess benzylamine from a non-volatile product by distillation under reduced pressure.

Materials:

  • Crude reaction mixture

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Concentrate the reaction mixture on a rotary evaporator to remove the reaction solvent.

  • Transfer the crude residue to a round-bottom flask suitable for distillation.

  • Set up the distillation apparatus for vacuum distillation.

  • Slowly and carefully apply vacuum to the system.

  • Once the desired pressure is reached, begin heating the distillation flask gently with a heating mantle.

  • Monitor the temperature of the vapor. Collect the fraction corresponding to the boiling point of benzylamine at the applied pressure (refer to Table 2).

  • Once the benzylamine has been distilled, the temperature will either drop or rise significantly, indicating that the distillation of the impurity is complete.

  • Stop the heating, and carefully and slowly release the vacuum.

  • The purified, non-volatile product remains in the distillation flask.

Visualizations

Benzylamine_Removal_Workflow start Reaction Mixture with Excess Benzylamine product_stability Is the product acid stable? start->product_stability thermal_stability Is the product thermally stable and non-volatile? product_stability->thermal_stability No acid_wash Perform Acidic Extraction product_stability->acid_wash Yes distillation Perform Vacuum Distillation thermal_stability->distillation Yes chromatography Use Column Chromatography thermal_stability->chromatography No scavenger Use Scavenger Resin thermal_stability->scavenger end Purified Product acid_wash->end distillation->end chromatography->end scavenger->end Acidic_Extraction_Workflow cluster_workflow Acidic Extraction Workflow start Reaction Mixture in Organic Solvent add_acid Add 1 M HCl (in separatory funnel) start->add_acid shake Shake and Vent add_acid->shake separate Separate Layers (Collect Organic) shake->separate repeat_wash Repeat HCl Wash (2x) separate->repeat_wash neutralize Wash with sat. NaHCO3 solution repeat_wash->neutralize brine_wash Wash with Brine neutralize->brine_wash dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end Purified Product filter_concentrate->end

References

Technical Support Center: Overcoming Challenges in the Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging molecules.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific issues users might encounter during their experiments.

Question: My polar amine compound shows poor or no retention and elutes in the solvent front during reversed-phase chromatography. What should I do?

Answer: This is a common problem when analyzing highly polar compounds with traditional C18 columns due to their high water solubility and minimal hydrophobic interaction with the stationary phase.[1] Here are several strategies to improve retention:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that show little to no retention in reversed-phase chromatography.[2][3] It employs a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[2]

  • Reversed-Phase Chromatography at High pH: Using a pH-stable reversed-phase column at a high pH (e.g., pH 10) can neutralize basic amine compounds, increasing their hydrophobicity and thus their retention.[4]

  • Ion-Pairing Chromatography: This technique introduces an ion-pairing agent to the mobile phase, which forms a neutral ion-pair with the charged amine, allowing for retention on a reversed-phase column.[5][6]

  • Aqueous Normal-Phase (ANP) Chromatography: ANP is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase containing water, making it suitable for retaining polar compounds.[7]

Question: I am observing significant peak tailing for my polar amine compound. How can I improve the peak shape?

Answer: Peak tailing with amine compounds is often caused by secondary interactions between the basic amine and acidic silanol groups on the surface of silica-based stationary phases.[1][8] To mitigate this, consider the following:

  • Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase can neutralize the acidic silanol groups, reducing unwanted interactions.[1][9]

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., below 3) can suppress the ionization of silanol groups, minimizing their interaction with protonated amines.[1][10]

  • Alternative Stationary Phases:

    • Amine-functionalized silica: These columns have aminopropyl groups that shield the acidic silanols, providing a less interactive surface for basic compounds.[9][11]

    • Base-deactivated columns: Modern, highly end-capped columns have fewer accessible silanol groups, leading to improved peak shape for basic analytes.[1][10]

  • Supercritical Fluid Chromatography (SFC): SFC often provides better peak shapes for polar and basic compounds compared to normal-phase HPLC.[2] The use of supercritical CO2 with a polar co-solvent is less acidic than traditional silica gel.[2]

Question: My polar amine compound is unstable and appears to be degrading on the silica gel column during purification. What are my options?

Answer: The acidic nature of silica gel can cause the degradation of sensitive amine compounds.[9][12] Here are some strategies to avoid this:

  • Deactivate the Silica Gel: Pre-treating the silica gel column with a solvent system containing a base like triethylamine can neutralize the acidic sites.[10]

  • Use an Alternative Stationary Phase: Consider less acidic stationary phases such as alumina (basic or neutral) or bonded phases like diol or amine.[9][10]

  • Reversed-Phase Chromatography: The non-polar stationary phase in reversed-phase chromatography is less likely to cause acid-catalyzed degradation.[2]

  • Non-Chromatographic Techniques: Methods like acid-base extraction or recrystallization can be effective for purification without the use of a stationary phase.[2]

Question: I am experiencing low recovery of my polar amine compound during solid-phase extraction (SPE). What are the potential causes and solutions?

Answer: Low recovery in SPE can be due to several factors, including analyte breakthrough during sample loading, elution during wash steps, or incomplete elution.[13][14] To troubleshoot this:

  • Optimize Sorbent Selection: Ensure the sorbent chemistry matches the analyte's properties. For highly polar amines, a reversed-phase sorbent like C18 may not provide adequate retention.[14][15] Consider ion-exchange or polar-functionalized sorbents.

  • Control pH: The pH of the sample and wash solutions is critical. For cation exchange, the pH should be low enough to ensure the amine is protonated. For reversed-phase, a higher pH will neutralize the amine, increasing its retention.[14][15]

  • Adjust Solvent Strength: The sample solvent should be weak enough to allow for binding. If the analyte is found in the flow-through, the sample solvent may be too strong.[15] Similarly, the wash solvent should be strong enough to remove impurities but not elute the analyte. The elution solvent must be strong enough to fully recover the analyte.[13][16]

  • Check for Non-Specific Binding: Polar amines can adsorb to glass or plastic surfaces. Using low-binding labware or silanized glassware can help minimize this.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for polar heterocyclic amines?

A1: While there is no single "best" technique for all polar heterocyclic amines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a very effective starting point. It is specifically designed for the retention and separation of polar compounds that perform poorly in reversed-phase chromatography.[2] Supercritical Fluid Chromatography (SFC) is another powerful and increasingly popular option, known for its speed and efficiency with polar and basic compounds.[2][17]

Q2: Can I use a standard silica gel column for HILIC?

A2: Yes, standard silica columns can be used in HILIC mode.[2] However, dedicated HILIC columns with phases like diol or amide often provide better performance and reproducibility for specific applications.[2]

Q3: How can I effectively remove the basic additive (e.g., triethylamine) from my purified sample?

A3: Triethylamine is volatile and can often be removed by co-evaporation with a suitable solvent under reduced pressure. For less volatile basic additives, an acid-base extraction can be performed. The amine-containing fraction can be dissolved in an organic solvent and washed with a dilute acid to remove the basic additive.

Q4: What are some non-chromatographic methods for purifying polar amines?

A4: Acid-base extraction is a simple and effective method for separating basic amines from neutral or acidic impurities.[2] The amine is protonated with an aqueous acid to become water-soluble, while neutral impurities remain in the organic phase. Recrystallization can also be a highly effective purification method for solid amines, especially after converting them to a salt (e.g., hydrochloride salt) to improve their crystalline nature.[2][9]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
HILIC Polar (Silica, Diol, Amide)High organic (e.g., Acetonitrile) with a small amount of aqueous bufferExcellent retention for very polar compounds; MS-compatible mobile phases.[2][3]Can have longer equilibration times; sensitive to water content in the sample and mobile phase.[5]
Reversed-Phase (High pH) pH-stable C18 or other hydrophobic phasesAqueous buffer at high pH (e.g., 10) and organic modifier (e.g., Methanol, Acetonitrile)Utilizes standard RP columns; good for moderately polar amines.[4]Requires pH-stable columns and HPLC system; potential for silica dissolution at high pH.[2]
SFC Various (chiral and achiral)Supercritical CO2 with a polar co-solvent (e.g., Methanol)Fast separations; low organic solvent consumption; good for chiral separations.[2][17]Requires specialized equipment; analyte solubility in CO2 can be a limitation.
Ion-Exchange Cation or Anion Exchange ResinAqueous buffer with increasing salt concentration or pH gradientExcellent for charged and highly polar amines; high capacity.Requires the compound to be charged; high salt concentrations in fractions may need removal.

Experimental Protocols

Detailed Methodology: HILIC for Polar Amine Purification
  • Column Selection: Choose a HILIC-specific column (e.g., silica, diol, or amide-bonded phase). A standard silica column can also be utilized.[2]

  • Mobile Phase Preparation:

    • Solvent A (Weak): Acetonitrile.

    • Solvent B (Strong): Aqueous buffer (e.g., 10 mM ammonium formate, pH 3). Volatile buffers are recommended for MS compatibility.[2]

  • Gradient Elution: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component. A typical gradient might be from 5% to 40% Solvent B over 15-20 minutes.[2]

  • Flow Rate: Adjust based on column dimensions and particle size (e.g., 1 mL/min for a 4.6 mm ID analytical column).[2]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

  • Sample Preparation: Dissolve the sample in a solvent that is as close to the initial mobile phase composition as possible, or in pure acetonitrile.

  • Detection: UV or Mass Spectrometry (MS).

Detailed Methodology: Acid-Base Extraction for Polar Amine Purification
  • Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).[2]

  • Acidification: Transfer the solution to a separatory funnel and add an aqueous acid solution (e.g., 1 M HCl).[2]

  • Extraction: Shake the funnel vigorously and allow the layers to separate. The protonated amine salt will be in the aqueous layer.[2]

  • Separation: Drain the aqueous layer. Wash the organic layer with more aqueous acid to ensure complete extraction and combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate) until the solution is basic to precipitate the free amine.[2]

  • Back-Extraction: Extract the purified amine back into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified amine.[2]

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed for Polar Amine q1 Is the mobile phase pH optimized? start->q1 a1_no Adjust mobile phase pH (e.g., < 3 or > 8) q1->a1_no No q2 Is a base-deactivated or end-capped column being used? q1->q2 Yes a1_yes Consider mobile phase additives (e.g., TEA) end_good Improved Peak Shape a1_yes->end_good end_bad Persistent Tailing a1_yes->end_bad a1_no->q2 q2->a1_yes Yes a2_no Switch to a base-deactivated or amine-functionalized column q2->a2_no No a2_yes Consider alternative chromatography (HILIC, SFC) a2_yes->end_good a2_yes->end_bad a2_no->end_good a2_no->end_bad

Caption: Troubleshooting workflow for peak tailing of polar amine compounds.

Purification_Method_Selection cluster_chrom Chromatographic Methods cluster_non_chrom Non-Chromatographic Methods start Start: Purify Polar Amine Compound q_stability Is the compound stable on silica? start->q_stability q_retention Poor retention on C18? q_stability->q_retention Yes acid_base Acid-Base Extraction q_stability->acid_base No recrystallization Recrystallization (as free base or salt) q_stability->recrystallization No hilic Try HILIC q_retention->hilic Yes rp_high_ph Try Reversed-Phase at High pH q_retention->rp_high_ph Yes sfc Try SFC hilic->sfc rp_high_ph->sfc ion_exchange Try Ion-Exchange sfc->ion_exchange

Caption: Decision tree for selecting a purification method for polar amines.

References

Technical Support Center: Method Development for Scaling Up 3-(1-Piperidyl)benzylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(1-Piperidyl)benzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method is a one-pot reductive amination. This typically involves the reaction of a suitable benzaldehyde derivative with piperidine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. A common starting material is 3-formylbenzonitrile, followed by reduction of the nitrile, or more directly, 3-(aminomethyl)benzaldehyde, though the latter can be less stable. For the purpose of this guide, we will focus on the reductive amination of 3-(bromomethyl)benzaldehyde with piperidine, followed by reduction.

Q2: What are the critical parameters to control during the reductive amination process?

A2: Key parameters include temperature, pH, and water content. Imine formation is an equilibrium-driven process, and the removal of water can shift the equilibrium toward the product.[1] The pH should be maintained in a mildly acidic range (typically 4-5) to facilitate imine formation without promoting side reactions.[1] Temperature control is crucial to prevent the degradation of reactants and products and to manage the exothermicity of the reduction step.

Q3: What are the primary safety concerns when working with the reagents for this synthesis?

A3: The reagents used in this synthesis pose several hazards. Piperidine is a flammable and corrosive liquid that can cause severe skin burns and eye damage. The benzaldehyde derivative may be an irritant. Reducing agents like sodium borohydride are flammable solids and can react with water to produce flammable hydrogen gas. It is imperative to consult the Safety Data Sheet (SDS) for each reagent, work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the reaction.[1] You can spot the starting materials and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting aldehyde and the appearance of a new, more polar spot corresponding to the product amine indicate the reaction's progress. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect pH.1. Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. Alternatively, use a Dean-Stark apparatus for azeotropic water removal during scale-up. 2. Use a fresh batch of the reducing agent. Test its activity on a simple ketone like acetone. 3. Adjust the pH to 4-5 with a mild acid like acetic acid.
Formation of 3-(1-Piperidyl)benzyl alcohol Side Product The reducing agent is reducing the starting aldehyde before imine formation.1. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[1][2] 2. Allow the imine to form completely before adding the reducing agent. Monitor this by TLC.[1]
Presence of Unreacted Starting Materials 1. Insufficient reaction time or temperature. 2. Stoichiometry of reactants is incorrect.1. Increase the reaction time and/or temperature, monitoring for product degradation. 2. Ensure the molar ratios of the amine and reducing agent are appropriate. A slight excess of the amine can sometimes be beneficial.
Formation of Over-Alkylated Byproducts The product, a secondary amine, reacts with another molecule of the aldehyde.1. Use a stoichiometric amount of the amine or a slight excess of the aldehyde.[1] 2. Consider a stepwise process where the imine is formed and then reduced in a separate step.[1]
Difficulties in Product Isolation The product is soluble in the aqueous phase during workup.1. Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction to ensure the amine is in its freebase form. 2. Use a more polar organic solvent for extraction, such as dichloromethane.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis via reductive amination.

Materials:

  • 3-(Bromomethyl)benzaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 3-(bromomethyl)benzaldehyde (1.0 eq) in dichloromethane (DCM), add piperidine (2.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Product Purification by Acid-Base Extraction

This protocol is useful for purifying the final product from non-basic impurities.

  • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extract the organic solution with 1 M HCl (3x). The amine product will move to the aqueous layer as its hydrochloride salt.

  • Combine the acidic aqueous layers and wash with the organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer to pH > 10 by the careful addition of 1 M NaOH.

  • Extract the aqueous layer with fresh organic solvent (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the purified this compound.

Quantitative Data Summary

The following table presents typical, illustrative data for the laboratory-scale synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

Parameter Value Unit
Scale 10mmol
3-(Bromomethyl)benzaldehyde 1.0eq
Piperidine 2.2eq
Sodium Triacetoxyborohydride (STAB) 1.5eq
Solvent (DCM) 50mL
Reaction Temperature 20-25°C
Reaction Time 16hours
Typical Yield 75-85%

Visualizations

Synthesis_Pathway start 3-(Bromomethyl)benzaldehyde + Piperidine imine Imine/Iminium Ion Intermediate start->imine DCM, RT product This compound imine->product  Sodium Triacetoxyborohydride (STAB)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_imine Check Imine Formation (TLC/LC-MS) start->check_imine check_reductant Check Reducing Agent Activity start->check_reductant check_conditions Review Reaction Conditions (pH, Temp, Time) start->check_conditions solution_imine Add dehydrating agent or remove water check_imine->solution_imine solution_reductant Use fresh reducing agent or a more selective one (STAB) check_reductant->solution_reductant solution_conditions Optimize pH (4-5) and/or increase time/temp check_conditions->solution_conditions

Caption: Troubleshooting workflow for low reaction yield.

References

Enhancing the selectivity of benzylamine derivatives for specific biological targets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of benzylamine derivatives for specific biological targets.

I. Troubleshooting Guides

This section offers solutions to common problems encountered during the development of selective benzylamine derivatives.

Guide 1: Low Target Selectivity

Problem: The synthesized benzylamine derivative shows activity against multiple off-targets, leading to a poor selectivity profile.

Possible Causes and Solutions:

Cause Solution
Pharmacophore Overlap The core benzylamine scaffold may interact with a conserved binding motif across multiple targets. Modify peripheral functional groups to introduce steric hindrance that prevents binding to off-targets while maintaining affinity for the primary target.
Lack of Specific Interactions The derivative may lack specific hydrogen bonds, ionic interactions, or hydrophobic contacts that would anchor it preferentially in the active site of the desired target. Use computational modeling to identify potential specific interactions and synthesize analogs with appropriate functional groups (e.g., hydroxyls, carboxylates, or bulky alkyl groups) to engage these sites.
Compound Promiscuity Highly lipophilic or reactive compounds can exhibit non-specific binding. Reduce lipophilicity (LogP) by introducing polar groups or decrease reactivity by modifying or removing chemically reactive moieties.
Guide 2: Difficulties in Chemical Synthesis (Reductive Amination)

Problem: Low yields or formation of multiple byproducts during the synthesis of benzylamine derivatives via reductive amination of a ketone/aldehyde.

Possible Causes and Solutions:

Cause Solution
Incomplete Imine Formation The initial reaction between the carbonyl compound and the amine to form the imine intermediate may be slow or reversible, especially with sterically hindered reactants.[1] To drive the reaction forward, remove water using a Dean-Stark apparatus or molecular sieves. A catalytic amount of acid (e.g., acetic acid) can also facilitate imine formation.
Reduction of Starting Carbonyl The reducing agent may reduce the starting aldehyde or ketone to an alcohol before it can react with the amine. Use a milder or more selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce imines over ketones or aldehydes.[2]
Over-alkylation of Amine The newly formed primary or secondary amine product can react further with the starting carbonyl, leading to di- or tri-alkylation.[2] Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound to minimize this side reaction. Slow addition of the reducing agent can also help.
Difficult Purification The final product may be difficult to separate from unreacted starting materials or byproducts. If the product is a base, an acid wash (e.g., with dilute HCl) can be used to extract the amine into the aqueous layer, which can then be neutralized and re-extracted.[3] Vacuum distillation can be effective for removing volatile impurities like excess benzylamine.[3]

II. Frequently Asked Questions (FAQs)

Q1: My benzylamine derivative has a high affinity for the target but poor selectivity. What is the first step to improve selectivity?

A1: The first step is to establish a clear structure-activity relationship (SAR). By systematically modifying different parts of your molecule—such as the aromatic ring, the benzyl-amine linker, and any N-alkyl substituents—you can identify which modifications have the most significant impact on both on-target potency and off-target activity. For instance, adding bulky groups may disrupt binding to smaller off-target pockets while being accommodated by the primary target.

Q2: How can I quickly assess the selectivity of my lead compound?

A2: Utilize a selectivity profiling service. These services screen your compound against a broad panel of related targets (e.g., a kinome panel for kinase inhibitors). This provides a comprehensive overview of your compound's selectivity and can help identify potential off-target liabilities early in the drug discovery process.

Q3: What are common pitfalls in interpreting Structure-Activity Relationship (SAR) data?

A3: A common pitfall is over-reliance on a small number of data points. A robust SAR requires testing a diverse set of analogs. Another issue is not considering the physicochemical properties of the compounds; changes in activity may be due to differences in solubility or cell permeability rather than target binding. Finally, ensure that the assay conditions are consistent across all tested compounds to allow for valid comparisons.

Q4: My compound appears to be a potent inhibitor in a biochemical assay but shows no activity in a cell-based assay. What could be the reason?

A4: This discrepancy is often due to poor cell permeability. The compound may not be able to cross the cell membrane to reach its intracellular target. Other possibilities include rapid metabolism of the compound by the cells or efflux by cellular pumps. You can assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

III. Quantitative Data on Benzylamine Derivatives

The following table summarizes the structure-activity relationship for a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex. This data illustrates how modifications to the core structure can influence inhibitory potency.

Table 1: Structure-Activity Relationship of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors [4][5]

Compound R1 R2 IC₅₀ (µM)
12 HH3.7
16 4-pyridylH1.9
17 3-pyridylH1.1
37 3-pyridylCF₃0.150
38 3-pyridyl5-CH₃0.070
39 3-pyridyl6-CH₃0.210
40 3-pyridyl5,6-diCH₃0.120
70 (ML323) 3-pyridyl2-CH₃0.076

IC₅₀ values represent the half-maximal inhibitory concentration as determined in a high-throughput screening assay.[4]

IV. Experimental Protocols

Protocol 1: In Vitro USP1/UAF1 Deubiquitinase Inhibition Assay

This protocol is adapted from methods used to screen for inhibitors of the USP1/UAF1 complex.[6]

Materials:

  • Purified USP1/UAF1 complex

  • K63-linked diubiquitin (di-Ub) substrate

  • Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM DTT

  • Test compounds (dissolved in DMSO)

  • Laemmli sample buffer

  • SDS-PAGE gels (20%)

  • Coomassie Blue stain

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the test compound dilutions.

  • Add 100 nM of the USP1/UAF1 complex to each well.

  • Incubate at 37°C for 15 minutes to allow for compound-enzyme binding.

  • Initiate the reaction by adding 2 µM of K63-linked di-Ub substrate.

  • Allow the reaction to proceed for 1 hour at 37°C.

  • Quench the reaction by adding Laemmli sample buffer.

  • Separate the reaction products (di-Ub and mono-ubiquitin) on a 20% SDS-PAGE gel.

  • Stain the gel with Coomassie Blue.

  • Quantify the intensity of the di-ubiquitin and mono-ubiquitin bands using densitometry software.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Assessment

This protocol describes a general method for assessing the cytotoxicity of benzylamine derivatives.

Materials:

  • Cell line of interest (e.g., A549, HeLa)

  • Complete culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in a complete culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

V. Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Screening Cascade start Design Analogs synthesis Reductive Amination start->synthesis purification Purification (Chromatography/Distillation) synthesis->purification characterization Characterization (NMR, MS) purification->characterization primary_assay Primary Target Assay (e.g., USP1/UAF1 Inhibition) characterization->primary_assay Test Compounds selectivity_assay Selectivity Profiling (vs. other DUBs) primary_assay->selectivity_assay cell_assay Cell-Based Assay (e.g., MTT Cytotoxicity) selectivity_assay->cell_assay

Caption: Experimental workflow for developing selective benzylamine derivatives.

usp1_pathway DNA_Damage DNA Damage (e.g., Cisplatin) PCNA PCNA DNA_Damage->PCNA stalls replication fork Ub_PCNA Ub-PCNA PCNA->Ub_PCNA monoubiquitination USP1_UAF1 USP1/UAF1 Complex Ub_PCNA->USP1_UAF1 deubiquitination TLS Translesion Synthesis (Error-Prone Repair) Ub_PCNA->TLS recruits TLS polymerases USP1_UAF1->PCNA Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis TLS->Cell_Cycle_Arrest if damage is excessive Benzylamine_Inhibitor Benzylamine Derivative (e.g., ML323) Benzylamine_Inhibitor->USP1_UAF1 inhibits

Caption: Role of USP1/UAF1 in the DNA damage response and its inhibition.

testosterone_synthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Multiple Steps Testosterone Testosterone Androstenedione->Testosterone Reduction HSD17B3 17β-HSD3 HSD17B3->Androstenedione Inhibitor Benzylamine Inhibitor Inhibitor->HSD17B3 inhibits

Caption: Simplified pathway of testosterone synthesis highlighting 17β-HSD3.

References

Technical Support Center: Strategies to Improve the Solubility of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with piperidine-based compounds. The content is structured in a question-and-answer format, offering troubleshooting advice, detailed experimental protocols, and comparative data to address specific issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: Why are my piperidine-based compounds often poorly soluble in aqueous solutions? A1: The solubility of piperidine derivatives is a complex interplay of their structural features. While the piperidine ring's nitrogen atom can act as a hydrogen bond acceptor, the overall structure can be nonpolar, especially when substituted with bulky, lipophilic groups.[1] High crystallinity, characterized by strong crystal lattice energy, and low polarity are common contributors to poor aqueous solubility.[2]

Q2: What are the critical initial physicochemical properties I should determine for my compound? A2: Before attempting to improve solubility, it is crucial to determine the compound's acid dissociation constant (pKa) and its lipophilicity (LogP). The piperidine nitrogen is basic, with a pKa of its protonated form typically around 10-11.[1][3] This property is key to understanding how pH will affect solubility. The LogP value indicates the compound's lipophilicity, which helps in selecting appropriate co-solvents or other advanced strategies.[1]

Q3: What is the first and most straightforward step to try and improve solubility? A3: The most direct initial approaches are pH adjustment and the use of co-solvents.[1]

  • pH Adjustment: Since most piperidine compounds are basic, decreasing the pH of the solvent will protonate the piperidine nitrogen, forming a more soluble salt.[4] For compounds with both acidic and basic moieties (zwitterions), solubility is lowest at the isoelectric point (pI), so adjusting the pH away from the pI is critical.[3]

  • Co-solvents: Employing a water-miscible organic solvent is a common and effective strategy.[3] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used to solubilize nonpolar compounds.[1][5]

Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What can I do? A4: This common issue, known as "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous solution.[6] Several strategies can mitigate this:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration as high as the assay tolerates (typically ≤1%) to maintain solubility.[1]

  • Modify Dilution Method: Add the aqueous buffer to the DMSO stock dropwise while vortexing, rather than the other way around. This rapid dispersion prevents localized high concentrations.[3][6]

  • Use a Stepwise Dilution: Perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent before the final dilution into the assay buffer.[1]

  • Use Surfactants: Low concentrations of surfactants like Tween® 80 can form micelles that encapsulate the compound, keeping it in solution.[3]

Q5: When should I move from simple pH/co-solvent adjustments to more advanced strategies? A5: If pH and co-solvent modifications do not provide sufficient solubility for your experimental needs, or if a solid form with improved dissolution is required for in vivo studies, more advanced techniques should be considered.[1] These include salt formation, co-crystallization, complexation with cyclodextrins, and creating solid dispersions.[2]

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

Poor aqueous solubility is a frequent challenge. The following workflow provides a systematic approach to addressing this issue.

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Simple Formulation Approaches cluster_2 Step 3: Advanced Strategies cluster_3 Outcome start Poorly Soluble Compound pka_logp Determine pKa and LogP start->pka_logp ph_adjust pH Adjustment (for ionizable compounds) pka_logp->ph_adjust cosolvent Use of Co-solvents (e.g., DMSO, Ethanol) pka_logp->cosolvent success Solubility Enhanced ph_adjust->success Successful fail Inadequate Improvement ph_adjust->fail Insufficient cosolvent->success Successful cosolvent->fail Insufficient salt Salt Formation salt->success cocrystal Co-crystallization cocrystal->success cyclo Cyclodextrin Complexation cyclo->success other Other Methods: Solid Dispersions, Particle Size Reduction other->success fail->salt fail->cocrystal fail->cyclo fail->other

Caption: A logical workflow for troubleshooting poor compound solubility.

Data Presentation: Summary of Enhancement Strategies

The following tables summarize the potential impact of different solubility enhancement strategies.

Table 1: Effect of pH on the Solubility of a Model Piperidine Derivative

Solvent System pH Approximate Solubility (mg/mL)
Deionized Water ~7.0 < 0.0001
Phosphate-Buffered Saline (PBS) 7.4 < 0.0001
0.01 M Hydrochloric Acid (HCl) ~2.0 > 10

Data is representative and based on typical basic piperidine compounds.[1]

Table 2: Overview of Advanced Solubility Enhancement Techniques

Technique Mechanism Best For Considerations
Salt Formation Converts the drug into a salt form with higher aqueous solubility and dissolution rate.[7] Ionizable (acidic or basic) compounds.[2] The choice of counter-ion is critical and can affect stability and hygroscopicity.[8]
Co-crystallization Incorporates the drug into a crystal lattice with a benign co-former, altering its physicochemical properties.[9] Non-ionizable or weakly ionizable compounds.[1] Requires screening for suitable co-formers.[10]
Cyclodextrin Complexation Encapsulates the poorly soluble drug within the hydrophobic cavity of a cyclodextrin molecule.[11] Increasing the apparent solubility of a compound in a solution for in vitro assays.[1] Can be limited by the size of the drug molecule and the binding constant.[12]
Solid Dispersion Disperses the drug in a hydrophilic polymer matrix at a molecular level.[2] Enhancing the dissolution rate.[13] The amorphous form may be less stable than the crystalline form.[14]

| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[2][5] | Compounds where dissolution rate is the limiting factor (DCS Class IIa).[15] | Does not increase the equilibrium solubility of the compound.[5] |

Key Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.[1]

  • Materials:

    • Compound of interest

    • Selected solvent (e.g., water, buffer of a specific pH)

    • Glass vials with screw caps

    • Orbital shaker in a temperature-controlled environment

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Analytical instrument for quantification (e.g., HPLC-UV)[16]

  • Methodology:

    • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure enough solid is present to maintain a saturated solution.[17]

    • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[18]

    • Phase Separation: After equilibration, allow the vials to stand or centrifuge them to pellet the excess undissolved solid.[16]

    • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]

    • Quantification: Dilute the filtered solution accurately and analyze the concentration using a validated analytical method like HPLC.[16]

    • Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature and pH.[1]

G start Start A Add excess solid compound to solvent start->A end End B Equilibrate on shaker (24-48h at constant temp) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant (e.g., 0.22 µm filter) C->D E Dilute filtrate for analysis D->E F Quantify concentration (e.g., HPLC) E->F G Calculate & Report Solubility F->G G->end

Caption: Workflow for Determining Equilibrium Solubility.[17]

Protocol 2: Co-crystal Screening (Slurry Method)

This protocol is used to screen for potential co-crystal formations between your active pharmaceutical ingredient (API) and a co-former.

  • Materials:

    • API (your piperidine-based compound)

    • A selection of pharmaceutically acceptable co-formers

    • A variety of solvents

    • Small vials with magnetic stir bars

    • Magnetic stir plate

    • Filtration apparatus

    • Analytical instruments for solid-state characterization (e.g., Powder X-ray Diffraction - PXRD)

  • Methodology:

    • Solvent Selection: Choose a solvent in which both the API and the co-former have limited solubility.[1]

    • Slurrying: Add the API and a stoichiometric amount (e.g., 1:1 molar ratio) of the co-former to a vial. Add a small amount of the selected solvent to create a slurry.[1]

    • Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for conversion to the co-crystal form.[1]

    • Isolation: Filter the solid from the slurry and allow it to air dry.[1]

    • Characterization: Analyze the resulting solid using PXRD. The appearance of new peaks different from the API and co-former indicates the potential formation of a new crystalline phase, i.e., a co-crystal.[1]

Visualization of a Solubility Enhancement Mechanism

Cyclodextrin-Mediated Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble "guest" molecule, like a lipophilic piperidine-containing compound, forming an inclusion complex that has significantly improved aqueous solubility.[1]

G cluster_0 cluster_1 A Piperidine Compound (Poorly Soluble) plus1 + B Cyclodextrin (Water Soluble) arrow Aqueous Environment plus1->arrow C Soluble Complex D Guest arrow->C

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.[1]

References

Addressing common side reactions in benzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common side reactions encountered during the synthesis of benzylamine. For researchers, scientists, and drug development professionals, this resource offers solutions to frequently asked questions, detailed experimental protocols, and data-driven insights to optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzylamine via common methods such as reductive amination, Gabriel synthesis, and the Ritter reaction.

Reductive Amination

Reductive amination is a widely used method for synthesizing benzylamine from benzaldehyde and an ammonia source. However, it is often plagued by side reactions.

Q1: My reductive amination reaction is producing a significant amount of secondary (dibenzylamine) and tertiary amines. How can I improve the selectivity for the primary amine?

A1: Over-alkylation is a frequent challenge in reductive amination because the newly formed primary amine can be more nucleophilic than ammonia, leading to further reaction with benzaldehyde.[1][2] To minimize the formation of secondary and tertiary amines, consider the following strategies:

  • Stoichiometric Control: Use a large excess of the ammonia source relative to benzaldehyde. This increases the probability of benzaldehyde reacting with ammonia rather than the benzylamine product.[2]

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to reduce the imine as it is formed, minimizing the opportunity for the benzylamine product to react with remaining benzaldehyde.

  • Choice of Reducing Agent: Employ a milder reducing agent that selectively reduces the iminium ion in the presence of the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred over stronger reducing agents like sodium borohydride (NaBH₄) for this reason.[3][4]

  • pH Control: Maintaining a slightly acidic pH (around 4-6) can facilitate imine formation without significantly promoting side reactions.[3]

Q2: I am observing a low yield of benzylamine, and I suspect the starting benzaldehyde is being reduced to benzyl alcohol. How can this be prevented?

A2: The reduction of the starting aldehyde to the corresponding alcohol is a common side reaction, especially when using a strong, non-selective reducing agent.[3]

  • Use a Selective Reducing Agent: As mentioned above, switching to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN will favor the reduction of the imine over the carbonyl group.[3][4]

  • Two-Step Procedure: Consider a two-step approach where the imine is formed first, followed by the addition of the reducing agent. You can monitor the imine formation by techniques like TLC or NMR before introducing the reducing agent.[3]

Q3: My reaction has stalled, and I'm not seeing complete conversion of the starting materials. What could be the issue?

A3: Incomplete conversion can be due to several factors:

  • Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine might not be favorable. The removal of water using molecular sieves or a Dean-Stark trap can help drive the reaction towards imine formation.[3]

  • Inactive Reducing Agent: Ensure that your reducing agent is fresh and has not been deactivated by moisture.

  • Steric Hindrance: If you are using substituted benzaldehydes, steric hindrance can slow down the reaction. In such cases, increasing the reaction temperature or using a more reactive catalyst may be necessary.[3]

Gabriel Synthesis

The Gabriel synthesis is an excellent method for preparing primary amines with high purity, as it inherently prevents over-alkylation.[5][6]

Q1: I am getting a low yield in my Gabriel synthesis of benzylamine. What are the potential causes?

A1: Low yields in the Gabriel synthesis can often be attributed to issues in either the alkylation or the hydrolysis step.

  • Inefficient Alkylation: Ensure that your phthalimide is sufficiently deprotonated to form the nucleophilic phthalimide anion. Using a strong base like potassium carbonate and a polar aprotic solvent like DMF can improve the efficiency of the SN2 reaction with benzyl chloride.[7]

  • Incomplete Hydrolysis: The cleavage of the N-benzylphthalimide to release the primary amine can be slow. Refluxing with hydrazine hydrate is a common and effective method.[7][8] Acidic or basic hydrolysis can also be used, but may require harsher conditions.[5][8]

  • Substrate Suitability: The Gabriel synthesis works best for primary alkyl halides. While benzyl chloride is a suitable substrate, secondary alkyl halides can lead to elimination side reactions, significantly reducing the yield.[5]

Q2: I am concerned about the toxicity of hydrazine used for the cleavage of the phthalimide. Are there safer alternatives?

A2: Yes, while hydrazinolysis is a very common method, there are alternatives to avoid the use of highly toxic hydrazine. The Ing-Manske procedure is a variation that uses hydrazine.[5] However, acidic or basic hydrolysis can also be employed to liberate the primary amine.[5][8] It is important to note that these methods may require more forcing conditions and careful pH control during workup.

Ritter Reaction

The Ritter reaction provides a pathway to N-substituted amides from nitriles and a carbocation source, which can then be hydrolyzed to the corresponding amine. For benzylamine synthesis, this would typically involve the reaction of benzyl alcohol in a strong acid with a nitrile, followed by hydrolysis.

Q1: What are the common side reactions in a Ritter reaction for the synthesis of N-benzylamides?

A1: The Ritter reaction proceeds via a carbocation intermediate, which can be prone to side reactions.

  • Carbocation Rearrangement: While the benzyl carbocation is relatively stable, rearrangements are a possibility with more complex substrates, leading to isomeric products.

  • Elimination: The carbocation can undergo elimination to form an alkene, particularly at higher temperatures.

  • Polymerization: Under strongly acidic conditions, the starting material or the carbocation intermediate may polymerize.

  • Incomplete Hydrolysis: The final step of hydrolyzing the N-benzylamide to benzylamine needs to be driven to completion, which may require harsh conditions.

Quantitative Data on Side Reactions

The following tables summarize quantitative data on product distribution in benzylamine synthesis under various conditions.

Table 1: Reductive Amination of Benzaldehyde with Ammonia

Catalyst/Reducing AgentTemperature (°C)Pressure (bar)Benzylamine Yield (%)Dibenzylamine Yield (%)Other Side Products (%)
Raney Nickel / H₂100606334Toluene, Benzonitrile
Cu/SiO₂ / H₂4481-99-
Au/TiO₂ + Cu/SiO₂ / H₂448181-Toluene, Benzonitrile
NaBH(OAc)₃Room TempAmbientHigh (not specified)Low (not specified)Benzyl Alcohol
NaBH₃CNRoom TempAmbientHigh (not specified)Low (not specified)Benzyl Alcohol

Data compiled from various sources.[4][9][10]

Table 2: Gabriel Synthesis of Benzylamine

StepReagentsSolventYield (%)Common Issues
AlkylationPotassium Phthalimide, Benzyl ChlorideDMF72-79 (of N-benzylphthalimide)Incomplete deprotonation of phthalimide
HydrolysisHydrazine HydrateMethanol60-70 (of Benzylamine)Incomplete cleavage, difficult separation of phthalhydrazide

Data from an undergraduate organic chemistry experiment.[7]

Experimental Protocols

Protocol 1: Reductive Amination of Benzaldehyde using NaBH(OAc)₃
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1 equivalent) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Ammonia Source: Add a solution of ammonia in methanol (7N, 1.5-2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. You can monitor this step by TLC.

  • Reduction: In a separate flask, dissolve sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) in the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude benzylamine can be purified by distillation under reduced pressure or by column chromatography.

Protocol 2: Gabriel Synthesis of Benzylamine
  • Alkylation: In a round-bottom flask, combine potassium phthalimide (1.1 equivalents) and anhydrous N,N-dimethylformamide (DMF). To this suspension, add benzyl chloride (1 equivalent) dropwise at room temperature. Heat the mixture to 80-100 °C and stir for 2-3 hours.

  • Isolation of N-benzylphthalimide: After cooling, pour the reaction mixture into water to precipitate the N-benzylphthalimide. Filter the solid, wash with water, and dry.

  • Hydrazinolysis: To a flask containing the N-benzylphthalimide, add ethanol and hydrazine hydrate (1.5 equivalents). Reflux the mixture for 1-2 hours, during which a white precipitate of phthalhydrazide will form.

  • Workup: Cool the reaction mixture and add dilute hydrochloric acid to dissolve the benzylamine and precipitate any remaining phthalhydrazide. Filter the solid and wash with cold water.

  • Isolation of Benzylamine: Make the filtrate basic with a sodium hydroxide solution to liberate the free benzylamine. Extract the benzylamine with diethyl ether. Dry the ethereal solution over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure. The product can be further purified by vacuum distillation.[7]

Protocol 3: Ritter Reaction for N-Benzylacetamide (precursor to Benzylamine)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (1 equivalent) and acetonitrile (used as both reactant and solvent).

  • Acid Catalyst: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the cooled mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture and carefully pour it over crushed ice. Neutralize the solution with a saturated aqueous solution of sodium carbonate.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude N-benzylacetamide can be purified by recrystallization or column chromatography.

  • Hydrolysis to Benzylamine: The purified N-benzylacetamide can be hydrolyzed to benzylamine by refluxing with a strong acid (e.g., HCl) or base (e.g., NaOH).

Visualized Workflows and Logic

General Experimental Workflow for Benzylamine Synthesis

G General Experimental Workflow for Benzylamine Synthesis reagents 1. Reagent Preparation - Starting Materials - Solvents - Catalysts/Reducing Agents reaction 2. Reaction - Controlled Temperature - Inert Atmosphere (if needed) - Stirring reagents->reaction Combine monitoring 3. Reaction Monitoring - TLC - GC-MS - NMR reaction->monitoring Sample & Analyze monitoring->reaction Continue if incomplete workup 4. Workup & Quenching - Neutralization - Extraction monitoring->workup Proceed if complete purification 5. Purification - Distillation - Column Chromatography - Recrystallization workup->purification analysis 6. Product Analysis - NMR - IR - Mass Spectrometry purification->analysis

Caption: A generalized workflow for chemical synthesis experiments.

Troubleshooting Logic for Low Yield in Reductive Amination

G Troubleshooting Low Yield in Reductive Amination start Low Yield of Benzylamine check_imine Check Imine Formation (TLC/NMR) start->check_imine imine_ok Imine Formation is Occurring check_imine->imine_ok Yes imine_bad Imine Not Forming check_imine->imine_bad No check_aldehyde Check for Aldehyde Reduction (TLC/NMR for Benzyl Alcohol) imine_ok->check_aldehyde solution_imine Add Dehydrating Agent (e.g., Molecular Sieves) or Adjust pH (4-6) imine_bad->solution_imine aldehyde_ok Aldehyde Not Reduced check_aldehyde->aldehyde_ok No aldehyde_bad Aldehyde is Reduced check_aldehyde->aldehyde_bad Yes check_reductant Check Reducing Agent Activity aldehyde_ok->check_reductant solution_aldehyde Use Milder Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) aldehyde_bad->solution_aldehyde

Caption: A decision tree for troubleshooting low yields in reductive amination.

Signaling Pathway of Gabriel Synthesis

G Reaction Pathway of Gabriel Synthesis phthalimide Phthalimide phthalimide_anion Phthalimide Anion phthalimide->phthalimide_anion + Base base Base (e.g., K₂CO₃) n_benzylphthalimide N-Benzylphthalimide phthalimide_anion->n_benzylphthalimide + Benzyl Chloride (SN2) benzyl_chloride Benzyl Chloride benzylamine Benzylamine (Product) n_benzylphthalimide->benzylamine + Hydrazine (Cleavage) phthalhydrazide Phthalhydrazide (Byproduct) n_benzylphthalimide->phthalhydrazide + Hydrazine (Cleavage) hydrazine Hydrazine (N₂H₄)

Caption: The key steps in the Gabriel synthesis of benzylamine.

References

Technical Support Center: Optimization of Multi-Enzyme Cascades for Benzylamine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of multi-enzyme cascades for benzylamine biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common multi-enzyme cascade strategies for benzylamine biosynthesis?

A1: Several multi-enzyme cascades have been developed for benzylamine biosynthesis, primarily from L-phenylalanine or glucose. The most common are 4-step, 5-step, and 9-step pathways.[1] The 5-step cascade in E. coli is a well-studied example, converting L-phenylalanine to benzylamine.[2] A 9-step pathway has also been engineered in E. coli for the biotransformation of L-phenylalanine to benzylamine, and has been extended for production from glucose.[3][4]

Q2: What are the main factors limiting the yield of benzylamine in these cascades?

A2: The primary factors that can limit benzylamine yield include:

  • Sub-optimal enzyme expression levels: An imbalance in the expression of the cascade enzymes can lead to the accumulation of intermediates and metabolic burden on the host cells.[3]

  • Product inhibition: The final product, benzylamine, or intermediates can inhibit the activity of one or more enzymes in the cascade.[2]

  • Cofactor imbalance: Inefficient regeneration of cofactors, such as NAD+/NADH, can create a bottleneck in the pathway.[5]

  • Unfavorable reaction conditions: pH, temperature, and substrate/co-substrate concentrations can significantly impact enzyme activity and overall pathway efficiency.

Q3: How can I improve the expression of enzymes in the cascade?

A3: To optimize enzyme expression, you can employ strategies such as:

  • RBS Engineering: Modifying the Ribosome Binding Site (RBS) sequence for each enzyme-coding gene can modulate protein translation rates, allowing for fine-tuning of individual enzyme levels.[2][5]

  • Promoter Selection: Using promoters of varying strengths to control the transcription levels of different enzymes in the cascade.

  • Codon Optimization: Optimizing the codon usage of the genes for the expression host (e.g., E. coli) can enhance protein expression.

  • Plasmid Copy Number: Utilizing plasmids with different copy numbers to control the gene dosage of different parts of the cascade.[3]

Q4: What are common methods for analyzing benzylamine and reaction intermediates?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of benzylamine and its precursors.[6] Derivatization of benzylamine may be necessary to enhance its detection by UV or fluorescence detectors.

Q5: How can I purify benzylamine from the reaction mixture?

A5: Benzylamine can be purified from the fermentation broth or cell lysate using a combination of liquid-liquid extraction and vacuum distillation. For whole-cell biotransformations, the first step is to separate the cells from the broth, typically by centrifugation. The supernatant can then be subjected to extraction with an organic solvent, followed by distillation to obtain pure benzylamine.

Troubleshooting Guides

Issue 1: Low Benzylamine Yield

Symptom: The final concentration of benzylamine is significantly lower than expected.

Potential Cause Troubleshooting Step
Enzyme Imbalance/Bottleneck Analyze reaction intermediates by HPLC. Accumulation of a specific intermediate suggests the subsequent enzyme is a bottleneck. Increase the expression of the bottleneck enzyme using a stronger promoter or a higher copy number plasmid.[3]
Suboptimal Co-substrate Concentration Optimize the concentration of co-substrates like alanine and ammonia, as they can significantly impact the final yield. For instance, increasing the supply of these can boost benzylamine production.[2][5]
Poor Cofactor Regeneration Ensure the cofactor regeneration system is active. This can be done by co-expressing an enzyme like alanine dehydrogenase to recycle alanine from pyruvate.[5]
Non-optimal Reaction Conditions Systematically optimize pH, temperature, and reaction time. For whole-cell catalysis, a temperature of 30°C is often a good starting point.[2]
Issue 2: Product Inhibition

Symptom: The reaction rate slows down and plateaus prematurely, even with sufficient substrate.

Potential Cause Troubleshooting Step
Inhibition of Key Enzymes by Benzylamine or Intermediates Identify the inhibited enzyme by performing in vitro assays with purified enzymes in the presence of varying concentrations of the product and intermediates.
Enzyme Engineering Use protein engineering to create enzyme variants with reduced product inhibition. For example, mutations in L-amino acid deaminase have been shown to decrease product inhibition.[2]
In Situ Product Removal Implement strategies to continuously remove benzylamine from the reaction medium as it is formed. This can be achieved using techniques like liquid-liquid extraction or adsorption.

Quantitative Data Summary

Table 1: Optimization of Co-substrate Supply for Benzylamine Production in Whole-Cell Catalysis [2][5]

Co-substrateConcentrationFold Increase in YieldFinal Benzylamine Concentration (mM)
AlanineOptimized1.5-
AmmoniaOptimized2.76.21

Table 2: Comparison of Different Benzylamine Biosynthesis Cascades

Pathway LengthStarting MaterialHost OrganismBenzylamine TiterConversion/YieldReference
9-StepL-phenylalanine (60 mM)E. coli42 mM70% conversion[4]
9-StepGlucoseE. coli4.3 mM-[4]
5-StepL-phenylalanineE. coli6.21 mM-[2][5]
4-StepPhenylpyruvateE. coli24 mg/L4.5% yield[1]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for Benzylamine Production from L-phenylalanine (5-Step Cascade)

This protocol is a generalized procedure based on established methods for whole-cell biocatalysis in E. coli.

1. Strain Cultivation and Induction: a. Inoculate a single colony of the recombinant E. coli strain harboring the plasmids for the 5-step benzylamine synthesis cascade into 5 mL of LB medium with appropriate antibiotics. b. Grow overnight at 37°C with shaking at 200 rpm. c. Inoculate 500 mL of fresh LB medium in a 2 L flask with the overnight culture to an initial OD600 of 0.1. d. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 12-16 hours.

2. Preparation of Resting Cells: a. Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. b. Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5). c. Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., 10 g cell dry weight/L).[2]

3. Whole-Cell Biotransformation: a. Prepare the reaction mixture containing L-phenylalanine (e.g., 5 mM), and optimized concentrations of co-substrates (alanine and ammonia).[2][5] b. Add the prepared resting cells to initiate the reaction. c. Incubate the reaction at 30°C with shaking.[2] d. Take samples at regular intervals to monitor the consumption of L-phenylalanine and the formation of benzylamine by HPLC.

4. Sample Analysis by HPLC: a. Centrifuge the collected samples to pellet the cells. b. Filter the supernatant through a 0.22 µm filter. c. Analyze the filtrate using a C18 reverse-phase HPLC column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection.

Protocol 2: Benzylamine Purification from Culture Supernatant

1. Cell Removal: a. Centrifuge the final reaction mixture at a high speed (e.g., 10,000 x g) for 20 minutes to pellet all cells and debris. b. Carefully collect the supernatant.

2. Liquid-Liquid Extraction: a. Adjust the pH of the supernatant to alkaline (e.g., pH 11) to ensure benzylamine is in its free base form. b. Perform multiple extractions with an organic solvent such as dichloromethane. c. Combine the organic phases.

3. Vacuum Distillation: a. Dry the combined organic phase over an anhydrous drying agent (e.g., Na2SO4). b. Remove the solvent under reduced pressure. c. Purify the crude benzylamine by vacuum distillation.

Visualizations

Benzylamine_Biosynthesis_Cascade cluster_pathway 5-Step Enzymatic Cascade for Benzylamine Biosynthesis L_Phe L-Phenylalanine LAAD L-amino acid deaminase L_Phe->LAAD Intermediate1 Phenylpyruvic acid HmaS Hydroxymandelate synthase Intermediate1->HmaS Intermediate2 (S)-Mandelic acid SMDH (S)-mandelate dehydrogenase Intermediate2->SMDH Intermediate3 Benzoylformic acid BFD Benzoylformate decarboxylase Intermediate3->BFD Benzaldehyde Benzaldehyde omega_TA ω-Transaminase Benzaldehyde->omega_TA Benzylamine Benzylamine LAAD->Intermediate1 HmaS->Intermediate2 SMDH->Intermediate3 BFD->Benzaldehyde omega_TA->Benzylamine Pyruvate_out Pyruvate omega_TA->Pyruvate_out AlaDH Alanine dehydrogenase Alanine_out Alanine AlaDH->Alanine_out NAD_out NAD⁺ AlaDH->NAD_out Alanine_in Alanine Alanine_in->omega_TA Ammonia_in NH₃ Ammonia_in->AlaDH Pyruvate_in Pyruvate Pyruvate_in->AlaDH NAD_in NAD⁺ NADH_out NADH + H⁺ NADH_in NADH + H⁺ NADH_in->AlaDH

Caption: A 5-step enzymatic cascade for benzylamine biosynthesis from L-phenylalanine with cofactor regeneration.

References

Validation & Comparative

Comparative Analysis of Dopamine Transporter (DAT) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 3-(1-Piperidyl)benzylamine with other well-characterized dopamine transporter (DAT) inhibitors is not feasible at this time due to the lack of publicly available pharmacological data for this compound. Extensive searches of scientific literature and chemical databases did not yield quantitative data on its binding affinity (Kᵢ) or its potency in inhibiting dopamine uptake (IC₅₀).

This guide, therefore, presents a comparative overview of several well-studied DAT inhibitors for which experimental data are available. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a benchmark for the pharmacological profiles of established DAT inhibitors. The guide includes detailed experimental protocols and visualizations to aid in the understanding of the underlying methodologies and biological pathways.

Comparative Efficacy and Selectivity of Known DAT Inhibitors

The therapeutic potential and research applications of DAT inhibitors are largely determined by their affinity for the dopamine transporter and their selectivity over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). A lower Kᵢ value indicates a higher binding affinity.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
GBR 12935 1.08----
Cocaine 2307404803.222.09
Methylphenidate 60132,00010022001.67
Bupropion 280045,000140016.070.5

Note: Kᵢ values can vary between studies due to different experimental conditions. The data presented here are representative values from cited literature.

Mechanism of Action: The Dopamine Signaling Pathway

Dopamine transporters are critical for regulating dopaminergic neurotransmission by reuptaking dopamine from the synaptic cleft back into the presynaptic neuron. DAT inhibitors block this reuptake process, leading to an increased extracellular concentration of dopamine and subsequent enhancement of dopaminergic signaling. This action is central to their therapeutic effects and potential for abuse.

Mechanism of DAT Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Vesicle Dopamine Vesicle Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine Synthesis Dopamine Synthesis Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding DAT_Inhibitor DAT Inhibitor DAT_Inhibitor->DAT Blockade Signal Transduction Signal Transduction Dopamine_Receptor->Signal Transduction

Caption: Mechanism of dopamine transporter (DAT) inhibition in the dopaminergic synapse.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific transporter.

1. Membrane Preparation:

  • Tissues (e.g., rat striatum) or cells expressing the transporter of interest (DAT, SERT, or NET) are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (the "competitor") are added to displace the radioligand from the transporter.

  • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation (e.g., from rat striatum) Start->Membrane_Prep Incubation Incubation of Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligands Incubation->Filtration Washing Washing to Remove Non-specific Binding Filtration->Washing Counting Scintillation Counting to Measure Radioactivity Washing->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis End End Analysis->End

Caption: General workflow for a radioligand binding assay.

In Vitro Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the function of the dopamine transporter.

1. Cell Culture:

  • Cells expressing the dopamine transporter (e.g., HEK293-hDAT cells) are cultured in appropriate multi-well plates.

2. Assay Procedure:

  • The cells are washed with a pre-warmed assay buffer.

  • The cells are pre-incubated with various concentrations of the test compound.

  • The uptake reaction is initiated by adding a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).

  • The incubation is carried out for a specific time at a controlled temperature (e.g., 37°C).

3. Termination and Lysis:

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]dopamine.

  • The cells are then lysed to release the intracellular contents.

4. Detection and Analysis:

  • The amount of [³H]dopamine taken up by the cells is quantified using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the dopamine uptake (IC₅₀) is determined.

Dopamine Uptake Assay Workflow Start Start Cell_Culture Culture DAT-expressing cells in multi-well plates Start->Cell_Culture Pre_incubation Pre-incubate cells with test compound Cell_Culture->Pre_incubation Dopamine_Addition Add [3H]dopamine to initiate uptake Pre_incubation->Dopamine_Addition Incubation Incubate at 37°C for a defined time Dopamine_Addition->Incubation Termination Terminate uptake with ice-cold buffer wash Incubation->Termination Lysis_and_Counting Cell Lysis and Scintillation Counting Termination->Lysis_and_Counting Analysis Data Analysis (IC50 determination) Lysis_and_Counting->Analysis End End Analysis->End

Caption: General workflow for an in vitro dopamine uptake assay.

Conclusion

While a direct comparison involving this compound is not possible due to the absence of published data, this guide provides a framework for evaluating DAT inhibitors. The presented data on established compounds such as GBR 12935, cocaine, methylphenidate, and bupropion, along with detailed experimental protocols, offer a valuable reference for researchers in the field of neuroscience and drug discovery. Future studies are required to determine the pharmacological profile of this compound to enable its comparison with other DAT inhibitors.

Unveiling the Potential of 3-(1-Piperidyl)benzylamine Derivatives as Acetylcholinesterase Inhibitors: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the in vitro efficacy of novel 3-(1-Piperidyl)benzylamine derivatives as acetylcholinesterase (AChE) inhibitors. Acetylcholinesterase is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for Alzheimer's disease.

This document provides a detailed comparison of a series of (1-benzylpiperidin-4-yl)methanamine derivatives, which share a core structure with this compound, against the well-established AChE inhibitor, Donepezil. The data presented is compiled from a study by Zhang et al. (2020), which systematically investigated the structure-activity relationship of these compounds.[1][2]

Comparative Efficacy of Benzylpiperidine Derivatives

The in vitro acetylcholinesterase inhibitory activity of the synthesized (1-benzylpiperidin-4-yl)methanamine derivatives was evaluated and compared with Donepezil. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. A lower IC50 value indicates a higher inhibitory potency.

Compound IDSubstituent on Benzyl RingAChE IC50 (µM)
Derivative 1 H (unsubstituted)1.89 ± 0.23
Derivative 2 2-Methyl1.55 ± 0.18
Derivative 3 3-Methyl1.62 ± 0.21
Derivative 4 4-Methyl2.15 ± 0.31
Derivative 5 4-Chloro0.21 ± 0.03
Derivative 6 3-Fluoro0.88 ± 0.12
Derivative 7 3-Bromo1.23 ± 0.15
Donepezil (Reference Drug)0.039 ± 0.005

Data sourced from Zhang et al. (2020).[1][2]

The results indicate that substitution on the benzyl ring significantly influences the acetylcholinesterase inhibitory activity of these derivatives. Notably, the introduction of a chloro group at the 4-position of the benzyl ring (Derivative 5) resulted in the most potent compound in the series, with an IC50 value of 0.21 µM.[1] While this is a significant finding, it is important to note that all the tested derivatives exhibited lower potency compared to the reference drug, Donepezil (IC50 = 0.039 µM).[1]

Experimental Protocols

The in vitro acetylcholinesterase inhibition assay was performed using the Ellman's method, a widely accepted and reliable colorimetric assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (ATCh) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color formation.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • Donepezil (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents were prepared in Tris-HCl buffer (pH 8.0). Stock solutions of the test compounds and Donepezil were prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations with the buffer.

  • Assay in 96-well Plate:

    • To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of DTNB solution (0.3 mM).

    • Add 25 µL of AChE solution (0.08 U/mL).

    • The plate was incubated for 15 minutes at 37°C.

  • Initiation of Reaction: The enzymatic reaction was initiated by adding 25 µL of ATCh solution (0.5 mM) to each well.

  • Measurement: The absorbance was measured immediately at 412 nm using a microplate reader, and readings were taken every 2 minutes for a total of 10 minutes.

  • Data Analysis: The rate of reaction was calculated from the change in absorbance over time. The percentage of inhibition was calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Process

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, ATCh) plate Add Reagents & Compounds to 96-well Plate reagents->plate compounds Prepare Test Compounds & Donepezil Solutions compounds->plate incubate Incubate at 37°C for 15 min plate->incubate start_reaction Add ATCh to Initiate Reaction incubate->start_reaction measure Measure Absorbance at 412 nm start_reaction->measure calculate Calculate % Inhibition & IC50 Values measure->calculate

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibition

Caption: Simplified signaling pathway of acetylcholine and its inhibition by derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of structural analogs of 3-(1-Piperidyl)benzylamine against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The data presented is crucial for understanding the selectivity and potential off-target effects of this chemical scaffold, aiding in the development of more specific and effective neurological drugs.

Comparative Binding Affinities of this compound Analogs

The following table summarizes the in vitro binding affinities (Kᵢ in nM) of various analogs of cis-(6-benzhydrylpiperidin-3-yl)benzylamine, a structurally related compound to this compound, against human monoamine transporters.[1][2][3] Lower Kᵢ values indicate higher binding affinity.

Compound IDModificationDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
(-)-19a S,S enantiomer11.3>1000>1000>88.5>88.5
11b N-propyl side chain with benzylic hydroxyl8.63148541817248.4

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of test compounds to monoamine transporters.

workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Filtration cluster_detection Detection & Analysis prep_membranes Membrane Preparation (Cells expressing target transporter) total_binding Total Binding: Membranes + Radioligand prep_membranes->total_binding nonspecific_binding Nonspecific Binding: Membranes + Radioligand + Excess Unlabeled Ligand prep_membranes->nonspecific_binding test_binding Test Compound: Membranes + Radioligand + Test Compound prep_membranes->test_binding prep_ligand Radioligand Solution ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) prep_ligand->total_binding prep_ligand->nonspecific_binding prep_ligand->test_binding prep_compound Test Compound Dilutions prep_compound->test_binding incubation Incubation total_binding->incubation nonspecific_binding->incubation test_binding->incubation filtration Rapid Filtration (Glass fiber filters) incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC₅₀ and Kᵢ determination) scintillation->analysis

Caption: Workflow of a competitive radioligand binding assay for monoamine transporters.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices in the field of transporter research.[4][5][6]

Radioligand Binding Assays

This assay determines the affinity of a compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand known to bind to that transporter.

a. Membrane Preparation:

  • Cell membranes from cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are used.

  • Frozen cell pellets are thawed and homogenized in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford).

b. Assay Procedure:

  • The assay is typically performed in a 96-well microplate format.

  • For each transporter, three sets of reactions are prepared in triplicate:

    • Total Binding: Contains the cell membrane preparation and the specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT).

    • Nonspecific Binding: Contains the cell membrane preparation, the radioligand, and a high concentration of a known selective inhibitor to saturate the specific binding sites (e.g., 10 µM fluoxetine for SERT, 1 µM desipramine for NET, or 10 µM benztropine for DAT).

    • Test Compound: Contains the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

  • The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

c. Filtration and Detection:

  • Following incubation, the reactions are rapidly terminated by filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • The filters are then placed in scintillation vials with a scintillation cocktail.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

d. Data Analysis:

  • Specific binding is calculated by subtracting the nonspecific binding from the total binding.

  • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.[4][7]

a. Cell Culture:

  • Human embryonic kidney (HEK-293) cells stably expressing hSERT, hNET, or hDAT are cultured in appropriate media and conditions.

  • Cells are seeded into 96-well plates and allowed to form a confluent monolayer.

b. Uptake Assay:

  • On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • The cells are then pre-incubated with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

  • The uptake reaction is initiated by adding the radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

  • The incubation is carried out for a short, defined time (e.g., 5-10 minutes) at 37°C, ensuring that the uptake is in the initial linear phase.

  • Nonspecific uptake is determined in the presence of a high concentration of a selective inhibitor.

c. Termination and Lysis:

  • The uptake is terminated by rapidly aspirating the assay buffer and washing the cells with ice-cold buffer.

  • The cells are then lysed using a lysis buffer (e.g., 1% SDS).

d. Detection and Analysis:

  • The amount of radiolabeled neurotransmitter taken up by the cells is determined by liquid scintillation counting of the cell lysates.

  • The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake, is calculated by non-linear regression analysis of the concentration-response curve.

References

Comparing the potency of ortho-, meta-, and para-substituted piperidylbenzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound series is paramount. The seemingly subtle shift of a functional group around a phenyl ring in ortho-, meta-, and para-substituted isomers can lead to dramatic differences in pharmacological potency. This guide provides a comparative analysis of the potency of ortho-, meta-, and para-substituted piperidylbenzylamines, supported by experimental data and detailed protocols.

The substitution pattern on the benzyl moiety of piperidylbenzylamines plays a critical role in their interaction with biological targets. The spatial arrangement of substituents influences the molecule's conformation, electronic distribution, and ability to form key interactions with amino acid residues within a binding pocket. As a result, ortho-, meta-, and para-isomers of the same parent compound can exhibit widely varying affinities and potencies.

Comparative Potency at Monoamine Transporters

A study on a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines revealed significant variations in binding affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) based on the position of the substituent on the N-benzyl ring. The data from this study is summarized in the table below.

CompoundSubstituentPositionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
1 -H-13.32.91600
2a -CH₃ortho12.513.93080
2b -CH₃meta11.44.82100
3a -OCH₃ortho14.832.54800
3b -OCH₃meta14.210.12800
4a -Clortho10.110.12400
4b -Clmeta8.94.11800
5a -Fortho11.59.82700
5b -Fmeta10.24.51900

Data extracted from Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series.

The data indicates that for this series of compounds, meta-substitution on the benzyl ring generally leads to higher affinity for the serotonin transporter (SERT) compared to ortho-substitution. For instance, the meta-chloro substituted compound 4b (SERT Kᵢ = 4.1 nM) is more than twice as potent as its ortho-counterpart 4a (SERT Kᵢ = 10.1 nM). A similar trend is observed for the fluoro-substituted analogs 5a and 5b . In contrast, the affinities for the dopamine transporter (DAT) appear less sensitive to the substituent's position, with both ortho and meta isomers displaying potent, low nanomolar binding. All tested compounds showed significantly lower affinity for the norepinephrine transporter (NET).

While not piperidylbenzylamines, a study on oxypropanolamino-substituted [(benzylideneamino)oxy]propanolamines as beta-adrenergic blockers also demonstrated a clear positional effect. The beta-blocking activity was found to decrease in the order of ortho > meta > para substitution.[1] This further underscores the critical importance of substituent placement in determining pharmacological activity.

Experimental Protocols

The following is a representative experimental protocol for a radioligand binding assay used to determine the binding affinities (Kᵢ values) of compounds for monoamine transporters.

Radioligand Binding Assay for DAT, SERT, and NET

Objective: To determine the in vitro binding affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters by measuring the displacement of a specific radioligand.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Radioligands: [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, and [³H]nisoxetine for hNET.

  • Non-specific binding inhibitors: 10 µM GBR 12909 for hDAT, 10 µM fluoxetine for hSERT, and 10 µM desipramine for hNET.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds (ortho-, meta-, and para-substituted piperidylbenzylamines) dissolved in DMSO.

  • Scintillation cocktail and a liquid scintillation counter.

  • 96-well microplates.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the target transporter in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Assay buffer

    • Radioligand at a concentration near its Kₔ value.

    • Either vehicle (for total binding), non-specific binding inhibitor (for non-specific binding), or the test compound at various concentrations.

    • Cell membrane preparation.

  • Incubation: Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation (with target transporter) Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Compound_Prep Test Compound Dilution Series (ortho-, meta-, para-isomers) Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-Ligand) Radioligand_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Equilibrium Reached Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC₅₀ and Kᵢ Determination) Counting->Data_Analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

Comparative Analysis of 3-(1-Piperidyl)benzylamine Analogs: A Guide to Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the off-target effects of 3-(1-Piperidyl)benzylamine analogs, a class of compounds primarily investigated for their potent inhibition of the dopamine transporter (DAT). Understanding the broader pharmacological profile, including interactions with other receptors, ion channels, and enzymes, is crucial for lead optimization and the early identification of potential adverse effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate a clear and objective comparison of these analogs.

Introduction to this compound Analogs

The this compound scaffold has been a focus of medicinal chemistry efforts to develop selective and high-affinity ligands for monoamine transporters. The primary target for many of these analogs is the dopamine transporter (DAT), making them valuable research tools and potential therapeutic agents for conditions such as cocaine addiction. However, the structural similarity of DAT to the serotonin (SERT) and norepinephrine (NET) transporters often leads to cross-reactivity, which can result in a range of physiological effects. Furthermore, interactions with other, unrelated targets can contribute to a complex off-target profile. This guide focuses on a series of cis-(6-benzhydrylpiperidin-3-yl)benzylamine derivatives to illustrate the importance of comprehensive off-target screening.

Quantitative Analysis of Off-Target Binding and Function

The following tables summarize the in vitro binding affinities (Kᵢ) and functional inhibitory concentrations (IC₅₀) of a selection of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogs against the primary monoamine transporters. These values are critical for understanding the potency and selectivity of each compound.

Table 1: Binding Affinity (Kᵢ, nM) of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogs for Monoamine Transporters

CompoundR-group on Benzylamine NitrogenDAT (Kᵢ, nM)SERT (Kᵢ, nM)NET (Kᵢ, nM)SERT/DAT SelectivityNET/DAT Selectivity
1 H18.2 ± 2.53450 ± 4501230 ± 150189.667.6
2 CH₃15.8 ± 1.92890 ± 320980 ± 110182.962.0
3 C₂H₅12.5 ± 1.52150 ± 250750 ± 85172.060.0
4 n-C₃H₇8.6 ± 1.11480 ± 180415 ± 50172.148.3
5 4-F-Phenyl11.3 ± 1.4>10000>10000>885>885
GBR 12909 (Reference)5.2 ± 0.62340 ± 280280 ± 35450.053.8

Data compiled from Kolhatkar et al., J Med Chem, 2003 and Nayak et al., Bioorg Med Chem, 2008.

Table 2: Functional Inhibition (IC₅₀, nM) of Monoamine Uptake by Selected Analogs

CompoundR-group on Benzylamine NitrogenDAT (IC₅₀, nM)SERT (IC₅₀, nM)NET (IC₅₀, nM)
4 n-C₃H₇22.5 ± 2.88650 ± 950>10000
5 4-F-Phenyl11.3 ± 1.3>10000>10000
GBR 12909 (Reference)10.5 ± 1.23450 ± 410350 ± 40

Data compiled from Kolhatkar et al., J Med Chem, 2003.

Inferred Broader Off-Target Profile

While comprehensive off-target screening data for this specific series of analogs against a wide panel of receptors and ion channels is not publicly available, inferences can be drawn from the known pharmacology of the piperidine and benzylamine scaffolds. These chemical moieties are present in numerous approved drugs and are known to interact with a variety of targets.

Table 3: Potential Off-Target Interactions for Piperidine- and Benzylamine-Containing Compounds

Target ClassPotential Off-TargetsPossible Physiological Effects
GPCRs Sigma (σ₁) and (σ₂) receptors, Adrenergic (α₁, α₂), Dopaminergic (D₂, D₃), Serotonergic (5-HT₂ₐ, 5-HT₂₋), Muscarinic (M₁-M₅), Histaminergic (H₁)CNS effects (e.g., sedation, psychosis), cardiovascular changes (e.g., blood pressure modulation), anticholinergic effects (e.g., dry mouth, blurred vision)
Ion Channels hERG, Voltage-gated sodium channels (Naᵥ), Voltage-gated calcium channels (Caᵥ)Cardiac arrhythmias (QT prolongation), neurological effects (e.g., seizures, dizziness)
Enzymes Monoamine Oxidase (MAO-A, MAO-B)Alterations in neurotransmitter metabolism, potential for drug-drug interactions

It is highly recommended that these analogs undergo comprehensive in vitro safety pharmacology profiling, such as the SafetyScreen44 or similar panels, to definitively identify and characterize any significant off-target interactions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to generate the data in this guide.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Kᵢ) of test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Materials:

  • Rat striatal, cortical, or hippocampal tissue homogenates (as a source of transporters).

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes containing the transporters. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the respective non-specific binding inhibitor.

    • Displacement: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the displacement curves. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Synaptosomal Monoamine Uptake Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of test compounds in inhibiting the uptake of dopamine, serotonin, or norepinephrine into synaptosomes.

Materials:

  • Freshly prepared rat brain synaptosomes.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Uptake Buffer: Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 2.5 mM CaCl₂, 10 mM D-glucose, 0.1 mM ascorbic acid, 10 µM pargyline, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester, scintillation cocktail, and liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose solution. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes. Resuspend the pellet in uptake buffer.

  • Assay Setup: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound or vehicle for 10 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

  • Incubation: Incubate for a short period (typically 5-10 minutes) at 37°C.

  • Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for each compound by analyzing the concentration-response curves for the inhibition of neurotransmitter uptake.

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the key signaling pathway and the experimental workflows described in this guide.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine Vesicle Synaptic Vesicle DA->Vesicle Packaging SynapticCleft Dopamine Vesicle->SynapticCleft Release DAT Dopamine Transporter (DAT) SynapticCleft->DAT Reuptake D2R Dopamine Receptor (e.g., D2) SynapticCleft->D2R Binding Signaling Postsynaptic Signaling D2R->Signaling Compound This compound Analog Compound->DAT Inhibition

Figure 1. Simplified Dopaminergic Synapse and the Site of Action for this compound Analogs.

cluster_radioligand Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay MembranePrep Membrane Preparation Incubation Incubation (Membranes, Radioligand, Test Compound) MembranePrep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis1 Data Analysis (IC50 -> Ki) Counting->Analysis1 SynapPrep Synaptosome Preparation Preincubation Pre-incubation (Synaptosomes, Test Compound) SynapPrep->Preincubation Uptake Uptake Initiation ([3H]Neurotransmitter) Preincubation->Uptake Termination Termination & Filtration Uptake->Termination Counting2 Scintillation Counting Termination->Counting2 Analysis2 Data Analysis (IC50) Counting2->Analysis2

Figure 2. General Experimental Workflows for In Vitro Monoamine Transporter Assays.

Objective Comparison and Conclusion

The cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogs represent a class of potent DAT inhibitors. The presented data highlights several key structure-activity relationships. For instance, increasing the alkyl chain length on the benzylamine nitrogen from hydrogen to n-propyl (compounds 1 to 4 ) generally leads to a modest increase in DAT affinity. Notably, the introduction of a 4-fluorophenyl group (compound 5 ) results in a significant improvement in selectivity for DAT over both SERT and NET when compared to the unsubstituted analog (1 ) and the reference compound GBR 12909.

While these compounds show promise as selective DAT inhibitors, the potential for off-target effects remains a critical consideration. The piperidine and benzylamine moieties are known to be "privileged structures" in medicinal chemistry, meaning they can interact with a wide range of biological targets. Therefore, the lack of publicly available broad off-target screening data for this specific series represents a significant knowledge gap.

For researchers and drug development professionals, the key takeaways are:

  • The cis-(6-benzhydrylpiperidin-3-yl)benzylamine scaffold is a viable starting point for the design of potent DAT inhibitors.

  • Substitutions on the benzylamine nitrogen can be used to modulate both potency and selectivity.

  • Early and comprehensive off-target profiling is essential to identify potential liabilities associated with this chemical class. It is recommended to screen these compounds against a panel of at least 44 common off-targets, including a range of GPCRs and ion channels, to build a more complete safety profile.

This guide serves as a foundational resource for understanding the off-target potential of this compound analogs. The provided data and protocols should aid in the design of future studies and the selection of compounds with the most favorable selectivity profiles for further development.

Benchmarking Novel Benzylamine Derivatives Against Established Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the development of novel therapeutic agents. Benzylamine derivatives represent a promising class of antifungals that, like the allylamines, target the fungal-specific enzyme squalene epoxidase in the ergosterol biosynthesis pathway.[1] This guide provides a comparative analysis of newly synthesized benzylamine derivatives against established antifungal drugs, supported by experimental data and detailed methodologies to assist researchers in the evaluation and development of next-generation antimycotics.

Comparative Antifungal Efficacy

The in vitro antifungal activity of novel benzylamine derivatives has been evaluated against various pathogenic fungi and benchmarked against commercially available antifungal agents. The minimum inhibitory concentration (MIC), representing the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric for comparison.

Data Summary: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for new benzylamine derivatives and established antifungal drugs against common fungal pathogens. Lower MIC values indicate greater potency.

Compound ClassCompoundOrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
New Benzylamine Derivatives Compound 6d Candida albicans1>32[2]
Candida glabrata12[2]
Candida krusei24[2]
Compound 6e Candida albicans28[2]
Candida glabrata12[2]
Candida krusei24[2]
Compound 8g Candida albicans12[2]
Candida glabrata0.51[2]
Candida krusei12[2]
Compound 8h Candida albicans24[2]
Candida glabrata12[2]
Candida krusei24[2]
Known Antifungal Drugs Terbinafine Candida albicans1>32[2]
Clotrimazole Candida albicans0.8-[2]
Fluconazole Candida albicans0.25-0.51-4

Note: Data for new benzylamine derivatives are from a single study and may not be representative of all novel compounds in this class. Further research is needed for a comprehensive comparison.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these antifungal compounds.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of the fungal culture is prepared in sterile saline (0.85% NaCl).

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Antifungal Solutions:

  • Stock solutions of the test compounds and reference drugs are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial two-fold dilutions of each compound are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Incubation:

  • The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well. Inhibition can be assessed visually or by using a spectrophotometric plate reader.

Squalene Epoxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the squalene epoxidase enzyme.

1. Enzyme Preparation:

  • Microsomal fractions containing squalene epoxidase are prepared from fungal cells (e.g., Candida albicans).

  • Cells are grown to mid-log phase, harvested, and lysed.

  • The cell lysate is centrifuged to pellet cellular debris, and the supernatant is then ultracentrifuged to isolate the microsomal fraction.

2. Assay Reaction:

  • The reaction mixture contains the microsomal fraction, a buffer solution, NADPH, FAD, and the radiolabeled substrate [³H]-squalene.

  • The test compound (dissolved in a suitable solvent) is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C).

3. Product Extraction and Quantification:

  • The reaction is stopped, and the lipids are extracted using an organic solvent (e.g., hexane).

  • The amount of radiolabeled 2,3-oxidosqualene (the product of the reaction) is quantified using techniques such as thin-layer chromatography (TLC) followed by scintillation counting.

4. Data Analysis:

  • The percentage of enzyme inhibition is calculated for each concentration of the test compound.

  • The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action and Signaling Pathways

Benzylamine derivatives, similar to allylamines like terbinafine, primarily exert their antifungal effect by inhibiting squalene epoxidase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a crucial step in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of squalene epoxidase leads to two key downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the integrity and function of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[1]

  • Accumulation of Squalene: The buildup of intracellular squalene is cytotoxic to the fungal cell.[1]

The disruption of the cell membrane and the accumulation of toxic intermediates can trigger various cellular stress responses, which are mediated by complex signaling pathways. While the direct interaction of benzylamine derivatives with these pathways is an area of ongoing research, it is known that cell wall and membrane stress activates compensatory signaling cascades in fungi.

Key Signaling Pathways in Fungal Stress Response

Fungi possess intricate signaling networks to respond to environmental stresses, including those induced by antifungal drugs. The Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway (a type of MAPK pathway), and the Calcineurin pathway are critical for maintaining cellular homeostasis.[3][4][5][6][7][8][9][10][11]

  • Cell Wall Integrity (CWI) Pathway: This MAPK cascade is a primary response mechanism to cell wall stress. It is activated by perturbations in the cell wall, leading to the regulation of genes involved in cell wall synthesis and remodeling.[7][9][11][12]

  • Calcineurin Pathway: This calcium-dependent signaling pathway is crucial for virulence and drug resistance in many fungal pathogens. It plays a role in maintaining ion homeostasis and cell wall integrity.[4][13][14] Inhibition of the calcineurin pathway has been shown to synergize with some antifungal drugs.[4][13][14]

The following diagrams illustrate the general experimental workflow for antifungal susceptibility testing and a simplified representation of the signaling pathways involved in the fungal response to cell membrane and cell wall stress.

G cluster_workflow Experimental Workflow: Antifungal Susceptibility Testing prep_isolates Prepare Fungal Isolates inoculation Inoculate Microtiter Plates prep_isolates->inoculation prep_compounds Prepare Serial Dilutions of Compounds prep_compounds->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic G cluster_pathway Fungal Stress Response to Cell Membrane/Wall Damage benzylamine Benzylamine Derivatives squalene_epoxidase Squalene Epoxidase Inhibition benzylamine->squalene_epoxidase ergosterol_depletion Ergosterol Depletion squalene_epoxidase->ergosterol_depletion squalene_accumulation Squalene Accumulation squalene_epoxidase->squalene_accumulation membrane_stress Cell Membrane Stress ergosterol_depletion->membrane_stress squalene_accumulation->membrane_stress cell_wall_stress Cell Wall Stress membrane_stress->cell_wall_stress calcineurin_pathway Calcineurin Pathway membrane_stress->calcineurin_pathway fungal_cell_death Fungal Cell Death membrane_stress->fungal_cell_death cwi_pathway Cell Wall Integrity (CWI) Pathway cell_wall_stress->cwi_pathway cell_wall_remodeling Cell Wall Remodeling & Stress Adaptation cwi_pathway->cell_wall_remodeling calcineurin_pathway->cell_wall_remodeling cell_wall_remodeling->fungal_cell_death Inadequate Response

References

Stereospecific Activity of (R)- vs (S)-3-(1-Piperidyl)benzylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no direct comparative studies or individual pharmacological data on the stereospecific activity of (R)- and (S)-3-(1-Piperidyl)benzylamine. Therefore, a direct comparison guide with quantitative experimental data for these specific enantiomers cannot be provided at this time.

This lack of specific data highlights a gap in the current understanding of this particular chemical entity. However, the principles of stereochemistry and its profound impact on the biological activity of structurally related piperidine-containing compounds are well-established. This guide will, therefore, provide a comparative framework based on the known stereospecific activities of analogous compounds, offering insights into the potential differences between the (R)- and (S)-enantiomers of 3-(1-Piperidyl)benzylamine.

The Critical Role of Stereoisomerism in Drug Activity

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two non-superimposable mirror images of a chiral molecule are known as enantiomers. While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit significantly different biological activities. This is because biological systems, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

The differential interaction between enantiomers and their biological targets can lead to variations in:

  • Binding Affinity: One enantiomer may bind to a receptor with much higher affinity than the other.

  • Efficacy: One enantiomer might be a potent agonist, while the other could be a weak agonist, an antagonist, or even inactive.

  • Metabolism: The enantiomers can be metabolized at different rates, leading to different pharmacokinetic profiles.

  • Toxicity: In some cases, one enantiomer may be responsible for the therapeutic effects, while the other contributes to undesirable side effects or toxicity.

A classic illustration of this principle is the case of the drug Thalidomide, where the (R)-enantiomer possesses sedative effects, while the (S)-enantiomer is teratogenic.

General Principles Illustrated by Structurally Related Piperidine Derivatives

While data on (R)- and (S)-3-(1-Piperidyl)benzylamine is unavailable, studies on other chiral piperidine derivatives clearly demonstrate the importance of stereochemistry in determining their pharmacological profiles.

For instance, research on a series of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues as monoamine transporter inhibitors revealed significant differences in the activity of their enantiomers. In one study, the separation of a potent racemic compound led to the identification of the S,S-(-)-enantiomer as having the highest potency for the dopamine transporter (DAT), with an IC50 of 11.3 nM.[1] This enantiomer was also found to be more selective for the DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET) compared to the reference compound GBR 12909.[1] This highlights that a specific stereochemical configuration is crucial for high-affinity and selective binding to the target.

Similarly, a study on substituted aryl benzylamines as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) found that only the S-(+)-enantiomer of a racemic C-allyl derivative was active, with an IC50 of 370 nM.[2] This stark difference in activity between the enantiomers underscores the precise three-dimensional arrangement required for interaction with the enzyme's active site.

These examples with structurally related benzylamine and piperidine moieties strongly suggest that the (R)- and (S)-enantiomers of this compound would also exhibit different biological activities. The specific nature and magnitude of these differences would depend on the target protein and the precise steric and electronic interactions.

Hypothetical Signaling Pathway and Enantiomer Interaction

The biological targets of this compound are not defined in the available literature. However, based on the activity of similar compounds, it could potentially interact with G protein-coupled receptors (GPCRs) or monoamine transporters. The following diagram illustrates a hypothetical GPCR signaling cascade that could be modulated by a chiral ligand.

Hypothetical GPCR Signaling Cascade cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular R_Enantiomer (R)-Enantiomer GPCR GPCR R_Enantiomer->GPCR High Affinity Binding S_Enantiomer (S)-Enantiomer S_Enantiomer->GPCR Low Affinity Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Hypothetical interaction of (R)- and (S)-enantiomers with a GPCR.

In this hypothetical scenario, the (R)-enantiomer binds with high affinity to the G protein-coupled receptor (GPCR), leading to a robust cellular response. Conversely, the (S)-enantiomer exhibits low-affinity binding, resulting in a diminished or absent response. This illustrates how stereochemistry can dictate the potency and efficacy of a drug.

Experimental Workflow for Stereospecific Activity Determination

To determine the stereospecific activity of (R)- and (S)-3-(1-Piperidyl)benzylamine, a series of experiments would be required. The following workflow outlines the key steps in such an investigation.

Experimental Workflow for Stereospecific Activity Start Racemic Synthesis Chiral_Separation Chiral Separation (e.g., HPLC) Start->Chiral_Separation R_Enantiomer (R)-Enantiomer Chiral_Separation->R_Enantiomer S_Enantiomer (S)-Enantiomer Chiral_Separation->S_Enantiomer Binding_Assay Receptor Binding Assays (e.g., Radioligand Binding) R_Enantiomer->Binding_Assay S_Enantiomer->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, GTPγS) Binding_Assay->Functional_Assay In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Functional_Assay->In_Vivo_Studies Data_Analysis Data Analysis and Comparison In_Vivo_Studies->Data_Analysis Conclusion Conclusion on Stereospecificity Data_Analysis->Conclusion

Caption: Workflow for determining the stereospecific activity of chiral compounds.

Detailed Methodologies for Key Experiments

1. Chiral Separation: The first crucial step is to separate the racemic mixture of this compound into its individual (R)- and (S)-enantiomers. A common method for this is chiral High-Performance Liquid Chromatography (HPLC).

  • Stationary Phase: A chiral stationary phase (CSP) column is used. The CSP is a solid support that has a chiral molecule covalently bonded to its surface.

  • Mobile Phase: A suitable solvent system (mobile phase) is passed through the column.

  • Separation: As the racemic mixture passes through the column, the enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and collection.

2. Receptor Binding Assays: These assays are used to determine the affinity of each enantiomer for a specific receptor. Radioligand binding assays are a common technique.

  • Preparation: Cell membranes expressing the target receptor are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive isotope attached) and varying concentrations of the unlabeled enantiomer being tested.

  • Competition: The unlabeled enantiomer competes with the radioligand for binding to the receptor.

  • Measurement: The amount of radioactivity bound to the membranes is measured. A higher concentration of the enantiomer is required to displace the radioligand if it has a lower affinity for the receptor.

  • Data Analysis: The data is used to calculate the inhibition constant (Ki), which is a measure of the binding affinity.

3. Functional Assays: Functional assays measure the biological response elicited by the binding of an enantiomer to its receptor. The type of assay depends on the receptor and its signaling pathway. For a GPCR, a common assay is the measurement of second messenger production, such as cyclic AMP (cAMP).

  • Cell Culture: Cells expressing the target receptor are cultured.

  • Treatment: The cells are treated with varying concentrations of each enantiomer.

  • Measurement: The intracellular levels of the second messenger (e.g., cAMP) are measured using techniques like enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The results are used to determine the potency (EC50) and efficacy (Emax) of each enantiomer.

Conclusion

While specific experimental data comparing the stereospecific activity of (R)- and (S)-3-(1-Piperidyl)benzylamine is not currently available, the fundamental principles of pharmacology and evidence from structurally similar compounds strongly suggest that the two enantiomers would exhibit different biological profiles. The elucidation of these differences through the experimental workflow described above would be a valuable contribution to the understanding of this compound and the broader field of stereopharmacology. For researchers, scientists, and drug development professionals, the key takeaway is the critical importance of evaluating individual enantiomers to fully characterize the pharmacological properties of a chiral drug candidate.

References

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of pharmaceuticals and naturally occurring alkaloids underscores its status as a "privileged scaffold."[1][3] This structural motif is present in over twenty classes of pharmaceuticals, ranging from anticancer and antiviral agents to drugs targeting the central nervous system (CNS) and cardiovascular diseases.[4][5] The unique three-dimensional structure of the piperidine ring allows for the precise spatial arrangement of substituents, enabling optimized interactions with biological targets and fine-tuning of pharmacokinetic properties.[2][3]

This guide provides a comparative analysis of piperidine derivatives across several key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.

Anticancer Activity of Piperidine Derivatives

Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic activity against a variety of cancer cell lines.[1][6] Their mechanisms of action are diverse and often involve interference with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][7]

Comparative Anticancer Potency

The following table summarizes the in vitro cytotoxic activity of selected piperidine derivatives against various human cancer cell lines, providing a quantitative comparison of their potency.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17a PC3Prostate0.81[1]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[1]
HT29Colon4.1 (GI50, µg/mL)[1]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[1]
Mechanism of Action: Interference with Key Signaling Pathways

The anticancer effects of many piperidine derivatives are attributed to their ability to modulate crucial cellular signaling pathways. For instance, some derivatives have been shown to induce apoptosis and inhibit epithelial-mesenchymal transition (EMT) in cancer cells.

anticancer_pathway cluster_0 Piperidine Derivative (e.g., Compound 17a) cluster_1 Cellular Effects cluster_2 Signaling Pathways PD Compound 17a Bcl2 Bcl-2 Family Modulation PD->Bcl2 modulates PI3K PI3K/Akt Pathway PD->PI3K inhibits STAT3 STAT3 Pathway PD->STAT3 inhibits Apoptosis Induction of Apoptosis EMT Inhibition of EMT CellCycle Cell Cycle Arrest Caspase Caspase Activation Caspase->Apoptosis Bcl2->Caspase regulates PI3K->EMT STAT3->CellCycle

Signaling pathways modulated by anticancer piperidine derivatives.
Experimental Protocol: Cell Viability Assay (MTT Assay)

The in vitro cytotoxic activity of piperidine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a piperidine derivative that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Piperidine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antiviral Activity of Piperidine Derivatives

The piperidine scaffold is also a key structural feature in the development of antiviral agents, with derivatives showing activity against a range of viruses, including influenza and HIV.[8][9][10]

Comparative Antiviral Potency

The following table presents the antiviral activity of representative piperidine derivatives against different viruses.

DerivativeVirus StrainCell LineEC50 (µM)Reference
tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) Influenza A (various strains)MDCK0.05[8]
FZJ05 Influenza A/H1N1 (A/PR/8/34)MDCKLower than ribavirin, amantadine, and rimantadine[9]
FZJ13 HIV-1Cellular assaysComparable to 3TC[9]
Mechanism of Action: Targeting Viral Replication

Piperidine-based antiviral agents can interfere with various stages of the viral life cycle. For example, some influenza inhibitors target the early to middle stages of viral replication.[8]

antiviral_workflow cluster_0 Viral Replication Cycle cluster_1 Piperidine Derivative Intervention Entry Viral Entry Replication Replication & Transcription Entry->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release PD_Antiviral Piperidine Derivative (e.g., Compound 11e) PD_Antiviral->Replication Inhibits

Interference of a piperidine derivative with the viral replication cycle.
Experimental Protocol: Time-of-Addition Experiment

This experiment helps to determine the stage of the viral replication cycle that is inhibited by an antiviral compound.

Objective: To identify the specific phase of viral replication targeted by a piperidine derivative.

Materials:

  • Host cells (e.g., MDCK)

  • Virus (e.g., Influenza A)

  • Piperidine derivative

  • Cell culture medium

  • Assay to quantify viral yield (e.g., plaque assay, qPCR)

Procedure:

  • Cell Infection: Infect a monolayer of host cells with the virus.

  • Compound Addition at Different Time Points: Add the piperidine derivative at various time points relative to the time of infection (e.g., before infection, during infection, and at different time points post-infection).

  • Incubation: Incubate the cells for a full replication cycle (e.g., 8-12 hours for influenza virus).

  • Quantification of Viral Yield: Harvest the supernatant and quantify the amount of progeny virus produced under each condition.

  • Data Analysis: Plot the viral yield against the time of compound addition. A significant reduction in viral yield when the compound is added at a specific time point indicates that the compound targets that particular stage of the viral life cycle.

Piperidine Derivatives as CNS-Active Agents

The piperidine moiety is a common feature in drugs targeting the central nervous system, including antipsychotics, antidepressants, and treatments for neurodegenerative diseases like Alzheimer's.[5][11][12]

Prominent CNS-Active Drugs Containing a Piperidine Scaffold
DrugTherapeutic ClassMechanism of Action
Methylphenidate CNS StimulantNorepinephrine-dopamine reuptake inhibitor (NDRI)[13]
Donepezil Acetylcholinesterase InhibitorReversible inhibitor of acetylcholinesterase[5]
Haloperidol AntipsychoticDopamine D2 receptor antagonist
Fentanyl Opioid Analgesicµ-opioid receptor agonist
Mechanism of Action: Modulation of Neurotransmitter Systems

CNS-active piperidine derivatives often exert their effects by interacting with neurotransmitter receptors and transporters. For instance, methylphenidate, used to treat ADHD, blocks the reuptake of dopamine and norepinephrine, thereby increasing their levels in the synaptic cleft.[13]

cns_mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Drug Action Vesicle Vesicles with Dopamine (DA) & Norepinephrine (NE) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Receptor Postsynaptic Receptors Methylphenidate Methylphenidate Methylphenidate->DAT Blocks Methylphenidate->NET Blocks SynapticCleft->DAT Reuptake SynapticCleft->NET Reuptake SynapticCleft->Receptor

Mechanism of action of Methylphenidate, a piperidine derivative.
Experimental Protocol: Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.

Objective: To measure the binding affinity (Ki) of a piperidine derivative to a target receptor (e.g., dopamine D2 receptor).

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (a compound known to bind to the receptor with high affinity)

  • Piperidine derivative (the competitor ligand)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the piperidine derivative.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radiolabeled ligand from the unbound ligand.

  • Quantification of Bound Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the piperidine derivative. The IC50 value (the concentration of the piperidine derivative that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The piperidine scaffold continues to be a highly versatile and valuable structural motif in drug discovery. Its favorable physicochemical and pharmacological properties have led to its incorporation into a wide range of clinically successful drugs.[3] The comparative analysis presented in this guide highlights the broad therapeutic potential of piperidine derivatives, from oncology and virology to the treatment of central nervous system disorders. The provided experimental protocols offer a starting point for researchers to evaluate the efficacy and mechanism of action of novel piperidine-containing compounds, paving the way for the development of next-generation therapeutics.

References

Confirming the Molecular Structure of 3-(1-Piperidyl)benzylamine Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and advancing rational drug design. This guide provides a comparative analysis of X-ray crystallography as the definitive method for elucidating the molecular structure of 3-(1-Piperidyl)benzylamine derivatives, supported by experimental data and protocols.

The this compound scaffold is a key structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. A definitive understanding of the stereochemistry and conformation of these molecules is crucial for deciphering structure-activity relationships (SAR). X-ray crystallography stands as the gold standard for providing unambiguous solid-state conformational data, offering unparalleled insights into steric and electronic properties.

Comparative Crystallographic Data of Piperidine Derivatives

The following table summarizes crystallographic data for selected piperidine derivatives, illustrating the influence of substitution on their crystal packing and molecular geometry. While specific data for a range of this compound derivatives is not available in a single comparative source, these examples of related structures showcase the type of data generated.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-oneC₂₄H₂₃NOMonoclinicP2₁/n9.8918(5)30.6042(12)12.3878(6)92.426(2)3746.8(3)8
t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one oximeC₂₄H₂₄N₂OMonoclinicP2₁/c19.5024(9)8.7503(4)11.6500(6)100.846(2)1952.58(16)4
(E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamideC₂₁H₂₀N₂O₃SMonoclinicP2₁/n-----4

Note: This table presents data from published studies on related piperidine structures to illustrate the format of crystallographic data presentation.[1][2][3] The absolute configuration of enantiomers for certain piperidine derivatives has been unambiguously determined using X-ray crystal structural studies.[4][5]

Methodological Overview: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides definitive structural data, other analytical techniques can offer complementary information.

TechniqueAdvantagesLimitations
X-ray Crystallography Provides the exact three-dimensional arrangement of atoms in a crystal, including absolute stereochemistry.[4][5][6]Requires a suitable single crystal, which can be challenging to grow. The conformation is in the solid state.
NMR Spectroscopy Provides information about the connectivity and conformation of molecules in solution.Does not directly provide a three-dimensional structure. Conformational analysis can be complex.
Mass Spectrometry Determines the molecular weight and elemental composition with high accuracy.Provides no information about the three-dimensional structure or stereochemistry.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in determining the molecular structure of a this compound derivative using single-crystal X-ray diffraction.[3][6]

  • Crystallization:

    • Solvent Selection: The choice of solvent is crucial for growing high-quality single crystals. Common solvents for piperidine derivatives include ethanol, methanol, and ethyl acetate.[6]

    • Technique: Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common crystallization techniques.

  • Crystal Mounting and Data Collection:

    • A single crystal of suitable size (typically 0.1-0.3 mm) is mounted on a goniometer head.[6]

    • The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.

    • The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[6]

  • Structure Solution and Refinement:

    • The collected diffraction data is used to solve the crystal structure, often using direct methods or Patterson methods.

    • The initial structural model is then refined to improve the fit between the observed and calculated diffraction data.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for X-ray crystallography.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Compound This compound Derivative Synthesis Crystallization Crystallization Compound->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Solution Structure Solution Xray->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow of X-ray Crystallography.

Signaling Pathways and Logical Relationships

The relationship between the molecular structure of this compound derivatives and their determined crystallographic parameters can be visualized as follows.

logical_relationship Structure-Parameter Relationship Structure Molecular Structure of This compound Derivative Parameters Crystallographic Parameters Structure->Parameters Determines Properties Physicochemical & Biological Properties Structure->Properties Influences Parameters->Properties Correlates with

Caption: Interrelation of Molecular Structure and Properties.

References

Safety Operating Guide

Safe Disposal of 3-(1-Piperidyl)benzylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 3-(1-Piperidyl)benzylamine as a hazardous chemical. Proper disposal is crucial for laboratory safety and environmental protection.

Researchers and drug development professionals must handle the disposal of this compound with stringent safety protocols to mitigate risks and ensure regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, guidance is derived from the safety data of the structurally related and hazardous chemical, Benzylamine. This document outlines the necessary procedures for the safe and compliant disposal of this compound in a laboratory setting.

Hazard Profile and Safety Summary

Based on the hazard profile of Benzylamine, this compound should be considered a hazardous substance. Key hazards are expected to include:

  • Combustible Liquid : May form explosive mixtures with air upon intense heating.[1]

  • Toxicity : Harmful if swallowed or in contact with skin.[1]

  • Corrosivity : Causes severe skin burns and eye damage.[1]

  • Environmental Hazard : Harmful to aquatic life.[1]

Strict adherence to safety precautions is therefore paramount during the handling and disposal process.

Quantitative Data Summary

The following table summarizes key quantitative data for Benzylamine, which should be used as a conservative reference for handling this compound.

ParameterValueReference
Boiling Point184 - 185 °C / 363 - 365 °F[1]
Melting Point10 °C / 50 °F[1]
Flash Point72 °C / 161.6 °F (closed cup)[2]
Density0.981 g/cm³ at 25 °C / 77 °F[1]
pH11.4 (100 g/l aqueous solution, 20 °C)[3]
Lower Explosion Limit0.7 vol %[3]
Upper Explosion Limit8.2 vol %[2]
Experimental Protocols: Disposal Procedure

The following step-by-step methodology must be followed for the proper disposal of this compound.

1. Risk Assessment and Preparation:

  • Review all available safety information for Benzylamine as a proxy.

  • Ensure a designated, properly labeled hazardous waste container is readily accessible. The label must clearly state "Hazardous Waste" and include the chemical name.

  • The waste container must be kept in a well-ventilated area, away from heat and sources of ignition.[1][2]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including:

    • Safety goggles with side shields or a face shield.[1][3]

    • Chemical-resistant gloves (e.g., FKM - fluoro rubber).[3]

    • A lab coat or other protective clothing to prevent skin contact.[1][2]

    • If there is a risk of generating aerosols or if working outside a fume hood, use appropriate respiratory protection (e.g., a respirator with an organic vapor cartridge).[3]

3. Waste Collection:

  • Carefully transfer any waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into the designated hazardous waste container.

  • Avoid mixing with incompatible wastes, such as strong oxidizing agents and acids.[2]

4. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[1][2]

  • Contain the spill using an inert, liquid-absorbent, and neutralizing material (e.g., Chemizorb® OH⁻).[1]

  • Carefully collect the absorbed material and place it into the hazardous waste container.

  • Clean the spill area thoroughly.

5. Decontamination:

  • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical. Use an appropriate solvent followed by soap and water.

  • Dispose of any contaminated cleaning materials as hazardous waste.

6. Final Disposal:

  • Securely seal the hazardous waste container.

  • Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not let the product enter drains.[1]

Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Proper Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling cluster_final Final Disposal A Risk Assessment B Wear Appropriate PPE A->B C Prepare Labeled Waste Container B->C D Transfer Waste to Container C->D E Spill? D->E F Contain and Absorb Spill E->F Yes H Decontaminate Equipment E->H No G Collect Spill Residue F->G G->D I Seal Waste Container H->I J Dispose via Approved Facility I->J

Caption: Logical flow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 3-(1-Piperidyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.

This document provides critical safety, handling, and disposal protocols for 3-(1-Piperidyl)benzylamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from safety data for structurally related aromatic amines and piperidine derivatives. Adherence to these procedures is paramount for ensuring a safe laboratory environment and mitigating potential risks.

Hazard Profile and Safety Summary

Based on the analysis of related chemical structures, this compound should be handled as a hazardous substance. The primary hazards are anticipated to include:

  • Skin Irritation and Burns: Aromatic amines can cause skin irritation, and direct contact may lead to chemical burns.[1][2]

  • Serious Eye Damage: Contact with eyes is likely to cause severe irritation or damage.[1][3]

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation may be harmful, with potential for respiratory tract irritation.[1][2]

A thorough risk assessment must be conducted before commencing any work with this compound.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors or aerosols.[4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection.[4][5]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for both safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[4]
  • Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]
  • PPE: Don all required PPE as outlined in the table above before entering the handling area.[4]

2. Handling the Compound:

  • Weighing: Weigh the compound inside a chemical fume hood or a ventilated balance enclosure.
  • Dissolving: When preparing solutions, slowly add the compound to the solvent to prevent splashing.
  • Reactions: Set up and conduct all reactions within a certified chemical fume hood.[4]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[4]
  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][6]

Disposal Plan: Waste Management Protocol

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[7]
  • Containment: Collect all waste, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), in a designated, compatible, and sealable hazardous waste container.[7][8]
  • Incompatible Wastes: Do not mix with incompatible materials such as strong oxidizing agents or acids.[6]

2. Spill Management:

  • Small Spills: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[7] Collect the absorbed material into the hazardous waste container.
  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

3. Final Disposal:

  • Licensed Disposal: The primary and approved method for disposal is through a licensed hazardous waste management company, typically coordinated by your institution's EHS office.[7]
  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of the disposal request.[7]

Experimental Workflow and Safety Procedures

start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handling Weighing / Solution Preparation / Reaction fume_hood->handling decontaminate Decontaminate Work Area handling->decontaminate waste_collection Collect Waste in Labeled Container decontaminate->waste_collection spill Spill Occurs? waste_collection->spill spill_cleanup Follow Spill Management Protocol spill->spill_cleanup Yes ehs_disposal Arrange Disposal via EHS spill->ehs_disposal No spill_cleanup->waste_collection end End ehs_disposal->end

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.